1-(3-Fluorobenzyl)piperidin-3-ol
Description
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-4-1-3-10(7-11)8-14-6-2-5-12(15)9-14/h1,3-4,7,12,15H,2,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDMCBUEJDPBKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(3-Fluorobenzyl)piperidin-3-ol CAS 414885-51-1 properties
An In-depth Technical Guide to 1-(3-Fluorobenzyl)piperidin-3-ol (CAS 414885-51-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(3-Fluorobenzyl)piperidin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry. As a substituted piperidine, it belongs to a class of compounds that are among the most important synthetic fragments for drug design.[1][2] The strategic incorporation of a fluorobenzyl group onto the piperidine-3-ol scaffold presents a unique combination of structural and electronic properties, making it a valuable building block for the synthesis of novel therapeutic agents.
This document delves into the core physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, predicted analytical characterization, and the scientific rationale for its application in drug discovery.
Core Physicochemical and Structural Properties
1-(3-Fluorobenzyl)piperidin-3-ol is a chiral molecule whose properties are defined by the interplay between the flexible piperidine ring, the polar hydroxyl group, and the electronically distinct fluorobenzyl moiety. The molecular formula is C12H16FNO. While extensive experimental data for this specific compound is not widely published, its key properties can be reliably calculated or inferred from closely related analogues.
| Property | Value / Description | Source / Method |
| IUPAC Name | 1-[(3-fluorophenyl)methyl]piperidin-3-ol | IUPAC Nomenclature |
| CAS Number | 414885-51-1 | Chemical Abstracts Service |
| Molecular Formula | C12H16FNO | - |
| Molecular Weight | 209.26 g/mol | Calculated |
| Appearance | Predicted to be an off-white solid or oil | Inferred from related compounds[3][4] |
| XLogP3 | ~2.1 - 2.5 | Predicted (analogy to similar structures) |
| Hydrogen Bond Donor Count | 1 (from the hydroxyl group) | Calculated |
| Hydrogen Bond Acceptor Count | 2 (from nitrogen and oxygen) | Calculated |
The presence of fluorine, a highly electronegative atom, on the benzyl ring is a critical feature. This substitution can significantly influence the compound's metabolic stability, pKa, and binding interactions with biological targets by altering the electronic distribution of the aromatic ring and potentially blocking sites of metabolic oxidation.[5]
Synthesis and Purification Workflow
A robust and common method for preparing N-benzylated piperidines is through the nucleophilic substitution (N-alkylation) of a piperidine precursor with a suitable benzyl halide. This approach is favored for its reliability and generally high yields.
Proposed Synthetic Pathway: N-Alkylation
The synthesis involves the reaction of commercially available 3-hydroxypiperidine with 3-fluorobenzyl bromide in the presence of a non-nucleophilic base, such as potassium carbonate, to neutralize the hydrobromic acid formed during the reaction.
Caption: Proposed workflow for the synthesis of 1-(3-Fluorobenzyl)piperidin-3-ol.
Detailed Experimental Protocol
-
Materials & Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxypiperidine (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) as the base.
-
Add acetonitrile (or DMF) as the solvent to create a stirrable suspension (approx. 10 mL per gram of piperidine).
-
-
Reaction Execution:
-
Begin stirring the suspension at room temperature.
-
Slowly add a solution of 3-fluorobenzyl bromide (1.1 eq) in a minimal amount of the reaction solvent to the flask. The addition of the alkylating agent is often exothermic; maintain control over the temperature.
-
After the addition is complete, heat the reaction mixture to reflux (typically 80-85 °C for acetonitrile).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 3-hydroxypiperidine spot is consumed (typically 4-8 hours).
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and filter off the solid potassium carbonate and potassium bromide salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and brine to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel.
-
A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the product from non-polar impurities and any unreacted starting materials.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 1-(3-Fluorobenzyl)piperidin-3-ol.
-
Analytical Characterization (Predicted)
Standard spectroscopic methods are used to confirm the structure and purity of the final compound. Based on the structure, the following spectral characteristics are anticipated.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
-
Aromatic Protons (δ 7.0-7.4 ppm): A complex multiplet corresponding to the four protons on the fluorosubstituted benzene ring.
-
Benzylic Protons (-CH₂-, δ ~3.5 ppm): A singlet integrating to two protons, representing the methylene bridge between the piperidine nitrogen and the phenyl ring.
-
Piperidine Protons (δ 1.5-3.0 ppm): A series of complex, overlapping multiplets corresponding to the protons on the piperidine ring. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a distinct multiplet around δ 3.6-3.8 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all 12 carbon atoms.
-
Aromatic Carbons (δ ~113-165 ppm): Six signals, with the carbon attached to fluorine showing a large C-F coupling constant.
-
Benzylic Carbon (-CH₂-, δ ~60-65 ppm): A single peak for the benzylic carbon.
-
Piperidine Carbons (δ ~20-70 ppm): Five distinct signals corresponding to the carbons of the piperidine ring. The carbon attached to the hydroxyl group (C-OH) would be the most downfield of this set (δ ~65-70 ppm).
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is expected to show a strong protonated molecular ion peak.
-
[M+H]⁺: Expected at m/z 210.12.
-
Key Fragmentation: The most prominent fragmentation pathway would likely involve the cleavage of the benzylic C-N bond, resulting in a fragment ion for the 3-fluorobenzyl cation at m/z 109.04 and a fragment corresponding to the protonated 3-hydroxypiperidine ring.
-
Caption: Predicted ESI-MS fragmentation pathway for 1-(3-Fluorobenzyl)piperidin-3-ol.
Applications in Research and Drug Development
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][6] Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, enabling effective interaction with biological targets.
-
Central Nervous System (CNS) Agents: The benzylpiperidine core is a well-established pharmacophore for CNS-active compounds. For instance, derivatives have been explored as cholinesterase inhibitors for Alzheimer's disease and as serotonin transporter inhibitors.[7][8] The lipophilicity imparted by the fluorobenzyl group makes 1-(3-Fluorobenzyl)piperidin-3-ol a suitable starting point for developing agents that can cross the blood-brain barrier.
-
Chiral Building Block: As a chiral molecule (due to the stereocenter at the 3-position), enantiomerically pure forms of this compound are highly valuable for stereospecific drug synthesis.[9][10] The precise 3D arrangement of the hydroxyl group is often critical for achieving high-affinity binding to target proteins.
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight just over 200 g/mol , this compound fits within the chemical space of fragments used in FBDD.[11] It can be used in screening campaigns to identify initial low-affinity hits that can be elaborated into more potent lead compounds.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[14]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth. Do not induce vomiting. Seek medical attention if you feel unwell.[4]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12][14]
Conclusion
1-(3-Fluorobenzyl)piperidin-3-ol (CAS 414885-51-1) is a strategically designed chemical building block with significant potential for drug discovery and development. Its structure combines the proven piperidine scaffold with a fluorinated aromatic ring, offering researchers a tool to modulate physicochemical properties and explore novel chemical space. The straightforward synthetic accessibility and versatile nature of this compound make it a valuable intermediate for creating sophisticated molecules targeting a wide range of biological pathways, particularly within the central nervous system.
References
-
Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. (n.d.). Rasayan J. Chem. Available at: [Link]
-
PubChem. (n.d.). 1-(3-Fluorobenzyl)piperazine. PubChem Compound Summary. Available at: [Link]
-
Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: tert-Butyl 4-(aminomethyl)-4-(4-fluorobenzyl)piperidine-1-carboxylate. Available at: [Link]
-
Wang, Z., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Bioorganic Chemistry. Available at: [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry. Available at: [Link]
-
MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]
-
ChemSynthesis. (2025). 1-(3-fluorophenyl)piperazine. Available at: [Link]
-
Wessig, P., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
MDPI. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. Available at: [Link]
-
Organic Chemistry Data. (2021). 13C NMR Chemical Shifts. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Available at: [Link]
-
Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]
-
Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Street, L. J., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (n.d.). EP0384288A2 - Piperidine compounds and their preparation and use.
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]
-
ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]
-
Wang, Y., et al. (2018). HPLC-qTOF-MS/MS-Based Profiling of Flavan-3-ols and Dimeric Proanthocyanidins in Berries of Two Muscadine Grape Hybrids. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available at: [Link]
-
SciELO. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Available at: [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025). 3-Amino-4-[(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)amino]. CompTox Chemicals Dashboard. Available at: [Link]
-
SpringerLink. (2024). Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]
-
MDPI. (2024). Rapid Analysis of Compounds from Piperis Herba and Piperis Kadsurae Caulis and Their Differences Using High-Resolution Liquid–Mass Spectrometry and Molecular Network Binding Antioxidant Activity. Molecules. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Chemical structure of 1-(3-Fluorobenzyl)piperidin-3-ol
Executive Summary
1-(3-Fluorobenzyl)piperidin-3-ol represents a "privileged scaffold" in modern medicinal chemistry—a structural motif capable of providing high-affinity ligands for a diverse array of biological targets. By combining a flexible, polar piperidine core with a metabolically robust fluorinated benzyl anchor, this molecule serves as a critical intermediate in the development of muscarinic receptor antagonists, sigma receptor ligands, and monoamine transporter inhibitors.
This guide provides a comprehensive technical analysis of the compound’s chemical identity, validated synthetic protocols, physicochemical profile, and its strategic utility in Fragment-Based Drug Discovery (FBDD).
Chemical Identity & Structural Analysis[1]
The molecule consists of a piperidine ring substituted with a hydroxyl group at the 3-position and an
| Property | Data / Descriptor |
| IUPAC Name | 1-[(3-Fluorophenyl)methyl]piperidin-3-ol |
| Common Name | 1-(3-Fluorobenzyl)-3-hydroxypiperidine |
| Molecular Formula | C |
| Molecular Weight | 209.26 g/mol |
| Chiral Center | C3 of the piperidine ring (Exists as (R)- and (S)- enantiomers) |
| SMILES | OC1CN(CC2=CC=CC(F)=C2)CCC1 |
| InChI Key | (Predicted) ITHBJSRWFNLKIH-UHFFFAOYSA-N (Analogous base) |
Structural Features[4][5][6][7][8]
-
Basic Amine Center: The tertiary amine nitrogen (pKa ~8.5–9.0) is protonated at physiological pH, allowing for cation-
interactions with aromatic residues (e.g., Trp, Tyr, Phe) in receptor binding pockets. -
Fluorine Bioisosterism: The meta-fluorine substitution on the benzyl ring blocks metabolic oxidation at a reactive site (metabolic blocking) and modulates the lipophilicity (
) and electrostatic potential of the aromatic ring without significantly altering steric bulk. -
H-Bonding Vector: The C3-hydroxyl group acts as both a hydrogen bond donor and acceptor, providing a specific directional vector for binding or further derivatization (e.g., into carbamates or ethers).
Synthetic Methodologies
Two primary pathways are established for the synthesis of 1-(3-Fluorobenzyl)piperidin-3-ol. Method A (Reductive Amination) is the industry standard due to higher yields, cleaner impurity profiles, and the avoidance of potent lachrymators (benzyl halides).
Method A: Reductive Amination (Preferred)
This protocol utilizes 3-fluorobenzaldehyde and 3-hydroxypiperidine (piperidin-3-ol).
Reaction Scheme:
Protocol:
-
Imine Formation: Charge a reaction vessel with 3-hydroxypiperidine (1.0 eq) and 3-fluorobenzaldehyde (1.05 eq) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .
-
Activation: Add catalytic Acetic Acid (AcOH, 1–2 drops) to facilitate iminium ion formation. Stir at room temperature for 30–60 minutes.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB, NaBH(OAc)
, 1.5 eq) portion-wise. Note: STAB is preferred over NaBH due to its selectivity for imines over aldehydes, preventing direct reduction of the starting aldehyde. -
Quench & Workup: Stir overnight at RT. Quench with saturated aqueous NaHCO
. Extract with DCM ( ). Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: The crude oil is typically purified via flash column chromatography (SiO
, eluting with DCM:MeOH:NH OH).
Method B: Nucleophilic Substitution (Alkylation)
Used when the aldehyde is unavailable or unstable.
Protocol:
-
Dissolve 3-hydroxypiperidine (1.0 eq) in Acetonitrile (MeCN) or DMF .
-
Add Potassium Carbonate (K
CO , 2.0 eq) as a base scavenger. -
Add 3-Fluorobenzyl bromide (1.0 eq) dropwise at 0°C.
-
Heat to 60°C for 4–6 hours.
-
Risk: This method often leads to over-alkylation (quaternary ammonium salt formation) if stoichiometry is not strictly controlled.
Synthetic Logic Visualization
The following diagram illustrates the decision matrix for selecting the synthesis route and the mechanistic flow of the preferred Reductive Amination.
Figure 1: Synthetic decision tree comparing Reductive Amination (Method A) vs. Direct Alkylation (Method B).
Physicochemical Profiling
Understanding the physicochemical properties is vital for assessing the "druggability" of this scaffold.
| Parameter | Value (Estimated) | Implication for Drug Design |
| LogP | 1.8 – 2.2 | Ideal for CNS penetration (BBB permeable). |
| pKa (Basic N) | 8.8 ± 0.5 | Predominantly ionized at pH 7.4; good solubility. |
| H-Bond Donors | 1 (OH) | Specific interaction point; limits passive diffusion if too high. |
| H-Bond Acceptors | 3 (N, O, F) | Fluorine acts as a weak acceptor. |
| TPSA | ~32 Ų | Well below the 90 Ų threshold for BBB penetration. |
| Solubility | Moderate (Free Base)High (HCl Salt) | Salt formation (HCl, Tartrate) recommended for formulation. |
Medicinal Chemistry Utility
Pharmacophore Mapping
This molecule is a classic "linker-diver" fragment.
-
The Anchor (Fluorobenzyl): Fits into hydrophobic pockets (e.g., the orthosteric site of GPCRs). The fluorine atom increases metabolic stability against CYP450 oxidation compared to a non-substituted benzyl ring.
-
The Core (Piperidine): Provides a semi-rigid scaffold that directs the exit vector of the substituents.
-
The Warhead (Hydroxyl): The 3-OH group is a versatile handle. It can be:
-
Left as is to engage Ser/Thr residues.
-
Converted to a carbamate (e.g., for AChE inhibitors like Rivastigmine analogs).
-
Inverted (Mitsunobu reaction) to access specific stereochemical requirements.
-
Stereochemistry Considerations
The C3 position is chiral.
-
(R)-Enantiomer: Often preferred for muscarinic receptor affinity.
-
(S)-Enantiomer: May exhibit distinct selectivity profiles.
-
Recommendation: For high-value assays, synthesize or purchase the enantiopure 3-hydroxypiperidine starting material (e.g., (S)-N-Boc-3-hydroxypiperidine) rather than resolving the final racemic product.
Pharmacological Interaction Logic
The following diagram visualizes how this scaffold interacts with a theoretical receptor binding pocket.
Figure 2: Pharmacophore interaction map showing the binding modes of the 1-(3-fluorobenzyl)piperidin-3-ol scaffold.
Safety & Handling
-
Hazards: As a secondary/tertiary amine derivative, treat as an irritant. The free base may be corrosive to eyes and skin.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The amine is prone to oxidation (N-oxide formation) upon prolonged exposure to air.
-
Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water unless converted to the hydrochloride salt.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Hitchcock, S. A., et al. (2006). "Structure-Activity Relationships of a Series of Piperidinyl-Based CCR5 Antagonists." Journal of Medicinal Chemistry, 49(24), 7193-7207. (Demonstrates utility of benzyl-piperidine scaffolds). Link
-
Purser, S., et al. (2008). "Fluorine in Medicinal Chemistry." Chemical Society Reviews, 37, 320-330. (Mechanistic insight into the metabolic stability of fluorobenzyl groups). Link
-
Sigma-Aldrich. "1-(3-Fluorobenzyl)piperazine Product Specification." (Used as a structural reference for the 3-fluoro analog properties). Link
Rationalizing the Solubility Profile of 1-(3-Fluorobenzyl)piperidin-3-ol in Organic Solvents: A Thermodynamic and Experimental Framework
Executive Summary
In pharmaceutical development, the solubility of active pharmaceutical ingredient (API) intermediates dictates the efficiency of synthesis, purification, and formulation. 1-(3-Fluorobenzyl)piperidin-3-ol (CAS: 414885-51-1) [1] is a highly versatile fluorinated building block. Its structure—comprising a lipophilic fluorobenzene ring, a basic piperidine core, and a polar hydroxyl group—creates a complex thermodynamic dissolution profile.
This whitepaper provides a rigorous framework for predicting, determining, and utilizing the solubility profile of 1-(3-Fluorobenzyl)piperidin-3-ol in various organic solvents. By bridging Hansen Solubility Parameters (HSP) with gold-standard experimental protocols, researchers can rationally select solvents for crystallization, extraction, and reaction optimization.
Structural Thermodynamics & Hansen Solubility Parameters (HSP)
To avoid the costly trial-and-error approach to solvent selection, we must analyze the causality of dissolution through thermodynamics. Dissolution occurs when the energy required to disrupt solute-solute and solvent-solvent interactions (cavitation energy) is compensated by the formation of favorable solute-solvent interactions (enthalpy of mixing) [2].
For 1-(3-Fluorobenzyl)piperidin-3-ol, the intermolecular forces are partitioned into three Hansen Solubility Parameters (HSP):
-
Dispersion Forces (
): Driven by the aromatic ring and the aliphatic piperidine backbone. -
Polarity (
): Generated by the permanent dipoles of the C-F bond and the C-N-C tertiary amine linkage. -
Hydrogen Bonding (
): Dominated by the hydroxyl (-OH) group, which acts as both a strong H-bond donor and acceptor, while the piperidine nitrogen acts as an H-bond acceptor.
The compatibility between the solute and a solvent is quantified by the HSP Distance (
Fig 1: Logical workflow for predicting solvent compatibility using Hansen Solubility Parameters.
Predictive Quantitative Data & Solvent Selection Matrix
Because empirical solubility data for novel intermediates is often proprietary, application scientists rely on group contribution methods to estimate the HSP of the target molecule. Based on structurally analogous piperidine derivatives [3], the estimated HSP for 1-(3-Fluorobenzyl)piperidin-3-ol is approximately
Table 1 summarizes the calculated
Table 1: Predictive Solubility Matrix based on HSP (
| Organic Solvent | Predicted Solubility Profile | ||||
| Dichloromethane (DCM) | 18.2 | 6.3 | 6.1 | 1.95 | Excellent (>100 mg/mL) |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.63 | High (>50 mg/mL) |
| Ethanol | 15.8 | 8.8 | 19.4 | 12.43 | Moderate (10-50 mg/mL) |
| n-Hexane | 14.9 | 0.0 | 0.0 | 12.02 | Poor (<1 mg/mL) |
| Water | 15.5 | 16.0 | 42.3 | 35.80 | Insoluble |
Data Interpretation & Causality:
Dichloromethane (DCM) exhibits an exceptionally low
Self-Validating Experimental Protocol for Solubility Determination
While HSP provides a predictive baseline, regulatory submissions and process scale-up require empirical validation. The following protocol utilizes the isothermal Shake-Flask method coupled with HPLC-UV quantification.
To ensure this is a self-validating system , the protocol incorporates a solid-state verification step. If the solid API undergoes a polymorphic transition or forms a solvate during equilibration, the apparent solubility will shift. Verifying the solid state post-equilibration ensures the thermodynamic data corresponds to the intended crystal form.
Step-by-Step Methodology:
-
Excess Solute Addition: Add an excess amount of solid 1-(3-Fluorobenzyl)piperidin-3-ol (approx. 200 mg) to 5.0 mL of the target organic solvent in a tightly sealed, inert borosilicate glass vial.
-
Isothermal Equilibration: Submerge the vial in a thermostatic shaker bath set to 298.2 K (± 0.1 K). Agitate at 150 rpm for 48 hours.
-
Causality: A 48-hour timeframe guarantees that the system overcomes kinetic dissolution barriers and reaches true thermodynamic equilibrium, preventing false "supersaturation" readings.
-
-
Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Spin at 10,000 rpm for 15 minutes at exactly 298.2 K to cleanly separate the saturated supernatant from the undissolved solid.
-
Solid-State Verification (Self-Validation): Recover a portion of the undissolved solid at the bottom of the tube and analyze it via Powder X-Ray Diffraction (PXRD). Confirm that the diffraction pattern matches the starting material, proving no solvent-induced polymorphic transformation occurred.
-
Aliquot Extraction: Carefully withdraw a 1.0 mL aliquot of the clear supernatant using a pre-warmed glass syringe equipped with a 0.22 µm PTFE filter.
-
Causality: Pre-warming the syringe prevents the localized cooling of the saturated solution, which would cause immediate, unquantifiable precipitation inside the needle.
-
-
Quantification & Modeling: Dilute the aliquot appropriately with the HPLC mobile phase. Quantify the concentration via HPLC-UV at 254 nm against a pre-established calibration curve. Regress the data using the Apelblat equation to extract mixing thermodynamic parameters [3].
Fig 2: Self-validating shake-flask experimental workflow for thermodynamic solubility determination.
Implications for API Processing & Drug Development
Understanding the solubility profile of 1-(3-Fluorobenzyl)piperidin-3-ol empowers process chemists to optimize downstream workflows:
-
Crystallization Engineering: Based on the predictive matrix, a binary solvent system of Ethyl Acetate (Solvent) and n-Hexane (Anti-solvent) is highly recommended for crystallization. The API can be dissolved in minimal warm Ethyl Acetate, followed by the controlled dropwise addition of n-Hexane to smoothly reduce the mixture's dielectric constant, forcing high-yield nucleation.
-
Reaction Optimization: If the hydroxyl group of the piperidin-3-ol is to be functionalized (e.g., via a Mitsunobu reaction or etherification), DCM is the optimal reaction solvent. Its low
distance ensures complete homogeneity of the starting material, maximizing reaction kinetics and preventing biphasic reaction stalling.
References
- ChemicalBook. "414885-51-1 CAS MSDS (1-(3-fluorobenzyl)piperidin-3-ol)". ChemicalBook Database.
- Abbott, S. "HSP Basics | Practical Solubility Science". Steven Abbott Practical Science.
- MDPI. "Solubility Data of the Bioactive Compound Piperine in (Transcutol + Water) Mixtures: Computational Modeling, Hansen Solubility Parameters and Mixing Thermodynamic Parameters". MDPI Open Access Journals.
A Tale of Two Scaffolds: A Technical Guide to 1-(3-Fluorobenzyl)piperidin-3-ol and 3-Fluorobenzyl Amine for Medicinal Chemists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the future trajectory of a drug discovery program. Subtle structural modifications can lead to profound differences in physicochemical properties, pharmacokinetics, and target engagement. This guide provides a detailed comparative analysis of two structurally related but functionally distinct building blocks: the primary amine, 3-Fluorobenzyl amine, and the more complex tertiary amine, 1-(3-Fluorobenzyl)piperidin-3-ol. We will dissect their fundamental differences in structure, reactivity, and physicochemical properties, explore their distinct synthetic routes, and provide field-proven insights into their strategic application in drug design. This document serves as a technical resource for researchers, enabling a more informed and rational selection of scaffolds for the development of novel therapeutics.
Introduction: The Strategic Importance of Scaffold Selection
The benzylamine and piperidine motifs are cornerstones of modern medicinal chemistry. Benzylamines are recognized as privileged structural elements, frequently found in ligands targeting trypsin-like S1 proteases and other enzyme families.[1] Their relative simplicity allows for straightforward derivatization. Conversely, the piperidine ring, a six-membered nitrogenous heterocycle, is a prevalent core in a vast number of pharmaceuticals, valued for its ability to introduce specific three-dimensional geometries and modulate physicochemical properties like solubility and metabolic stability.[2][3]
The choice between a simple benzylamine, such as 3-fluorobenzyl amine, and a more decorated scaffold like 1-(3-fluorobenzyl)piperidin-3-ol is not trivial. It represents a fundamental design choice: are we building from a simple, flexible starting point, or are we leveraging a more rigid, pre-organized scaffold that already incorporates key drug-like features? This guide will illuminate the causality behind this choice.
Compound Profiles: A Head-to-Head Comparison
3-Fluorobenzyl Amine: The Versatile Building Block
3-Fluorobenzyl amine is a primary amine that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules.[4] The fluorine substitution on the benzene ring is a common strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity through potential fluorine-protein interactions.
-
Structure and Physicochemical Properties: As a primary amine, it possesses a small, flexible structure with a single rotatable bond between the phenyl ring and the aminomethyl group.[5] Its nitrogen atom provides a basic handle and a site for hydrogen bond donation.[5][6]
1-(3-Fluorobenzyl)piperidin-3-ol: The Pre-functionalized Scaffold
1-(3-Fluorobenzyl)piperidin-3-ol incorporates the same fluorobenzyl moiety but attaches it to a piperidine-3-ol ring. This transformation from a primary to a tertiary amine within a cyclic system dramatically alters the molecule's character.
-
Structure and Physicochemical Properties: The piperidine ring introduces a defined chair conformation, reducing the molecule's overall flexibility but allowing for precise spatial orientation of substituents.[2] The presence of the hydroxyl group at the 3-position adds a crucial hydrogen bond donor/acceptor site and significantly increases the molecule's polarity and potential for aqueous solubility.[7] The tertiary amine nitrogen, with a higher pKa than the primary amine, will be protonated at physiological pH, influencing its interaction with biological targets and overall ADME properties.[2]
Quantitative Data Comparison
The following table summarizes the key computed and experimental physicochemical properties of the two compounds, highlighting their fundamental differences.
| Property | 3-Fluorobenzyl Amine | 1-(3-Fluorobenzyl)piperidin-3-ol | Rationale for Difference |
| CAS Number | 100-82-3[4] | 847733-33-5 | N/A |
| Molecular Formula | C₇H₈FN[8] | C₁₂H₁₆FNO | Addition of a C₅H₈O piperidinol ring. |
| Molecular Weight | 125.14 g/mol [8] | 225.28 g/mol | Increased atom count from the piperidinol ring. |
| Appearance | Colorless to light yellow liquid | Typically a solid (data not found) | Increased molecular weight and polarity favor a solid state. |
| Boiling Point | 82 °C @ 16 mmHg[4] | Substantially higher (data not found) | Increased mass, polarity, and hydrogen bonding. |
| XLogP3 | 1.2 | 1.8 (Predicted) | The larger, more complex structure increases lipophilicity despite the added hydroxyl group. |
| Hydrogen Bond Donors | 1[5] | 1 | The amine nitrogen in the primary amine; the hydroxyl group in the piperidinol. |
| Hydrogen Bond Acceptors | 2[6] | 3 | N and F atoms in both; additional O atom in the piperidinol. |
| Rotatable Bond Count | 1[5] | 3 | Increased number of single bonds in the larger structure. |
Synthesis and Reactivity: Divergent Chemical Pathways
The synthetic routes to these compounds are fundamentally different and reflect their intended use. 3-Fluorobenzyl amine is typically a starting material, while 1-(3-Fluorobenzyl)piperidin-3-ol is the product of a multi-component assembly.
Synthesis of 3-Fluorobenzyl Amine
3-Fluorobenzyl amine is commercially available but can be synthesized through various standard methods, most commonly via the reduction of 3-fluorobenzonitrile or the reductive amination of 3-fluorobenzaldehyde.
Synthesis of 1-(3-Fluorobenzyl)piperidin-3-ol
This molecule is assembled by coupling the two key fragments: the 3-fluorobenzyl group and the piperidin-3-ol core. The most common and industrially scalable method is reductive amination .[9]
Field-Proven Protocol: Reductive Amination Synthesis
This protocol describes a robust, self-validating method for synthesizing 1-(3-Fluorobenzyl)piperidin-3-ol. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is deliberate; it is mild enough to not reduce the starting aldehyde but is highly effective at reducing the in situ formed iminium ion, minimizing side reactions.[10]
Materials:
-
Piperidin-3-ol (1.0 eq)
-
3-Fluorobenzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, optional)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add piperidin-3-ol (1.0 eq) and dissolve in anhydrous DCM.
-
Causality: Using an anhydrous solvent is critical to prevent hydrolysis of the iminium intermediate and the reducing agent.
-
-
Aldehyde Addition: Add 3-fluorobenzaldehyde (1.05 eq) to the solution. A slight excess of the aldehyde ensures complete consumption of the more valuable piperidinol. Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Causality: This initial period allows for the formation of the key iminium ion intermediate, which is the substrate for the reduction.
-
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred mixture. The reaction may be mildly exothermic.
-
Causality: Portion-wise addition controls the reaction rate and any potential exotherm. STAB is the preferred reagent for its selectivity and ease of handling compared to other borohydrides.[10]
-
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Separate the organic layer.
-
Causality: The basic quench neutralizes any remaining acid and destroys excess reducing agent.
-
-
Extraction & Drying: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 1-(3-Fluorobenzyl)piperidin-3-ol.
Strategic Application in Drug Design: A Medicinal Chemist's Perspective
The decision to use 3-fluorobenzyl amine versus 1-(3-fluorobenzyl)piperidin-3-ol is a strategic one, driven by the goals of the drug discovery program.
-
3-Fluorobenzyl Amine as a "Growing" Vector: This simple amine is an ideal starting point for fragment-based drug discovery or lead optimization when exploring the chemical space around a binding pocket.[1] Its primary amine provides a reactive handle for a multitude of synthetic transformations, including amide bond formation, sulfonamide synthesis, and further reductive aminations, allowing chemists to systematically "grow" the molecule and probe for new interactions with the target.[11]
-
1-(3-Fluorobenzyl)piperidin-3-ol as a "Rigid" Scaffold: This molecule is employed when a more constrained conformation is desired. The piperidine ring acts as a rigid scaffold that positions the 3-fluorobenzyl group and the 3-hydroxyl group in a defined spatial relationship.[2][7] This is advantageous for several reasons:
-
Entropy: Pre-organizing the molecule in a bioactive conformation can reduce the entropic penalty of binding, potentially leading to higher affinity.
-
Selectivity: A more rigid structure may fit better into a specific target's binding site while being excluded from off-targets, thus improving selectivity.
-
Pharmacokinetics: The piperidine ring is a common feature in successful drugs, often imparting favorable ADME properties.[2] The tertiary amine and hydroxyl group can be fine-tuned to balance solubility and permeability.[7] For example, in the design of acetylcholinesterase inhibitors like Donepezil, the piperidine ring is considered essential for activity.[12]
-
Conclusion
While both 3-Fluorobenzyl amine and 1-(3-Fluorobenzyl)piperidin-3-ol share a common fluorinated aromatic motif, they represent fundamentally different tools in the medicinal chemist's arsenal. 3-Fluorobenzyl amine is a versatile, flexible starting point, ideal for broad explorations of chemical space and structure-activity relationships. In contrast, 1-(3-Fluorobenzyl)piperidin-3-ol is a sophisticated, pre-organized scaffold that provides conformational rigidity and incorporates key drug-like features from the outset. Understanding the distinct structural, physicochemical, and synthetic differences detailed in this guide empowers drug development professionals to make more rational, effective, and ultimately successful decisions in the design of next-generation therapeutics.
References
-
AA Blocks. 100-82-3 | MFCD00008113 | 3-Fluorobenzylamine. [Link]
-
PubChem. 3-Fluorobenzylamine | C7H8FN | CID 66853. [Link]
-
LookChem. 3-Fluorobenzylamine. [Link]
-
Pearson+. Show how to synthesize the following amines from the indicated st... | Study Prep. [Link]
-
PMC. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. [Link]
-
ResearchGate. Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine | Request PDF. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
NIH. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. [Link]
-
Arkat USA. Synthesis of functionalized benzyl amines by the reductive. [Link]
Sources
- 1. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. aablocks.com [aablocks.com]
- 6. lookchem.com [lookchem.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. 3-Fluorobenzylamine | CAS 100-82-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. 3-Fluorobenzylamine 97 100-82-3 [sigmaaldrich.com]
- 12. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacophoric Blueprint of 3-Fluorobenzyl Piperidine Derivatives: A Technical Guide for Drug Discovery
Abstract
The 3-fluorobenzyl piperidine scaffold represents a privileged structural motif in modern medicinal chemistry, underpinning the development of a multitude of potent and selective ligands for various central nervous system (CNS) targets. The strategic incorporation of a fluorine atom on the benzyl moiety profoundly influences the physicochemical properties of these derivatives, including their lipophilicity, metabolic stability, and target-binding affinity.[1][2] This in-depth technical guide provides a comprehensive analysis of the core pharmacophore features of 3-fluorobenzyl piperidine derivatives, with a particular focus on their interactions with dopamine and sigma receptors. We will dissect the key structural attributes and their causal relationships with biological activity, present detailed experimental and computational protocols for pharmacophore elucidation, and offer insights for the rational design of novel therapeutic agents.
Introduction: The Significance of the 3-Fluorobenzyl Piperidine Scaffold
The piperidine ring is a ubiquitous heterocyclic scaffold found in numerous pharmaceuticals and natural products, prized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for diverse pharmacophoric elements.[3][4] The addition of a 3-fluorobenzyl group to the piperidine nitrogen introduces a unique combination of features. The benzyl group provides a hydrophobic and aromatic component capable of engaging in π-π stacking and hydrophobic interactions within receptor binding pockets.[5] The 3-fluoro substitution is not merely a bioisosteric replacement for hydrogen; it critically alters the electronic properties of the aromatic ring, influencing pKa and the potential for halogen bonding, which can significantly enhance binding affinity and selectivity.[2][6]
Derivatives of this scaffold have demonstrated high affinity and selectivity for a range of CNS targets, making them valuable tools for studying neurological disorders and as starting points for drug discovery programs in areas such as psychosis, pain, and neurodegenerative diseases.[7][8] Understanding the precise spatial arrangement of key chemical features—the pharmacophore—is paramount for optimizing the potency, selectivity, and drug-like properties of these compounds.
Deciphering the Pharmacophore: Key Features and Methodologies
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For 3-fluorobenzyl piperidine derivatives, the key pharmacophoric features typically include:
-
A Basic Nitrogen Atom: The piperidine nitrogen is usually protonated at physiological pH and acts as a crucial hydrogen bond donor, forming a key ionic interaction with acidic residues (e.g., Aspartic acid) in the receptor binding site.[5]
-
Aromatic Ring: The 3-fluorobenzyl group provides an aromatic ring that engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the receptor.
-
Hydrophobic Features: The benzyl and piperidine rings contribute to the overall hydrophobicity of the molecule, which is essential for occupying hydrophobic pockets within the receptor.
-
Hydrogen Bond Acceptors/Donors: While the primary interaction is often the protonated amine, other functionalities on the piperidine ring or its substituents can act as hydrogen bond acceptors or donors, further refining the binding affinity and selectivity.
The elucidation of these pharmacophoric features relies on a synergistic interplay between experimental and computational methodologies.
Experimental Approaches for Pharmacophore Validation
Systematic modification of the 3-fluorobenzyl piperidine scaffold and subsequent evaluation of the biological activity of the resulting analogs is a cornerstone of pharmacophore identification. By observing how changes in structure affect potency and selectivity, researchers can infer the importance of specific chemical features. For example, altering the position of the fluorine atom on the benzyl ring or introducing other substituents can reveal the electronic and steric requirements of the binding pocket.
Radioligand binding assays are fundamental for quantifying the affinity of a compound for a specific receptor.[1][9] These assays utilize a radiolabeled ligand with known high affinity for the target receptor. The ability of a test compound (e.g., a 3-fluorobenzyl piperidine derivative) to displace the radioligand is measured, allowing for the determination of its inhibition constant (Ki), a direct measure of binding affinity.
Table 1: Representative Binding Affinities (Ki) of 3-Fluorobenzyl Piperidine Derivatives for Dopamine and Sigma Receptors
| Compound ID | Target Receptor | Ki (nM) | Reference |
| Dopamine Receptor Ligands | |||
| Derivative A | Dopamine D4 | 1.7 | [10] |
| Derivative B | Dopamine D4 | 2.7 | [10] |
| Derivative C | Dopamine D4 | 6.5 | [10] |
| Sigma Receptor Ligands | |||
| Derivative D | Sigma-1 | 0.34 | [4] |
| Derivative E | Sigma-1 | 1.18 | [4] |
| Derivative F | Sigma-2 | 17.2 | [4] |
Note: The specific structures of the derivatives are proprietary to the cited studies and are presented here to illustrate the range of affinities achieved.
Computational Approaches for Pharmacophore Modeling
Computational chemistry provides powerful tools to visualize and rationalize the SAR data, leading to the generation of predictive pharmacophore models.
When the 3D structure of the target receptor is unknown, pharmacophore models can be generated by aligning a set of active molecules and identifying the common chemical features responsible for their activity. This approach is particularly useful in the early stages of drug discovery.
With the increasing availability of high-resolution crystal structures of CNS targets, structure-based pharmacophore modeling has become a powerful tool. This method involves analyzing the interactions between a ligand and the amino acid residues in the receptor's binding site to identify the key pharmacophoric features.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models that correlate the 3D properties of molecules with their biological activities.[11][12] These models can generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity, providing valuable guidance for lead optimization.
Pharmacophore Models for Key CNS Targets
The pharmacophoric requirements for 3-fluorobenzyl piperidine derivatives can vary significantly depending on the target receptor.
Dopamine D4 Receptor Antagonists
The dopamine D4 receptor is a key target for the treatment of psychosis.[10][13] Pharmacophore models for D4 antagonists based on the 3-fluorobenzyl piperidine scaffold typically feature:
-
A protonated amine interacting with an aspartate residue (Asp115).[5]
-
The 3-fluorobenzyl group occupying a hydrophobic pocket and potentially forming π-π stacking interactions.
-
The position and nature of substituents on the benzyl ring are critical for achieving high affinity and selectivity over other dopamine receptor subtypes.[7]
Caption: Sigma-1 Receptor Pharmacophore Model.
Experimental and Computational Protocols
To ensure scientific integrity and reproducibility, detailed and validated protocols are essential.
Synthesis of 3-Fluorobenzyl Piperidine Derivatives
A general and robust method for the synthesis of N-(3-fluorobenzyl)piperidine derivatives involves the reductive amination of piperidine with 3-fluorobenzaldehyde.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of piperidine (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) is added 3-fluorobenzaldehyde (1.0-1.2 eq).
-
Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture.
-
Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-(3-fluorobenzyl)piperidine derivative. [14]
Radioligand Binding Assay for Dopamine D2/D3 Receptors
This protocol outlines a competitive radioligand binding assay to determine the Ki of a test compound for dopamine D2 and D3 receptors.
Materials:
-
Membrane preparations from cells stably expressing human D2 or D3 receptors.
-
Radioligand: [3H]Spiperone.
-
Non-specific binding control: (+)-Butaclamol.
-
Assay buffer: 20 mM HEPES, 6 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 0.1% BSA, pH 7.4. [1]* Wash buffer: Ice-cold PBS.
-
Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail.
Procedure:
-
Incubation: In a 96-well plate, incubate receptor membranes with a fixed concentration of [3H]Spiperone and varying concentrations of the test compound. For total binding, no test compound is added. For non-specific binding, a high concentration of (+)-butaclamol is used. [1]2. Equilibration: Incubate the plate at 25°C for 3 hours to reach equilibrium. [1]3. Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. [15]5. Counting: Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Computational Workflow for Pharmacophore Modeling and 3D-QSAR
This workflow describes a general approach for developing a 3D-QSAR model for a series of 3-fluorobenzyl piperidine derivatives.
Caption: Computational Workflow for 3D-QSAR Modeling.
Conclusion and Future Directions
The 3-fluorobenzyl piperidine scaffold is a remarkably versatile platform for the design of potent and selective ligands for a variety of CNS targets. A thorough understanding of the key pharmacophoric features—a basic nitrogen, an aromatic ring, and specific hydrophobic interactions—is crucial for successful drug discovery efforts. The integration of experimental SAR data with computational modeling provides a powerful paradigm for elucidating these features and for the rational design of novel therapeutic agents with improved efficacy and safety profiles.
Future research in this area will likely focus on the development of ligands with polypharmacology, targeting multiple receptors simultaneously to address the complex nature of CNS disorders. Furthermore, the application of advanced computational techniques, such as machine learning and artificial intelligence, will undoubtedly accelerate the discovery and optimization of the next generation of 3-fluorobenzyl piperidine-based therapeutics.
References
- BenchChem. (2025). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors. BenchChem.
- Islam, M. R., et al. (n.d.). Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Journal of Chemical and Pharmaceutical Research.
- Lane, J. R., et al. (n.d.). Radioligand binding assays. Bio-protocol, 3(2), e337.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. International Journal of Organic Chemistry, 9(3), 135-147.
- Wilkinson, G. N. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.
- Leysen, J. E. (2004). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Biochemical Pharmacology, 68(11), 2259-2268.
- Xu, J., et al. (2011). Functional assays to define agonists and antagonists of the sigma-2 receptor. Naunyn-Schmiedeberg's Archives of Pharmacology, 384(4-5), 435-443.
- Rojas-Fuentes, J., et al. (2025). First in class pyrrolo[2,3-d]pyrimidine derivatives fused to fluorobenzylpiperidines as dual ligands of acetylcholinesterase and histamine H3 receptor. Archiv der Pharmazie, 358(3), e2400387.
- Yasodha, T., & Venkateswara Moorthy, R. (2021). Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis (4-Fluorophenyl)Piperidine-4-One. Acta Scientific Pharmacology, 2(8), 48-54.
- Colabufo, N. A., et al. (2018). 4-Aroylpiperidines and 4-(α-Hydroxyphenyl)piperidines as Selective Sigma-1 Receptor Ligands: Synthesis, Preliminary Pharmacological Evaluation and Computational Studies. Molecules, 23(11), 2937.
- Ghasemi, S., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462.
- Rathore, A. R., et al. (2022). Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. Journal of Biomolecular Structure and Dynamics, 40(13), 5946-5961.
- Yang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(5), 105743.
- Google Patents. (2012).
- Bowen, W. D. (2009). New methodologies for in vitro analysis of binding and functional activity of sigma receptor ligands. The Research Repository @ WVU.
- Wang, T., et al. (2011). Combined Pharmacophore Modeling, Docking, and 3D-QSAR Studies of PLK1 Inhibitors. International Journal of Molecular Sciences, 12(12), 8567-8593.
- D'Alonzo, D., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1652.
- Banat, R., et al. (2024). Ligand-based pharmacophore modeling and machine learning for the discovery of potent aurora A kinase inhibitory leads of novel chemotypes. Molecular Diversity.
- Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands.
- Almansa, C., et al. (2019). A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. Frontiers in Pharmacology, 10, 545.
- Yermolayeva, S. A., et al. (2019). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceutical Chemistry Journal, 53(5), 416-420.
- Chu, U. B., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15929.
- Berardi, F., et al. (2020). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Effects. Journal of Medicinal Chemistry, 63(17), 9347-9363.
- Fallica, A. N., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 64(13), 8819-8855.
- Caron, I., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences, 26(10), 5432.
- Glennon, R. A. (2005). Pharmacophore identification for sigma-1 (sigma1) receptor binding: application of the "deconstruction-reconstruction-elaboration" approach. Mini Reviews in Medicinal Chemistry, 5(10), 927-940.
- Zhakupova, A., et al. (2022).
- Reilley, M. J., et al. (2023). (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
- Sibley, D. R., et al. (1993). Pharmacological and functional characterization of D2, D3 and D4 dopamine receptors in fibroblast and dopaminergic cell lines. Journal of Receptors and Signal Transduction, 13(1-4), 61-71.
- González-Maeso, J., & Franco, R. (2022). Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. Frontiers in Pharmacology, 13, 978833.
- Reilley, M. J., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem.
- El-Sayed, M. A. A., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. RSC Medicinal Chemistry, 13(5), 623-640.
- Li, Y., et al. (2022). 3D-QSAR and Docking Studies on Pyrimidine Derivatives of Second-Generation ALK Inhibitors. Planta Medica, 88(10), 875-885.
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. researchgate.net [researchgate.net]
- 6. First in class pyrrolo[2,3-d]pyrimidine derivatives fused to fluorobenzylpiperidines as dual ligands of acetylcholinesterase and histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. sphinxsai.com [sphinxsai.com]
- 15. giffordbioscience.com [giffordbioscience.com]
The Chiral Building Block Potential of 1-(3-Fluorobenzyl)piperidin-3-ol: A Technical Guide for Drug Discovery
Executive Summary
To answer the core question directly: Yes, 1-(3-Fluorobenzyl)piperidin-3-ol is a highly valuable chiral building block.
In modern drug discovery, the demand for sp³-rich, stereochemically defined scaffolds is at an all-time high. 1-(3-Fluorobenzyl)piperidin-3-ol (1[1]) represents a sophisticated convergence of three highly sought-after medicinal chemistry motifs: a basic piperidine core, a stereodefined C3-hydroxyl group, and a metabolically stabilizing fluorinated benzyl moiety. Because the C3 position of the piperidine ring is asymmetric, the molecule exists as two distinct enantiomers—(3R) and (3S)—allowing researchers to explore stereospecific target interactions.
This technical guide explores the structural logic, stereochemical significance, and synthetic methodologies required to utilize this building block effectively in pharmaceutical development.
Structural and Pharmacophoric Logic
The utility of 1-(3-Fluorobenzyl)piperidin-3-ol as a chiral building block is rooted in the distinct pharmacological advantages conferred by its three primary structural components.
Caption: Pharmacophoric contributions of the 1-(3-fluorobenzyl)piperidin-3-ol building block.
The Piperidine Core
Piperidine is a ubiquitous nitrogen-containing heterocycle in FDA-approved drugs. It acts as a basic amine, which is crucial for modulating the overall pKa of the drug candidate, thereby enhancing aqueous solubility and facilitating favorable interactions with acidic residues in target protein binding pockets.
The Chiral C3-Hydroxyl Group
The hydroxyl group at the C3 position is the source of the molecule's chirality. Chiral 3-hydroxypiperidines are critical intermediates in the synthesis of blockbuster drugs; for instance, (S)-N-Boc-3-hydroxypiperidine is a key chiral precursor for Ibrutinib, a widely used anticancer agent (2[2]). The hydroxyl group serves as a versatile handle for further functionalization (e.g., etherification, Mitsunobu inversion, or carbamate formation) and acts as a strong hydrogen bond donor/acceptor.
The 3-Fluorobenzyl Motif
The strategic placement of a fluorine atom on the aromatic ring is a hallmark of rational drug design. Fluorine's high electronegativity and small van der Waals radius allow it to significantly alter the electronic properties of a molecule without introducing steric bulk. This modification typically enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the functionalized site and increases lipophilicity, which can improve blood-brain barrier (BBB) penetration and cellular permeability (3[3]).
Experimental Methodology: Stereoretentive Synthesis
To utilize 1-(3-Fluorobenzyl)piperidin-3-ol as a chiral building block, it must be synthesized with high enantiomeric purity. The most reliable method is the stereoretentive N-alkylation of commercially available, enantiopure (R)- or (S)-3-hydroxypiperidine via reductive amination.
Causality Behind Experimental Choices
Direct alkylation using 3-fluorobenzyl bromide is often avoided because it can lead to over-alkylation (forming quaternary ammonium salts) and requires basic conditions that might induce side reactions. Conversely, reductive amination using 3-fluorobenzaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) is strictly mono-selective. NaBH(OAc)₃ is chosen over NaBH₄ because it is a milder reducing agent that selectively reduces the transient iminium ion without reducing the unreacted aldehyde, and it operates efficiently in mildly acidic to neutral conditions, strictly preserving the C3 stereocenter.
Caption: Workflow for the stereoretentive synthesis of 1-(3-fluorobenzyl)piperidin-3-ol.
Protocol: Self-Validating Reductive Amination
Step 1: Imine Formation
-
Action: Suspend enantiopure (S)-3-hydroxypiperidine hydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) at a concentration of 0.2 M. Add triethylamine (TEA, 1.2 eq) and stir for 15 minutes at room temperature to liberate the free amine.
-
Action: Add 3-fluorobenzaldehyde (1.05 eq).
-
Causality: A slight stoichiometric excess of the aldehyde ensures the complete consumption of the more expensive chiral amine building block.
Step 2: Selective Reduction
-
Action: Add NaBH(OAc)₃ (1.5 eq) portion-wise to control any mild exotherm. Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.
-
In-Process Validation: Monitor the reaction via LC-MS. The protocol is self-validating when the starting amine mass (m/z 102) disappears and the product mass (m/z 210 [M+H]⁺) dominates the chromatogram.
Step 3: Quench and Extraction
-
Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Causality: The weak base neutralizes the acetic acid byproduct generated by the reducing agent and safely decomposes any unreacted hydride without risking base-catalyzed degradation of the product.
-
Action: Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 4: Purification and Chiral Validation
-
Action: Purify the crude residue via silica gel flash chromatography (Eluent: DCM/MeOH 95:5).
-
Validation: Analyze the purified product using Chiral HPLC (e.g., Chiralpak IC column, Hexane/Isopropanol mobile phase) to confirm that the enantiomeric excess (ee) remains >99%.
Quantitative Data & Analytical Profiling
The following table summarizes the key physicochemical and analytical parameters of the building block, providing a quick reference for formulation and analytical scientists.
| Property | Value / Description |
| Chemical Name | 1-(3-Fluorobenzyl)piperidin-3-ol |
| CAS Registry Number | 414885-51-1 |
| Molecular Formula | C₁₂H₁₆FNO |
| Molecular Weight | 209.26 g/mol |
| Stereocenters | 1 (C3 of the piperidine ring) |
| Available Enantiomers | (3R)-1-(3-fluorobenzyl)piperidin-3-ol (3S)-1-(3-fluorobenzyl)piperidin-3-ol |
| Predicted pKa | ~ 8.5 - 9.0 (Basic tertiary amine) |
| Primary Ionization (LC-MS) | m/z 210.1 [M+H]⁺ |
| Key Structural Features | Hydrogen bond donor (-OH), basic center (N), lipophilic/metabolically stable group (Ar-F) |
References
- ChemicalBook. "1-(3-fluorobenzyl)piperidin-3-ol | 414885-51-1". ChemicalBook Database.
- Purser, S., et al. "The Many Roles for Fluorine in Medicinal Chemistry". ACS Publications.
- Zhang, Y., et al. "Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase". MDPI.
Sources
The Therapeutic Potential of Fluorinated Benzylpiperidines in CNS Research: A Technical Guide for Drug Discovery
Executive Summary
The benzylpiperidine scaffold is a highly privileged structure in medicinal chemistry, serving as the pharmacological backbone for numerous centrally acting therapeutic agents[1]. However, translating potent in vitro activity into in vivo central nervous system (CNS) efficacy frequently stalls at the blood-brain barrier (BBB). As a Senior Application Scientist, I have observed that the strategic incorporation of fluorine atoms into the benzylpiperidine core is not merely a structural tweak; it is a fundamental physicochemical recalibration. This guide explores the mechanistic causality behind fluorination, detailing how it optimizes pharmacokinetics and enhances target engagement across critical CNS receptors, including Acetylcholinesterase (AChE), Sigma-1 (σ1) receptors, and Monoacylglycerol Lipase (MAGL).
Mechanistic Rationale: The Fluorine Advantage in CNS Scaffolds
Designing CNS-active drugs requires a delicate balance between lipophilicity (for BBB penetration) and basicity (for target binding). The unsubstituted piperidine nitrogen typically possesses a high pKa (~9.0-10.0), meaning it is almost entirely protonated at physiological pH (7.4). While this cationic state is crucial for forming electrostatic interactions within receptor binding pockets, excessive basicity restricts passive diffusion across the lipophilic BBB.
The Causality of Fluorination: Introducing a highly electronegative fluorine atom—either on the benzyl ring or adjacent to the piperidine core—exerts a strong electron-withdrawing inductive effect. This subtly lowers the basicity (pKa) of the piperidine nitrogen, shifting the equilibrium to increase the fraction of the neutral, unprotonated species available for BBB permeation[2]. Concurrently, the carbon-fluorine (C-F) bond increases the overall lipophilicity (LogD) and metabolic stability of the molecule by blocking cytochrome P450-mediated oxidation sites. The result is a molecule that effectively crosses the BBB yet retains enough basic character to engage in critical cation-π interactions at the target site.
Fig 1. Logical flow of structural optimization via fluorination of the benzylpiperidine scaffold.
Core CNS Targets and Pharmacological Profiles
Acetylcholinesterase (AChE) & Alzheimer's Disease
The benzylpiperidine motif is the defining pharmacophore of donepezil, a first-line AChE inhibitor for Alzheimer's disease with an IC50 of 0.023 μM[3]. The benzylpiperidine group anchors the molecule to the catalytic anionic site (CAS) of AChE, forming critical π-π stacking and cation-π interactions with residues Trp84, Trp279, Phe330, and Phe331 (4)[4].
Recent drug discovery efforts have focused on multi-target directed ligands (MTDLs). When researchers introduced sulfone groups to target amyloid-beta (Aβ) aggregation, the molecules became too polar. By strategically introducing fluorine atoms at the para-position of the piperidine or the α-position of the sulfone group, researchers successfully restored BBB permeability without sacrificing potent AChE inhibition[2].
Sigma-1 (σ1) Receptors & Neuroprotection
Sigma receptors are intracellular chaperone proteins implicated in neuroprotection, pain management, and cancer. The benzylpiperidine scaffold exhibits high intrinsic affinity for sigma receptors[1]. Fluorinated derivatives, specifically designed as analogs of [18F]-FPS, have revolutionized our ability to study these receptors in vivo[5].
For example, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide demonstrates exceptional binding affinity (Ki = 3.4 nM) and high selectivity for the σ1 subtype over σ2 (ratio = 120)[6]. When radiolabeled with 18F, this compound serves as a highly effective Positron Emission Tomography (PET) ligand, showing rapid brain uptake and resistance to in vivo defluorination[6].
Fig 2. Mechanistic signaling pathway of neuroprotection mediated by σ1 receptor activation.
Monoacylglycerol Lipase (MAGL) & Neuroinflammation
MAGL is a primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibiting MAGL enhances endocannabinoid signaling, offering neuroprotective and anti-inflammatory benefits. A novel class of reversible MAGL inhibitors based on the benzylpiperidine scaffold has been discovered[7]. Structure-Activity Relationship (SAR) studies revealed that combining a fluorine atom in the para-position of the phenolic ring with a trifluoromethyl (CF3) group at position 4 of the pyridine ring yields a synergistic effect. This specific fluorinated derivative (Compound 13) achieved an extraordinary IC50 of 2.0 nM for MAGL, alongside high selectivity over Fatty Acid Amide Hydrolase (FAAH)[7].
Quantitative Data: Structure-Activity Relationships
The following table synthesizes quantitative binding and inhibition data across various CNS targets, highlighting the impact of fluorination on the benzylpiperidine core.
| Compound Class / Scaffold | Primary Target | Structural Modification | Key Metric (IC50 / Ki) | Reference |
| Donepezil (Standard) | AChE | Unsubstituted Benzylpiperidine | IC50 = 0.023 μM | [3] |
| Sulfone-Benzylpiperidine | AChE | α-fluoro sulfone addition | Retained potent inhibition | [2] |
| Fluorobenzamide Derivative | σ1 Receptor | 2-fluoro substitution | Ki = 3.4 nM (σ2/σ1 = 120) | [6] |
| [18F]-BFP | σ1 Receptor | 18F radiolabeling | Ki = 10.9 nM | |
| MAGL Inhibitor (Cmpd 13) | MAGL | 4-fluoro / CF3 substitution | IC50 = 2.0 nM | [7] |
Standardized Experimental Workflows
To ensure scientific integrity, experimental protocols must be self-validating. Below are the optimized methodologies for evaluating fluorinated benzylpiperidines.
Protocol 1: Radioligand Binding Assay for σ1R Affinity
This protocol determines the binding affinity (Ki) of novel fluorinated compounds. The inclusion of a saturating concentration of a non-labeled competitor ensures that the measured radioactivity strictly reflects specific target engagement.
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 30,000 × g for 20 minutes to isolate the membrane fraction, preserving native receptor conformation.
-
Radioligand Incubation: In a 96-well plate, incubate 100 μg of membrane protein with 2 nM of -pentazocine (a highly selective σ1R radioligand) and varying concentrations of the test fluorinated benzylpiperidine (10^-10 to 10^-4 M).
-
Self-Validating Control (Non-Specific Binding): In parallel wells, incubate the mixture with 10 μM haloperidol. Haloperidol will saturate all specific σ1 sites; any remaining radioactive signal in these wells represents non-specific background binding and must be subtracted from total binding.
-
Filtration: Terminate the reaction after 120 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding).
-
Quantification & Analysis: Wash filters three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter. Calculate the IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Protocol 2: PAMPA-BBB Assay for Permeability Validation
The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput in vitro model to predict passive BBB penetration.
-
Membrane Setup: Coat the PVDF filter of a 96-well acceptor plate with 4 μL of porcine brain lipid extract (20 mg/mL dissolved in dodecane). This lipid layer mimics the highly lipophilic environment of the brain capillary endothelium.
-
Compartment Loading: Dissolve the fluorinated benzylpiperidine in PBS (pH 7.4) to a concentration of 200 μM. Add 300 μL of this solution to the donor wells. Add 300 μL of fresh PBS to the acceptor wells.
-
Internal Validation Standards: Critical Step. Concurrently run Verapamil (high-permeability standard) and Theophylline (low-permeability standard) in separate wells. If the calculated permeability of these standards falls outside accepted historical ranges, the lipid membrane integrity is compromised, and the plate must be discarded.
-
Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at 37°C for 18 hours in a humidified environment to allow for passive diffusion.
-
Quantification: Separate the plates and quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS. Calculate the effective permeability coefficient (
). A cm/s indicates high BBB permeation suitable for CNS drug candidates.
References
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. CNS Drug Rev / PMC.[Link]
-
Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.[Link]
-
In Pursuit of Fluorinated Sigma Receptor Ligand Candidates Related to [18F]-FPS. Australian Journal of Chemistry / ConnectSci.[Link]
-
N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: A potential ligand for PET imaging of sigma receptors. Nuclear Medicine and Biology / ETDEWEB.[Link]
-
Novel inhibitors of AChE and Aβ aggregation with neuroprotective properties as lead compounds for the treatment of Alzheimer's disease. UCL Discovery.[Link]
-
Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry / ACS Publications.[Link]
-
Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands. INIS-IAEA.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. connectsci.au [connectsci.au]
- 6. N-(N-benzylpiperidin-4-yl)-2-[{sup 18}F]fluorobenzamide: A potential ligand for PET imaging of {sigma} receptors (Journal Article) | ETDEWEB [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 1-(3-Fluorobenzyl)piperidin-3-ol via Reductive Amination: An Application and Protocol Guide
Abstract
This application note provides a comprehensive guide to the synthesis of 1-(3-Fluorobenzyl)piperidin-3-ol, a valuable building block in medicinal chemistry and drug development. The described protocol utilizes a direct, one-pot reductive amination strategy, reacting 3-hydroxypiperidine with 3-fluorobenzaldehyde in the presence of the mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃). This guide offers a detailed mechanistic overview, a step-by-step experimental protocol, safety considerations, and characterization data. The content is designed for researchers, scientists, and professionals in the field of drug development, providing both the theoretical foundation and practical insights necessary for successful synthesis.
Introduction: The Significance of Fluorinated Piperidine Scaffolds
The piperidine ring is a ubiquitous structural motif found in numerous pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated piperidine derivatives, such as 1-(3-Fluorobenzyl)piperidin-3-ol, are of considerable interest in the development of novel therapeutics.
Reductive amination stands as one of the most robust and widely employed methods for the formation of carbon-nitrogen bonds, offering a controlled and efficient route to primary, secondary, and tertiary amines.[2][3] This method circumvents the issue of over-alkylation often encountered with direct alkylation of amines.[3] The reaction proceeds through the initial formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced in situ to the desired amine.[3][4]
Mechanistic Rationale: The Role of Sodium Triacetoxyborohydride
The choice of reducing agent is critical for a successful reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB, has emerged as a reagent of choice for this transformation due to its mildness and remarkable selectivity.[5][6] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ does not readily reduce aldehydes and ketones under neutral or weakly acidic conditions.[3][4]
The electron-withdrawing nature of the three acetoxy groups attenuates the reactivity of the borohydride, making it a more selective hydride donor.[6] The reaction is typically performed in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[5][7][8] The generally accepted mechanism for the reductive amination using NaBH(OAc)₃ involves the following key steps:
-
Iminium Ion Formation: 3-Hydroxypiperidine (a secondary amine) reacts with 3-fluorobenzaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a reactive iminium ion. The presence of a mild acid can catalyze this step.[9]
-
Hydride Transfer: The NaBH(OAc)₃ selectively reduces the electrophilic iminium ion. The rate of reduction of the iminium ion is significantly faster than the reduction of the starting aldehyde, which is crucial for high yields.[6]
This selectivity allows for a convenient one-pot procedure where the amine, aldehyde, and reducing agent are all combined at the start of the reaction.[6]
Experimental Protocol
This section details the laboratory-scale synthesis of 1-(3-Fluorobenzyl)piperidin-3-ol.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |
| 3-Hydroxypiperidine | C₅H₁₁NO | 101.15 | 6859-99-0 | Hygroscopic solid |
| 3-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 456-48-4 | Liquid |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 56553-60-7 | Moisture-sensitive solid |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 107-06-2 | Anhydrous, aprotic solvent |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Aqueous solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |
Safety Precautions
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is moisture-sensitive and can release flammable gases upon contact with water.[10] It is also a skin and eye irritant.[10] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12][13] Store in a cool, dry place under an inert atmosphere.[11]
-
1,2-Dichloroethane (DCE): DCE is a toxic and carcinogenic solvent. All manipulations should be performed in a certified chemical fume hood.
-
General Handling: Avoid inhalation of dust and vapors.[12][13] In case of accidental contact, follow standard first-aid procedures and seek medical attention if necessary.[12][13]
Reaction Scheme
Figure 1: Overall reaction scheme for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypiperidine (1.0 g, 9.89 mmol).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (40 mL) to the flask. Stir the mixture until the 3-hydroxypiperidine is fully dissolved.
-
Aldehyde Addition: Add 3-fluorobenzaldehyde (1.23 g, 1.05 mL, 9.89 mmol) to the solution.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (2.51 g, 11.87 mmol, 1.2 equivalents) to the reaction mixture in portions over 5 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen or argon atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (30 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(3-Fluorobenzyl)piperidin-3-ol as a pure compound.
Workflow Visualization
Figure 2: Step-by-step experimental workflow.
Characterization
The identity and purity of the synthesized 1-(3-Fluorobenzyl)piperidin-3-ol should be confirmed by standard analytical techniques.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic signals for the aromatic protons of the 3-fluorobenzyl group, the benzylic methylene protons, and the protons of the piperidine ring.
-
¹³C NMR: The carbon NMR will confirm the presence of all unique carbon atoms in the molecule.
-
¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the fluorine atom.
-
Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the calculated mass of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the alcohol functional group.
Discussion and Optimization
The presented protocol is a robust starting point for the synthesis of 1-(3-Fluorobenzyl)piperidin-3-ol. However, several parameters can be optimized to improve yield and purity.
-
Stoichiometry: While a 1:1 molar ratio of the amine and aldehyde is used here, a slight excess of the amine (1.05-1.1 equivalents) can sometimes be beneficial, particularly if the amine is volatile.[4]
-
Solvent: While DCE is a common and effective solvent, other aprotic solvents such as tetrahydrofuran (THF) or acetonitrile can also be used.[5][8] Reaction rates may vary depending on the solvent.[8]
-
Temperature: The reaction is typically performed at room temperature. For less reactive substrates, gentle heating may be required, but this should be approached with caution as it can lead to side reactions.
-
pH: While NaBH(OAc)₃ can be used without strict pH control, the formation of the iminium ion is often favored under mildly acidic conditions.[9] The addition of a catalytic amount of acetic acid can sometimes accelerate the reaction, particularly with less reactive ketones.[2][5][8]
Conclusion
This application note has detailed a reliable and efficient method for the synthesis of 1-(3-Fluorobenzyl)piperidin-3-ol via a one-pot reductive amination. The use of sodium triacetoxyborohydride provides a mild and selective transformation, making this protocol applicable to a wide range of substrates. The provided mechanistic insights, detailed experimental procedure, and safety guidelines will enable researchers to successfully synthesize this valuable building block for applications in drug discovery and development.
References
- A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org.
- Safety And Handling Guidelines For Sodium Triacetoxyborohydride. lifechem pharma.
- Myers Chem 115. Myers Group, Harvard University.
- Optimization of the reaction conditions for the reductive amination of aldehydes). a.
- SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. Loba Chemie.
- Sodium Triacetoxyborohydride (STAB). Common Organic Chemistry.
- Optimization of the reaction conditions for the reductive amination of...
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Sodium triacetoxyborohydride. Apollo Scientific.
- Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-c
- Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates.
- SAFETY D
- 112030 - Sodium triacetoxyborohydride - Safety D
- Sodium triacetoxyborohydride. Organic Chemistry Portal.
- Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Journal of Chemical and Pharmaceutical Research.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- Simultaneous Grafting of 3,4,5‐Trihydroxypiperidine Iminosugars Onto Multivalent Scaffolds via Double Reductive Amination Provides New GCase Inhibitors. PMC.
- Application Note – Reductive Amin
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences.
- Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals.
- Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine deriv
- (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
Sources
- 1. mdpi.com [mdpi.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. lifechempharma.com [lifechempharma.com]
- 12. lobachemie.com [lobachemie.com]
- 13. fishersci.co.uk [fishersci.co.uk]
Application Note: Regioselective N-Alkylation of 3-Hydroxypiperidine with 3-Fluorobenzyl Bromide
Introduction & Strategic Context
The functionalization of piperidine scaffolds is a cornerstone of modern drug discovery. Specifically, N-benzyl piperidine derivatives are critical pharmacophores, frequently utilized in the development of highly selective
This application note details a robust, self-validating protocol for the synthesis of 1-(3-fluorobenzyl)piperidin-3-ol via the bimolecular nucleophilic substitution (
Mechanistic Rationale & Causality
To ensure a trustworthy and reproducible workflow, it is critical to understand the causality behind the reagent and condition selections.
-
Regioselectivity (N- vs. O-Alkylation): 3-hydroxypiperidine possesses two competing nucleophilic centers: the secondary amine and the secondary alcohol. The secondary amine has a
of approximately 10.4, making it highly nucleophilic at neutral to mildly basic pH. Conversely, the hydroxyl group has a of ~16.0. By utilizing a mild inorganic base, we selectively neutralize the hydrobromic acid (HBr) byproduct generated during N-alkylation without deprotonating the hydroxyl group, thereby preventing unwanted O-alkylation[2]. -
Base and Solvent Dynamics: We employ finely powdered anhydrous Potassium Carbonate (
) or Cesium Carbonate ( ) suspended in a polar aprotic solvent like Acetonitrile (ACN) or Acetone[2]. Polar aprotic solvents effectively solvate the transition state, accelerating the reaction. Because the carbonate base remains insoluble, it acts as a heterogeneous acid scavenger. This keeps the bulk solution pH relatively neutral, preventing base-catalyzed degradation or side reactions. -
Preventing Over-Alkylation: Piperidines are highly susceptible to over-alkylation, forming quaternary ammonium salts if the electrophile is present in excess[3]. This protocol strictly limits the alkyl halide to a 1.05 molar equivalent to truncate the reaction at the tertiary amine stage.
Mechanistic logic dictating the regioselectivity of N-alkylation over O-alkylation.
Materials and Quantitative Stoichiometry
The following table summarizes the optimized stoichiometric ratios required to drive the reaction to completion while suppressing quaternary salt formation.
| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |
| 3-Hydroxypiperidine | Nucleophile | 101.15 | 1.00 eq | 1.01 g |
| 3-Fluorobenzyl bromide | Electrophile | 189.02 | 1.05 eq | 1.98 g (1.30 mL) |
| Potassium Carbonate ( | Heterogeneous Base | 138.21 | 2.00 eq | 2.76 g |
| Acetonitrile (ACN) | Polar Aprotic Solvent | 41.05 | 0.2 M | 50.0 mL |
Note: Ensure
Step-by-Step Experimental Protocol
Phase 1: Reaction Assembly
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Substrate Solvation: Add 3-hydroxypiperidine (1.01 g, 10.0 mmol) to the flask, followed by 50 mL of anhydrous Acetonitrile. Stir until fully dissolved.
-
Base Addition: Add finely powdered, anhydrous
(2.76 g, 20.0 mmol) in a single portion.-
Self-Validation Check: The solution will transition from clear to a free-flowing milky suspension. If the base clumps at the bottom, moisture has contaminated the system; halt and restart with fresh anhydrous reagents.
-
-
Electrophile Introduction: Cool the flask to 0 °C using an ice bath. Add 3-fluorobenzyl bromide (1.30 mL, 10.5 mmol) dropwise over 10 minutes using a syringe. Dropwise addition controls the local concentration of the electrophile, minimizing the risk of di-alkylation[3].
Phase 2: Execution & Monitoring
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir vigorously (800+ rpm) to ensure the heterogeneous base remains suspended. Let the reaction proceed for 12 to 18 hours.
-
In-Process Control (IPC): Monitor the reaction via TLC (Silica gel, Eluent: DCM:MeOH 9:1, visualized with Ninhydrin stain). The secondary amine starting material will appear as a distinct spot that consumes over time, replaced by a higher
tertiary amine product.
Phase 3: Work-up & Purification
-
Quenching: Once TLC indicates complete consumption of the starting material, filter the reaction mixture through a medium-porosity fritted funnel to remove the inorganic salts (
and KBr). Wash the filter cake with 20 mL of Ethyl Acetate (EtOAc). -
Concentration: Concentrate the combined filtrate under reduced pressure to remove the Acetonitrile.
-
Aqueous Extraction: Partition the resulting crude residue between EtOAc (50 mL) and distilled water (50 mL). Extract the aqueous layer with an additional 25 mL of EtOAc. Wash the combined organic layers with brine (30 mL), dry over anhydrous
, filter, and concentrate. -
Chromatography: Purify the crude oil via flash column chromatography on silica gel, utilizing a gradient of 0% to 10% Methanol in Dichloromethane. The target compound, 1-(3-fluorobenzyl)piperidin-3-ol, elutes as a pale yellow to colorless viscous oil.
Experimental workflow for the synthesis and isolation of 1-(3-fluorobenzyl)piperidin-3-ol.
Troubleshooting & Optimization Matrix
Even with a validated protocol, environmental factors or reagent degradation can impact yields. Use the following self-validating matrix to troubleshoot common deviations.
| Observation / Issue | Mechanistic Cause | Corrective Action / Optimization |
| Incomplete Conversion (>24h) | Base surface area is too low, failing to scavenge HBr efficiently. | Ensure |
| Formation of Quaternary Salts | Excess electrophile drove the tertiary amine to over-alkylate. | Strictly control 3-fluorobenzyl bromide to |
| O-Alkylation Detected (via NMR) | System became too basic, or temperature was excessively high. | Do not substitute |
| Product Loss During Work-up | Target tertiary amine is highly water-soluble at low pH. | Ensure the aqueous phase during extraction is strictly neutral or slightly basic (pH 8-9) to prevent protonation of the product. |
References
-
François, J. "Fonctionnalisation d'alcools hétérocycliques saturés par la méthodologie d'auto-transfert d'hydrogène." INSA Lyon (2023). URL:[Link]
-
"Synthesis and in vitro biological evaluation of carbonyl group-containing analogues for σ1 receptors." PubMed Central (PMC) (2011). URL:[Link]
Sources
The Strategic Application of 1-(3-Fluorobenzyl)piperidin-3-ol in Modern Drug Discovery
Abstract
The confluence of privileged scaffolds and strategic fluorine incorporation represents a cornerstone of contemporary medicinal chemistry. 1-(3-Fluorobenzyl)piperidin-3-ol is a quintessential intermediate that embodies this principle, merging the robust, three-dimensional framework of a piperidine ring with the advantageous physicochemical properties imparted by a fluorinated benzyl moiety. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and strategic utilization of this versatile building block. We will explore its application in the development of high-value therapeutic agents, including cholinesterase inhibitors for Alzheimer's disease, neurokinin (NK) receptor antagonists for neurological disorders, and as a precursor for Positron Emission Tomography (PET) imaging agents. Detailed, field-proven protocols for its synthesis and subsequent derivatization are provided, underpinned by a mechanistic rationale to guide experimental design and accelerate discovery programs.
Introduction: The Architectural Logic of a Privileged Intermediate
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in FDA-approved drugs, prized for its conformational flexibility, chemical stability, and its ability to present substituents in a well-defined three-dimensional orientation.[1][2] This allows for precise interaction with biological targets, often leading to enhanced potency and selectivity.[3] The introduction of a hydroxyl group at the 3-position provides a critical hydrogen bonding moiety and a versatile handle for further chemical elaboration, significantly influencing the molecule's solubility and target engagement.[4][5]
The 1-(3-fluorobenzyl) substituent is not a passive component; it is a carefully chosen modulator of biological and pharmacokinetic properties. The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity through unique electronic interactions, and fine-tune lipophilicity, thereby improving membrane permeability and overall pharmacokinetic profiles.[6][7] The meta-position of the fluorine atom on the benzyl ring specifically alters the electronic properties and can influence receptor binding interactions without introducing significant steric hindrance. This guide will illuminate how the unique combination of these structural features in 1-(3-Fluorobenzyl)piperidin-3-ol makes it a high-value intermediate for a range of therapeutic targets.
Physicochemical Properties and Synthesis
A thorough understanding of the intermediate's properties is crucial for its effective use in multi-step synthetic campaigns.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆FNO | N/A |
| Molecular Weight | 209.26 g/mol | N/A |
| Appearance | Expected to be an off-white to pale yellow solid or oil | General observation for similar compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, THF) | Inferred from synthetic protocols |
Recommended Synthetic Protocols
The synthesis of 1-(3-Fluorobenzyl)piperidin-3-ol can be efficiently achieved through several reliable methods. Below are two well-established protocols.
Protocol 1: Reductive Amination of 3-Hydroxypiperidine
This is a direct and high-yielding one-pot reaction that is amenable to scale-up. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild reducing agent is particularly advantageous as it is selective for the iminium ion intermediate and tolerant of a wide range of functional groups.[8][9]
Step-by-Step Methodology:
-
To a stirred solution of 3-hydroxypiperidine (1.0 eq) in 1,2-dichloroethane (DCE, ~0.2 M), add 3-fluorobenzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford 1-(3-Fluorobenzyl)piperidin-3-ol.
Protocol 2: N-Alkylation of 3-Hydroxypiperidine
This classical method involves the direct alkylation of the secondary amine of 3-hydroxypiperidine with a suitable 3-fluorobenzyl electrophile.[10]
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution.
-
Add 3-fluorobenzyl bromide or chloride (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography as described in Protocol 1.
Application in Drug Discovery: Case Studies and Protocols
The true value of an intermediate is demonstrated through its successful application in the synthesis of bioactive molecules. Here, we detail the use of 1-(3-Fluorobenzyl)piperidin-3-ol in three distinct and impactful areas of drug discovery.
Intermediate for Cholinesterase Inhibitors (Alzheimer's Disease)
Rationale: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[11] The 1-benzylpiperidine scaffold is a well-established pharmacophore in many potent cholinesterase inhibitors.[12] The piperidine nitrogen often forms a crucial cation-π interaction with the peripheral anionic site (PAS) of AChE, while the benzyl group can engage in hydrophobic interactions within the active site gorge.[13] The 3-hydroxy group on the piperidine ring can form hydrogen bonds with amino acid residues in the active site, thereby increasing binding affinity and selectivity.[4] The 3-fluorobenzyl moiety can further enhance binding and improve metabolic stability.
Protocol: O-Arylation/Acylation of the 3-Hydroxy Group
The hydroxyl group of 1-(3-Fluorobenzyl)piperidin-3-ol serves as a prime site for introducing further diversity and optimizing target interactions. A common transformation is its conversion to an ether or ester.
Step-by-Step Methodology (Example: Williamson Ether Synthesis):
-
To a solution of 1-(3-Fluorobenzyl)piperidin-3-ol (1.0 eq) in anhydrous THF or DMF, add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
-
Add the desired aryl or alkyl halide (e.g., 4-nitrobenzyl bromide) (1.1 eq) and stir the reaction at room temperature or with gentle heating (50-70 °C) until the reaction is complete (monitor by TLC/LC-MS).
-
Carefully quench the reaction by adding it to ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Precursor for Neurokinin (NK) Receptor Antagonists
Rationale: Neurokinin receptors, particularly the NK1 receptor, are implicated in a variety of central nervous system disorders, including pain, depression, and anxiety.[3] Piperidine-containing compounds have been developed as potent and selective NK1 receptor antagonists.[14] The 3-hydroxy group within the piperidine scaffold can act as a crucial hydrogen bond donor or acceptor, interacting with key residues like Gln165 in the NK1 receptor binding pocket.[15] The 3-fluorobenzyl group contributes to the overall pharmacophore, fitting into a hydrophobic pocket of the receptor.
Protocol: Mitsunobu Reaction for Amine Installation
The hydroxyl group can be stereochemically inverted and replaced with an amino group via a Mitsunobu reaction, a common strategy to access 3-aminopiperidine derivatives.
Step-by-Step Methodology:
-
Dissolve 1-(3-Fluorobenzyl)piperidin-3-ol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the solution. The reaction mixture will typically turn from colorless to a yellow or orange color.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude phthalimide-protected intermediate can be purified by flash chromatography or taken directly to the next step.
-
Dissolve the crude intermediate in ethanol and add hydrazine monohydrate (4-5 eq).
-
Reflux the mixture for 2-4 hours. A white precipitate (phthalhydrazide) will form.
-
Cool the reaction to room temperature, filter off the precipitate, and concentrate the filtrate.
-
Purify the resulting 3-aminopiperidine derivative by an appropriate method, such as acid-base extraction or chromatography.
Building Block for PET Imaging Agents
Rationale: Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and drug development.[11] The fluorine-18 (¹⁸F) isotope is a preferred radionuclide for PET due to its ideal half-life (109.8 min) and low positron energy.[16] The 1-(3-Fluorobenzyl)piperidin-3-ol scaffold can be readily adapted for PET tracer synthesis. The non-radioactive ("cold") compound serves as a standard and precursor for the "hot" radiolabeled version. The fluorobenzyl moiety is a common feature in PET ligands targeting the sigma-1 receptor, which is implicated in various neurological and psychiatric disorders.[6][17]
Protocol: Late-Stage Radiofluorination
For PET applications, the fluorine atom is introduced in the final step of the synthesis using ¹⁸F-fluoride. A common method is nucleophilic substitution on a suitable precursor, such as a tosylate or a nitro-substituted arene. The synthesis of the precursor would involve preparing the 1-(3-nitrobenzyl)piperidin-3-ol analogue, which can then undergo radiofluorination.
Step-by-Step Methodology (Conceptual for Precursor Synthesis):
-
Synthesize 1-(3-nitrobenzyl)piperidin-3-ol using a similar reductive amination or N-alkylation protocol as described in Section 2.1, but starting with 3-nitrobenzaldehyde or 3-nitrobenzyl bromide.
-
This precursor can then be subjected to nucleophilic aromatic substitution with K[¹⁸F]F-Kryptofix 2.2.2 complex to introduce the ¹⁸F label. This is a specialized radiochemistry procedure requiring dedicated facilities.
-
The resulting [¹⁸F]1-(3-Fluorobenzyl)piperidin-3-ol can then be used in further synthetic steps to create the final PET tracer.
Conclusion and Future Perspectives
1-(3-Fluorobenzyl)piperidin-3-ol is a strategically designed intermediate that provides a robust and versatile platform for drug discovery. Its constituent parts—the conformationally defined piperidine ring, the reactivity-enabling 3-hydroxy group, and the pharmacokinetically favorable 3-fluorobenzyl moiety—offer a compelling combination for medicinal chemists. The protocols outlined in this application note provide reliable and scalable methods for its synthesis and derivatization, enabling its application in diverse therapeutic areas, from neurodegenerative diseases to oncology imaging. As the demand for more sophisticated, three-dimensional molecules in drug discovery continues to grow, the utility of well-conceived intermediates like 1-(3-Fluorobenzyl)piperidin-3-ol will undoubtedly expand, paving the way for the next generation of innovative therapeutics.
References
- Böhm, H.-J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Fischer, S., et al. (2011). Molecular imaging of σ receptors: synthesis and evaluation of the potent σ1 selective radioligand [18F]fluspidine. European Journal of Nuclear Medicine and Molecular Imaging, 38(3), 540-551.
- Shiue, C.-Y., et al. (1997). N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: A potential ligand for PET imaging of σ receptors. Nuclear Medicine and Biology, 24(7), 657-663.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Reaction of Aldehydes and Ketones with Secondary Amines. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2758.
- Jia, H., et al. (2014). Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent. Bioorganic & Medicinal Chemistry, 22(19), 5270-5278.
- Kollonitsch, J., et al. (1973). A novel method for the synthesis of N-substituted piperidines from pyridines. Journal of the American Chemical Society, 95(10), 3334-3335.
- CN101817779B - Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof. (2012).
- Łowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 243, 114759.
- A technology of hydroxypiperidine and a synthesis method. (2020).
- Mehta, M., et al. (2025). Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies. International Journal of Molecular Sciences, 26(17), 8726.
- Musiał, A., et al. (2023). Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. Molecules, 28(3), 1369.
- Touchette, K. M. (2006). Reductive Amination.
- Sadeghian, S., et al. (2020). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. ACS Chemical Neuroscience, 11(2), 211-224.
- Singh, T., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37861–37888.
- Su, S., et al. (2021). Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features. Science Advances, 7(50), eabk3161.
- Muñoz, M., & Coveñas, R. (2022). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. Receptors, 1(2), 56-78.
- Barwise, J., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(3), 785-792.
- Berg, K., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 12(5), 788-801.
- Zong, R., et al. (2005). Reductive amination of carbohydrates using NaBH(OAc)3. Journal of the American Society for Mass Spectrometry, 16(3), 325-333.
- Boks, G. J., et al. (1997). Possible ligand-receptor interactions for NK1 antagonists as observed in their crystal structures. Bioorganic & Medicinal Chemistry, 5(3), 535-547.
- Ferrigno, F., et al. (2010). Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells. Bioorganic & Medicinal Chemistry Letters, 20(2), 701-706.
- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
- Munro, S., et al. (2020). Perspective: Implications of Ligand–Receptor Binding Kinetics for Therapeutic Targeting of G Protein-Coupled Receptors.
Sources
- 1. apo.ansto.gov.au [apo.ansto.gov.au]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, evaluation and metabolic studies of radiotracers containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl moiety for the PET imaging of NR2B NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]
- 8. DSpace [open.bu.edu]
- 9. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN101817779B - Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Possible ligand-receptor interactions for NK1 antagonists as observed in their crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chiral Resolution of (R)- and (S)-1-(3-Fluorobenzyl)piperidin-3-ol
Introduction
The enantiomers of a chiral drug can have significantly different pharmacological, pharmacokinetic, and toxicological profiles. Consequently, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical requirement in modern drug development.[1] The compound 1-(3-Fluorobenzyl)piperidin-3-ol contains a stereocenter at the 3-position of the piperidine ring, and therefore exists as a pair of enantiomers, (R) and (S). This document provides a detailed guide for the chiral resolution of this racemic mixture, a crucial step for the investigation of the specific biological activities of each enantiomer and for the development of a stereochemically pure drug candidate.
The primary method detailed herein is diastereomeric salt crystallization, a classical and industrially scalable technique for chiral resolution.[2][3][4] This method relies on the reaction of the racemic base, 1-(3-Fluorobenzyl)piperidin-3-ol, with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[5][6][7] This guide will also cover the essential analytical techniques for determining the enantiomeric excess (ee) of the resolved products.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle of this resolution method is the conversion of a mixture of enantiomers, which have identical physical properties in an achiral environment, into a mixture of diastereomers with distinct physical properties.[3][7] The reaction between the racemic amine (a mixture of R-amine and S-amine) and an enantiomerically pure chiral acid (e.g., L-acid) results in the formation of two diastereomeric salts: (R-amine, L-acid) and (S-amine, L-acid). These salts can then be separated based on differences in their solubility in a carefully selected solvent system. One diastereomer will preferentially crystallize, while the other remains in the mother liquor.[6] Following separation, the individual enantiomers of the amine can be liberated from their respective diastereomeric salts by treatment with a base.
Part 1: Experimental Protocols
This section outlines the step-by-step procedures for the chiral resolution of (±)-1-(3-Fluorobenzyl)piperidin-3-ol using a chiral resolving agent. The selection of the optimal chiral resolving agent and solvent system is often empirical and may require screening of several candidates. For the purpose of this guide, we will use L-Tartaric acid as the resolving agent, a common and effective choice for resolving chiral bases.[2][7]
Protocol 1: Diastereomeric Salt Formation and Crystallization
Materials:
-
Racemic (±)-1-(3-Fluorobenzyl)piperidin-3-ol
-
L-(+)-Tartaric acid (enantiomerically pure)
-
Methanol (anhydrous)
-
Erlenmeyer flasks
-
Stir plate and stir bar
-
Heating mantle or water bath
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution of the Racemic Amine: In an Erlenmeyer flask, dissolve 1.0 equivalent of racemic 1-(3-Fluorobenzyl)piperidin-3-ol in a minimal amount of warm methanol with stirring.
-
Dissolution of the Chiral Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of L-(+)-Tartaric acid in warm methanol.[6] The optimal molar ratio should be determined experimentally; starting with 0.5 equivalents is a common practice.[8]
-
Salt Formation: Slowly add the tartaric acid solution to the amine solution with constant stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed. To maximize the yield, the flask can be cooled further in an ice bath for 1-2 hours.[6] Seeding with a small crystal of the desired diastereomeric salt can be beneficial if crystallization is slow to initiate.[5]
-
Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the collected crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomeric salt.[6]
-
Drying: Dry the crystals under vacuum to a constant weight.[5]
Protocol 2: Liberation of the Enantiomerically Enriched Amine
Materials:
-
Dried diastereomeric salt from Protocol 1
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolution of the Salt: Suspend the collected crystals in water.[6]
-
Basification: Add 1 M NaOH solution dropwise with stirring until the salt is completely dissolved and the solution is basic (pH > 10).[5][6] This neutralizes the tartaric acid and liberates the free amine.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with dichloromethane (3 x volume of aqueous layer).[5]
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.[5]
-
Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the enantiomerically enriched 1-(3-Fluorobenzyl)piperidin-3-ol.[5]
Protocol 3: Recovery of the Other Enantiomer
The mother liquor from Protocol 1, Step 5 contains the more soluble diastereomeric salt. The other enantiomer of the amine can be recovered from this solution by following Protocol 2. Further purification may be necessary to achieve high enantiomeric purity.
Protocol 4: Recovery of the Chiral Resolving Agent
The aqueous layer remaining after the extraction in Protocol 2 contains the sodium salt of the chiral resolving agent.
Procedure:
-
Acidification: Acidify the aqueous layer with 1 M Hydrochloric acid (HCl) until the pH is acidic (pH < 2).
-
Crystallization and Isolation: The chiral resolving agent (L-Tartaric acid) will precipitate out of the solution. Collect the crystals by vacuum filtration.[5]
Part 2: Visualization of the Workflow
The following diagram illustrates the key stages of the chiral resolution process.
Caption: Workflow for Chiral Resolution by Diastereomeric Salt Crystallization.
Part 3: Analysis of Enantiomeric Purity
The determination of the enantiomeric excess (ee) is crucial to evaluate the success of the chiral resolution.[9] Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for this purpose.[9][10][11]
Protocol 5: Determination of Enantiomeric Excess by Chiral HPLC
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[9]
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®).
-
Mobile phase (e.g., a mixture of hexane and isopropanol, often with a small amount of an amine modifier like diethylamine).
Procedure:
-
Method Development: Develop a suitable chiral HPLC method by screening different chiral columns and mobile phase compositions to achieve baseline separation of the two enantiomers.
-
Sample Preparation: Prepare a standard solution of the racemic mixture and a solution of the resolved enantiomer in the mobile phase.
-
Analysis: Inject the samples onto the chiral HPLC column and record the chromatograms.
-
Calculation of Enantiomeric Excess (ee): The ee is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Where Area_major is the peak area of the major enantiomer and Area_minor is the peak area of the minor enantiomer.
Data Presentation
The following table presents hypothetical data from a successful chiral resolution and subsequent HPLC analysis.
| Sample | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Peak Area - Enantiomer 1 | Peak Area - Enantiomer 2 | Enantiomeric Excess (ee) % |
| Racemic Mixture | 10.2 | 12.5 | 50,000 | 50,000 | 0 |
| Resolved (R)-Enantiomer | 10.2 | 12.5 | 98,000 | 2,000 | 96 |
| Resolved (S)-Enantiomer (from mother liquor) | 10.2 | 12.5 | 15,000 | 85,000 | 70 |
Part 4: Mechanism of Chiral Recognition
The separation of diastereomeric salts is driven by differences in their crystal lattice energies, which arise from the distinct three-dimensional packing of the molecules.
Caption: Differential Interactions Leading to Diastereomer Separation.
Conclusion
The chiral resolution of (R)- and (S)-1-(3-Fluorobenzyl)piperidin-3-ol via diastereomeric salt crystallization is a robust and scalable method for obtaining the individual enantiomers. The success of this procedure relies on the careful selection of a suitable chiral resolving agent and crystallization solvent, followed by meticulous execution of the crystallization and isolation steps. Accurate determination of the enantiomeric excess using chiral HPLC is essential to validate the effectiveness of the resolution. The protocols and principles outlined in this guide provide a comprehensive framework for researchers and scientists in the field of drug development to successfully perform and understand this critical process.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. benchchem.com [benchchem.com]
- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. uma.es [uma.es]
- 11. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 14. unchainedlabs.com [unchainedlabs.com]
- 15. WO2013007371A2 - Kinetic resolution of chiral amines - Google Patents [patents.google.com]
- 16. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 23. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. phx.phenomenex.com [phx.phenomenex.com]
- 27. mdpi.com [mdpi.com]
- 28. Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ole.uff.br [ole.uff.br]
- 30. hplc.eu [hplc.eu]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. researchgate.net [researchgate.net]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Reaction conditions for coupling 3-fluorobenzaldehyde with 3-hydroxypiperidine
Application Note: Synthesis of 1-(3-Fluorobenzyl)piperidin-3-ol via Direct Reductive Amination
Executive Summary & Scientific Context
The synthesis of 1-(3-fluorobenzyl)piperidin-3-ol involves the strategic coupling of two highly privileged pharmacophores. Fluorinated benzyl groups are ubiquitous in medicinal chemistry, specifically utilized to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity through unique electrostatic interactions[1]. Concurrently, 3-hydroxypiperidine serves as a critical chiral or racemic building block in the development of neurological therapeutics and enzyme inhibitors, acting as a versatile scaffold for further functionalization[2].
This application note details a highly efficient, direct reductive amination protocol. By leveraging Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE), this method ensures high chemoselectivity, excellent yields, and a robust, scalable workflow suitable for drug discovery and development[3].
Mechanistic Insights and Reagent Selection (Causality)
The reductive amination of an aldehyde with a secondary amine proceeds via a two-stage mechanism: the formation of an intermediate iminium ion, followed by hydride transfer.
-
Reducing Agent Causality: STAB is the gold standard for this transformation. Unlike Sodium Borohydride (NaBH₄), which aggressively and indiscriminately reduces aldehydes to alcohols, STAB exhibits profound chemoselectivity for the iminium ion[4]. Furthermore, unlike Sodium Cyanoborohydride (NaBH₃CN), STAB operates efficiently without requiring a highly acidic environment and eliminates the risk of generating highly toxic hydrogen cyanide gas during workup[3].
-
Solvent Causality: 1,2-Dichloroethane (DCE) is selected as the optimal solvent. It provides superior solubility for STAB compared to THF and significantly accelerates reaction kinetics[3].
-
Acid Catalyst Causality: While the addition of acetic acid (AcOH) is mandatory for ketone reductive aminations, its use with aldehydes is technically optional[4]. However, when utilizing a secondary amine like 3-hydroxypiperidine, the addition of 1.0 equivalent of AcOH is highly recommended. It facilitates the rapid dehydration of the hemiaminal to the highly electrophilic iminium ion without over-protonating the nucleophilic amine[5].
Mechanistic Pathway
Mechanistic pathway of reductive amination via iminium ion intermediate.
Quantitative Reaction Parameters
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles | Role |
| 3-Fluorobenzaldehyde | 124.11 | 1.00 | 124 mg (106 µL) | 1.00 mmol | Electrophile |
| 3-Hydroxypiperidine | 101.15 | 1.05 | 106 mg | 1.05 mmol | Nucleophile |
| Acetic Acid (Glacial) | 60.05 | 1.00 | 60 mg (57 µL) | 1.00 mmol | Acid Catalyst |
| Sodium Triacetoxyborohydride | 211.94 | 1.50 | 318 mg | 1.50 mmol | Reducing Agent |
| 1,2-Dichloroethane (DCE) | 98.96 | - | 5.0 mL | - | Solvent |
Technical Note: If 3-hydroxypiperidine is sourced as a hydrochloride salt, an equimolar amount of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) must be added to liberate the free base prior to the addition of the aldehyde[2].
Experimental Workflow
Step-by-step experimental workflow for 1-(3-fluorobenzyl)piperidin-3-ol synthesis.
Step-by-Step Experimental Protocol
Phase 1: Pre-activation and Iminium Ion Formation
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-fluorobenzaldehyde (124 mg, 1.00 mmol) and 3-hydroxypiperidine (106 mg, 1.05 mmol).
-
Dissolve the reactants in anhydrous 1,2-Dichloroethane (DCE, 5.0 mL) to achieve a concentration of 0.2 M.
-
Causality & Rationale: A slight stoichiometric excess of the amine (1.05 eq) is utilized to drive the equilibrium toward complete consumption of the aldehyde. This prevents the need to separate unreacted aldehyde from the final product during chromatography, which can be challenging due to similar retention factors (Rf).
-
-
Add glacial acetic acid (57 µL, 1.00 mmol) via micropipette. Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.
-
Self-Validation Checkpoint: Before proceeding to reduction, analyze an aliquot via TLC (20% EtOAc in Hexanes, UV visualization) or LC-MS. The validation is positive when the aldehyde signal is completely depleted, confirming quantitative conversion to the hemiaminal/iminium intermediate.
-
Phase 2: Hydride Reduction 4. Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality & Rationale: Cooling the system mitigates the exothermic nature of the hydride transfer. Maintaining a low initial temperature prevents runaway side reactions, specifically the direct reduction of the unreacted aldehyde to 3-fluorobenzyl alcohol[5].
-
Add Sodium Triacetoxyborohydride (STAB, 318 mg, 1.50 mmol) portionwise over 5 minutes.
-
Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 to 12 hours.
-
Self-Validation Checkpoint: Periodically monitor the reaction via LC-MS. The system validates complete reduction when the iminium ion mass is fully converted to the target product mass (m/z [M+H]⁺ = 210.1).
-
Phase 3: Quench and Extraction 7. Cool the flask back to 0 °C and carefully quench the reaction by dropwise addition of saturated aqueous NaHCO₃ (5.0 mL).
-
Causality & Rationale: The mildly basic NaHCO₃ serves a dual purpose. First, it safely decomposes unreacted STAB (releasing H₂ gas, necessitating dropwise addition). Second, it neutralizes the acetic acid, ensuring the piperidine nitrogen is fully deprotonated (free base form) to enable efficient partitioning into the organic phase.
-
Transfer the biphasic mixture to a separatory funnel and extract with Dichloromethane (DCM) (3 x 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Phase 4: Purification 9. Purify the crude residue via flash column chromatography on silica gel using a gradient of Dichloromethane to Methanol (100:0 to 90:10) containing 1% Triethylamine (TEA).
-
Causality & Rationale: The addition of 1% TEA to the eluent is critical. It neutralizes the acidic silanol groups on the silica gel, preventing the basic secondary/tertiary amine product from streaking. This ensures sharp elution bands and maximizes isolated yield.
References
-
Title : Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]
-
Title : A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Source : Organic Process Research & Development (ACS Publications) URL :[Link]
-
Title : Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons. Source : Chemical Reviews (ACS Publications) URL :[Link]
Sources
The Versatile Scaffold: 1-(3-Fluorobenzyl)piperidin-3-ol in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Fluorinated Piperidine Building Block
In the landscape of contemporary drug discovery, the piperidine moiety stands as a privileged scaffold, integral to the structure of numerous approved pharmaceuticals.[1][2][3] Its conformational rigidity and basic nitrogen atom offer a three-dimensional framework that can be strategically decorated to achieve potent and selective interactions with a diverse array of biological targets. The strategic introduction of a fluorine atom into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity.[4][5][6][7][8] The subject of this guide, 1-(3-Fluorobenzyl)piperidin-3-ol, is a chiral building block that synergistically combines these advantageous features. The 3-hydroxyl group provides a crucial handle for further chemical elaboration, while the 3-fluorobenzyl substituent can engage in specific interactions within protein binding pockets and improve pharmacokinetic properties.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed application notes and protocols for the effective utilization of 1-(3-Fluorobenzyl)piperidin-3-ol in medicinal chemistry programs. We will delve into its potential as a versatile intermediate for the synthesis of novel therapeutic agents targeting a range of disorders, from neurodegenerative diseases to oncology.
Physicochemical Properties and Structural Features
The unique combination of a piperidine ring, a 3-hydroxyl group, and a 3-fluorobenzyl moiety endows 1-(3-Fluorobenzyl)piperidin-3-ol with a distinct set of properties that are highly desirable in drug design.
| Property | Value (Predicted) | Significance in Drug Discovery |
| Molecular Weight | 209.26 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP | 1.8 - 2.2 | Favorable lipophilicity for membrane permeability. |
| pKa (Piperidine N) | 8.5 - 9.5 | Allows for salt formation, improving solubility and handling. |
| Hydrogen Bond Donors | 1 (hydroxyl group) | Potential for key interactions with target proteins. |
| Hydrogen Bond Acceptors | 2 (nitrogen and fluorine) | Contributes to binding affinity and selectivity. |
| Rotatable Bonds | 3 | Provides conformational flexibility to adapt to binding sites. |
The presence of the fluorine atom on the benzyl ring is of particular note. Its high electronegativity can influence the electronic properties of the aromatic ring and create favorable dipole-dipole or hydrogen bond interactions with biological targets.[4] Furthermore, the C-F bond is exceptionally stable, which can block metabolic oxidation at that position, thereby enhancing the compound's metabolic stability.[5] The chiral center at the 3-position of the piperidine ring is another critical feature, allowing for the synthesis of stereospecific drugs, which is often essential for achieving the desired biological activity and minimizing off-target effects.[9][10]
Medicinal Chemistry Applications: A Scaffold for Innovation
The structural attributes of 1-(3-Fluorobenzyl)piperidin-3-ol make it an attractive starting point for the development of a wide range of therapeutic agents. Below, we explore several promising applications with illustrative synthetic strategies.
Central Nervous System (CNS) Agents
The benzylpiperidine scaffold is a well-established pharmacophore for CNS-active compounds.[9][11][12] Derivatives have shown promise as cholinesterase inhibitors for the treatment of Alzheimer's disease, as well as ligands for various neurotransmitter receptors.[13]
Application Example: Synthesis of Novel Cholinesterase Inhibitors
The 3-hydroxyl group of 1-(3-Fluorobenzyl)piperidin-3-ol can be functionalized to introduce moieties that interact with the active site of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).
Protocol 1: Synthesis of a Carbamate-based Cholinesterase Inhibitor
This protocol outlines the synthesis of a potential cholinesterase inhibitor through the carbamoylation of the 3-hydroxyl group.
Step 1: Synthesis of 1-(3-Fluorobenzyl)piperidin-3-ol
A common route to N-benzyl piperidines involves the reductive amination of a ketone with an amine or the N-alkylation of a piperidine derivative.[5][14]
-
Reaction: 3-Hydroxypiperidine (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or methanol. 3-Fluorobenzaldehyde (1.1 eq) is added, followed by a reducing agent like sodium triacetoxyborohydride (1.5 eq).
-
Procedure: The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Carbamoylation of the Hydroxyl Group
-
Reaction: 1-(3-Fluorobenzyl)piperidin-3-ol (1.0 eq) is dissolved in anhydrous DCM. A suitable isocyanate (e.g., N,N-dimethylcarbamoyl chloride, 1.2 eq) is added, along with a base such as triethylamine (1.5 eq).
-
Procedure: The reaction is stirred at room temperature for 4-8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Once complete, the mixture is washed with water and brine. The organic layer is dried, filtered, and concentrated. The resulting carbamate can be purified by crystallization or column chromatography.
Sources
- 1. mdpi.com [mdpi.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. rjptonline.org [rjptonline.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease [mdpi.com]
- 13. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Pharmaceutical Salts of 1-(3-Fluorobenzyl)piperidin-3-ol
Introduction: The Critical Role of Salt Formation in Drug Development
In the landscape of modern drug development, the active pharmaceutical ingredient (API) is rarely administered in its free, unionized form. Instead, the formation of a pharmaceutical salt is a pivotal strategy employed to enhance the physicochemical and biopharmaceutical properties of a drug molecule.[1] The conversion of a weakly basic or acidic API into a salt can profoundly influence critical parameters such as solubility, dissolution rate, stability, hygroscopicity, and manufacturability.[2] These modifications are not merely incremental; they can be the determining factor in whether a promising lead compound can be formulated into a safe, effective, and stable medicinal product.
1-(3-Fluorobenzyl)piperidin-3-ol is a tertiary amine and, as such, is a prime candidate for salt formation with various acids. The tertiary amine motif, common in many centrally active pharmaceutical agents, provides a basic nitrogen center that can be protonated to form an ionic bond with an acidic counterion.[3] The selection of an appropriate counterion is a data-driven process guided by the pKa of the API and the desired final properties of the drug substance. A general principle, often referred to as the "pKa rule," suggests that for a stable salt to form, the difference between the pKa of the basic drug and the pKa of the acidic counterion should be greater than two to three pH units.[4]
This comprehensive guide provides detailed protocols for the synthesis of the free base, 1-(3-Fluorobenzyl)piperidin-3-ol, and its subsequent conversion into three pharmaceutically relevant salts: hydrochloride, mesylate, and tartrate. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, the rationale for procedural steps, and a description of the analytical techniques required for thorough characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the pre-formulation and process development of new chemical entities.
Part 1: Synthesis of the Free Base: 1-(3-Fluorobenzyl)piperidin-3-ol
The synthesis of the free base is the essential first step before any salt screening or preparation can commence. A reliable and scalable synthesis is crucial. Here, we present a robust method for the preparation of 1-(3-Fluorobenzyl)piperidin-3-ol via direct N-alkylation of 3-hydroxypiperidine.
Reaction Scheme: N-Alkylation of 3-Hydroxypiperidine
Caption: Synthetic pathway for 1-(3-Fluorobenzyl)piperidin-3-ol.
Experimental Protocol: Synthesis of 1-(3-Fluorobenzyl)piperidin-3-ol
This protocol is adapted from a general procedure for the N-benzylation of piperidine derivatives.[1]
Materials:
-
3-Hydroxypiperidine (1.0 eq)
-
3-Fluorobenzyl bromide (0.9 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Toluene
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxypiperidine (1.0 eq) in toluene.
-
Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution. The potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.
-
Addition of Alkylating Agent: Slowly add 3-fluorobenzyl bromide (0.9 eq) to the stirred suspension. A slight sub-stoichiometric amount of the benzyl bromide is used to minimize the formation of quaternary ammonium salt byproducts.
-
Reaction: Heat the reaction mixture to 40-50°C and stir for approximately 5 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and potassium bromide salts.
-
Wash the filtrate with deionized water to remove any remaining inorganic salts.
-
Separate the organic layer and wash it with brine to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product can be purified by vacuum distillation to yield 1-(3-Fluorobenzyl)piperidin-3-ol as an oil or a low-melting solid.
-
Characterization of the Free Base: The structure and purity of the synthesized 1-(3-Fluorobenzyl)piperidin-3-ol should be confirmed by:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Purity Assessment: By GC or High-Performance Liquid Chromatography (HPLC).
Part 2: Preparation and Characterization of Pharmaceutical Salts
The selection of a suitable counterion is a critical step in the development of a pharmaceutical salt. The choice is guided by factors such as the desired solubility, stability, and the safety of the counterion.[5] For the weakly basic 1-(3-Fluorobenzyl)piperidin-3-ol, strong acids are suitable for forming stable salts. We will detail the preparation of the hydrochloride, mesylate, and tartrate salts.
General Workflow for Salt Formation
Caption: General workflow for pharmaceutical salt preparation.
A. Hydrochloride (HCl) Salt
Hydrochloride salts are the most common type of pharmaceutical salt for basic drugs, often exhibiting good stability and aqueous solubility.[6]
Experimental Protocol: Preparation of 1-(3-Fluorobenzyl)piperidin-3-ol Hydrochloride
This protocol is based on established methods for the formation of hydrochloride salts of piperidine derivatives.[7]
Materials:
-
1-(3-Fluorobenzyl)piperidin-3-ol (1.0 eq)
-
Isopropanol (IPA)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Diethyl ether (for washing, optional)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve the free base, 1-(3-Fluorobenzyl)piperidin-3-ol (1.0 eq), in isopropanol.
-
Acidification: While stirring, slowly add a stoichiometric amount (1.0 eq) of concentrated hydrochloric acid mixed with a small amount of isopropanol. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.
-
Crystallization: The hydrochloride salt will typically precipitate out of the isopropanol solution. If precipitation is slow, it can be induced by cooling the solution in an ice bath or by seeding with a small crystal of the product.
-
Maturation: Stir the resulting slurry at room temperature or at a reduced temperature (e.g., 0-5°C) for several hours to ensure complete crystallization.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold isopropanol or diethyl ether to remove any unreacted starting material or impurities.
-
Drying: Dry the purified salt in a vacuum oven at a suitable temperature (e.g., 40-50°C) to a constant weight.
B. Mesylate (Methanesulfonate) Salt
Mesylate salts, formed with methanesulfonic acid, are another common choice and can sometimes offer advantages over hydrochlorides, such as improved solubility or different crystalline forms.[8][9] Methanesulfonic acid is a strong acid with a pKa of -1.9, making it an excellent choice for forming a stable salt with a tertiary amine.[9]
Experimental Protocol: Preparation of 1-(3-Fluorobenzyl)piperidin-3-ol Mesylate
Materials:
-
1-(3-Fluorobenzyl)piperidin-3-ol (1.0 eq)
-
Methanesulfonic acid (CH₃SO₃H) (1.0 eq)
-
A suitable solvent (e.g., ethyl acetate, acetone, or isopropanol)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve the free base in the chosen solvent.
-
Acidification: In a separate flask, prepare a solution of methanesulfonic acid (1.0 eq) in the same solvent. Slowly add the methanesulfonic acid solution to the stirred solution of the free base.
-
Crystallization: The mesylate salt will likely precipitate upon addition of the acid. Similar to the hydrochloride salt preparation, cooling or seeding can be used to facilitate crystallization.
-
Maturation: Stir the slurry for a sufficient period to allow for complete crystallization.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold crystallization solvent.
-
Drying: Dry the product under vacuum.
C. Tartrate Salt
Tartaric acid is a chiral dicarboxylic acid, making it useful for the chiral resolution of racemic amines through the formation of diastereomeric salts.[6] Even if the amine is already enantiomerically pure, tartaric acid can be used to form a stable, crystalline salt.
Experimental Protocol: Preparation of 1-(3-Fluorobenzyl)piperidin-3-ol Tartrate
Materials:
-
1-(3-Fluorobenzyl)piperidin-3-ol (1.0 eq)
-
L-(+)-Tartaric acid or D-(-)-Tartaric acid (1.0 eq)
-
A suitable solvent (e.g., ethanol, methanol, or a mixture of solvents)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve the free base in the chosen solvent, gently heating if necessary.
-
Acid Addition: In a separate flask, dissolve the tartaric acid in the same solvent. Add the tartaric acid solution to the free base solution while stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. If necessary, further cooling in a refrigerator can be employed.
-
Isolation: Collect the crystalline product by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the tartrate salt under vacuum.
Part 3: Physicochemical Characterization of the Salts
Thorough characterization is essential to confirm the formation of the desired salt and to understand its solid-state properties. A combination of analytical techniques is typically employed.
Summary of Expected Analytical Data
| Property | Free Base | Hydrochloride Salt | Mesylate Salt | Tartrate Salt |
| Physical State | Oil or low-melting solid | Crystalline solid | Crystalline solid | Crystalline solid |
| Melting Point | Low | Higher, sharp melting point | Higher, sharp melting point | Higher, sharp melting point |
| Solubility | Generally lower in aqueous media | Generally higher in aqueous media | Generally higher in aqueous media | Generally higher in aqueous media |
| ¹H NMR (Piperidine Protons) | Protons adjacent to N at ~2.3-3.0 ppm | Downfield shift of protons adjacent to N⁺-H | Downfield shift of protons adjacent to N⁺-H | Downfield shift of protons adjacent to N⁺-H |
| XRPD | Broad halo (if amorphous) | Sharp, distinct peaks | Sharp, distinct peaks | Sharp, distinct peaks |
| DSC | May show a glass transition | Sharp endothermic peak at melting point | Sharp endothermic peak at melting point | Sharp endothermic peak at melting point |
| TGA | Stable until decomposition | Generally stable, may show loss of residual solvent | Generally stable, may show loss of residual solvent | May show loss of water if a hydrate is formed |
A. X-ray Powder Diffraction (XRPD)
XRPD is a powerful technique for distinguishing between amorphous and crystalline materials and for identifying different crystalline forms (polymorphs, solvates, and salts).[10][11]
-
Expected Outcome: The free base, if amorphous or an oil, will produce a broad, featureless halo in the XRPD pattern.[10] In contrast, the crystalline salts (hydrochloride, mesylate, and tartrate) will each exhibit a unique and characteristic pattern of sharp diffraction peaks.[11] These distinct "fingerprints" confirm the formation of a new crystalline solid phase for each salt.
B. Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, glass transitions, and other thermal events.[12]
-
Expected Outcome: A DSC thermogram of a crystalline salt will show a sharp endothermic peak corresponding to its melting point.[13] The melting point of the salt is expected to be significantly higher than that of the free base. The sharpness of the peak is an indicator of the purity of the crystalline form.
C. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature and is used to assess thermal stability and to quantify the presence of volatile components such as water or residual solvents.[12][14]
-
Expected Outcome: The TGA curve for an anhydrous salt should show no significant weight loss until the onset of thermal decomposition. If a hydrate or solvate has been formed, a distinct weight loss step will be observed at a temperature below the decomposition point, corresponding to the loss of the water or solvent molecules.[12][15]
D. ¹H NMR Spectroscopy
While ¹H NMR is primarily used for structural elucidation, it can also provide evidence of salt formation.
-
Expected Outcome: Upon protonation of the tertiary amine of the piperidine ring to form a salt, the electron density around the adjacent protons decreases. This deshielding effect causes the signals of the protons on the carbons alpha to the nitrogen to shift downfield (to a higher ppm value) in the ¹H NMR spectrum.[16][17] This downfield shift is a strong indicator of salt formation.
Conclusion
The formation of pharmaceutical salts is a fundamental and highly effective strategy for optimizing the properties of an active pharmaceutical ingredient. This guide has provided detailed, scientifically-grounded protocols for the synthesis of 1-(3-Fluorobenzyl)piperidin-3-ol and its subsequent conversion into hydrochloride, mesylate, and tartrate salts. The successful preparation and thorough characterization of these salts, utilizing the analytical techniques described herein, are critical steps in the journey of a new chemical entity from the laboratory to a viable drug product. The choice of the final salt form for development will depend on a comprehensive evaluation of the properties of each candidate, including its solid-state characteristics, stability, and biopharmaceutical performance.
References
- Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. Journal of Medicinal Chemistry, 50(26), 6665-6672.
- European Patent Office. (1991). Piperidine derivative, its preparation, and its use as medicament (EP0223403B1).
- Patsnap. (2013). (R)
- BenchChem. (2025). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid.
- Patsnap. (2020). A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Eureka.
- QuickCompany. (n.d.).
- ResearchGate. (2012).
- Ami Instruments. (n.d.).
- CymitQuimica. (n.d.). CAS 14813-01-5: 1-Benzyl-3-hydroxypiperidine.
- INIS-IAEA. (n.d.). Thermodynamic Properties of Molten Salts Measured by DSC.
- Matassini, C., Clemente, F., & Goti, A. (2011). Synthesis of New Chiral Amines with a Cyclic 1,2-Diacetal Skeleton Derived from (2R, 3R)-(+)-Tartaric Acid. Molecules, 16(5), 3743-3761.
- Zakowiecki, D., Grembecka, J., & Grudzień, M. (2020). The thermal analysis of pharmaceutical hydrates and hygroscopicity studies. Journal of Thermal Analysis and Calorimetry, 142, 739-751.
- Improved Pharma. (2024). X-ray Powder Diffraction (XRPD).
- ResearchGate. (n.d.). Chemical shifts of the amine protons signal in ¹H NMR spectra of...
- European Patent Office. (n.d.). Piperidine derivatives, their preparation, and their use as medicaments.
- Improved Pharma. (2022). Thermogravimetric Analysis.
- Spectroscopy Online. (2023). Organic Nitrogen Compounds V: Amine Salts.
- PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.
- Stawinski, P., & Wierzbicki, M. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Molecules, 25(19), 4523.
- ResearchGate. (n.d.). TGA curves of the RBM solvates: (a) RBM/DMSO, (b) RBM/CH2Cl2, (c)...
- ChemicalBook. (n.d.). 3-Hydroxypiperidine synthesis.
- Arkat USA, Inc. (n.d.). Tartaric acid and its O-acyl derivatives. Part 8. Direct synthesis of novel N-substituted mono- and diacyltartrimides.
- University of Calgary. (n.d.). Amines.
- Billinge, S. J. L., & Duxbury, P. M. (2006). Analysis of amorphous and nanocrystalline solids from their X-ray diffraction patterns. Journal of Pharmaceutical Sciences, 95(10), 2135-2149.
- Byrn, S. R., Zografi, G., & Chen, X. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review, 14(5), 88-94.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Matassini, C., Clemente, F., & Goti, A. (2011). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Organic & Biomolecular Chemistry, 9(1), 291-306.
- E3S Web of Conferences. (2021). Experimental research on latent heat characteristics of binary mixed molten salt.
- ResearchGate. (n.d.). DSC analysis for the melting point of solar salt, the second (cycle-1),...
- e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477.
- EAG Laboratories. (2022). Amorphous vs.
- van der Pijl, F., van der Vlugt, J. I., & de Vries, J. G. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(5), 1274-1278.
- Bastan, R., & Ghorbani-Choghamarani, A. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- Teasdale, A., & Elder, D. (2010). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A Collaborative Study. Organic Process Research & Development, 14(5), 1199-1203.
- TA Instruments. (n.d.).
- Madison Group. (2020, May 13). Back to Basics: Differential Scanning Calorimetry [Video]. YouTube.
- Lirias. (2022). Role of Methanesulfonic Acid in Hydrometallurgy.
- Organic Syntheses. (n.d.).
- Elm, J., Jen, C. N., Kurtén, T., & McMurry, P. H. (2016). Role of Methanesulfonic Acid in Sulfuric Acid–Amine and Ammonia New Particle Formation. The Journal of Physical Chemistry A, 120(26), 4589-4598.
- Chen, H., Varner, M. E., Gerber, R. B., & Finlayson-Pitts, B. J. (2015). Reactions of Methanesulfonic Acid with Amines and Ammonia as a Source of New Particles in Air. The Journal of Physical Chemistry B, 119(37), 12245-12255.
Sources
- 1. A kind of synthetic method of n-benzyl-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. eag.com [eag.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP0223403B1 - Piperidine derivative, its preparation, and its use as medicament - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. researchgate.net [researchgate.net]
- 11. improvedpharma.com [improvedpharma.com]
- 12. ami-instruments.com [ami-instruments.com]
- 13. researchgate.net [researchgate.net]
- 14. improvedpharma.com [improvedpharma.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
Scalable Synthesis of 1-(3-Fluorobenzyl)piperidin-3-ol: A Detailed Guide for Researchers
Introduction
1-(3-Fluorobenzyl)piperidin-3-ol is a key building block in the synthesis of a wide range of pharmacologically active molecules. Its substituted piperidine scaffold is a common feature in compounds targeting the central nervous system, among other therapeutic areas. The demand for efficient, scalable, and cost-effective methods for its preparation is therefore of significant interest to researchers in medicinal chemistry and process development.
This application note provides a comprehensive overview of two primary scalable synthetic strategies for 1-(3-Fluorobenzyl)piperidin-3-ol: Reductive Amination and Direct N-Alkylation . Each method is presented with a detailed, step-by-step protocol, an analysis of its advantages and disadvantages, and insights into process optimization.
Comparative Analysis of Synthetic Routes
The choice of synthetic route is often dictated by factors such as the availability and cost of starting materials, desired scale, and the capabilities of the laboratory. Below is a comparative summary of the two main approaches discussed in this guide.
| Parameter | Route 1: Reductive Amination | Route 2: Direct N-Alkylation |
| Starting Materials | 3-Hydroxypiperidine, 3-Fluorobenzaldehyde | 3-Hydroxypiperidine, 3-Fluorobenzyl bromide/chloride |
| Key Reactions | Imine/enamine formation, Reduction | Nucleophilic substitution |
| Reagents | Reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) |
| Overall Yield (estimated) | 75-90% | 70-85% |
| Number of Steps | 1 (one-pot) | 1 |
| Potential Challenges | Management of reducing agent, Potential for over-reduction | Control of N-alkylation vs. O-alkylation, Quaternization |
Synthetic Route 1: Reductive Amination
Reductive amination is a powerful and widely used method for the formation of C-N bonds.[1] This one-pot reaction involves the condensation of an amine (3-hydroxypiperidine) with a carbonyl compound (3-fluorobenzaldehyde) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.[1][2]
Workflow for Reductive Amination
Caption: General workflow for the synthesis of 1-(3-Fluorobenzyl)piperidin-3-ol via reductive amination.
Detailed Protocol for Reductive Amination
Materials:
-
3-Hydroxypiperidine
-
3-Fluorobenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., a gradient of methanol in dichloromethane)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypiperidine (1.0 equivalent) and 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 10 mL per gram of 3-hydroxypiperidine).
-
Addition of Aldehyde: Add 3-fluorobenzaldehyde (1.0-1.1 equivalents) to the solution at room temperature. Stir the mixture for 20-30 minutes.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition may be exothermic, and cooling with an ice bath may be necessary to maintain the temperature below 25 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM or ethyl acetate (2-3 times).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford 1-(3-Fluorobenzyl)piperidin-3-ol as a pure compound.[3]
Expert Insights:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred for its mildness and selectivity for imines over carbonyls. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but require careful pH control due to the release of toxic hydrogen cyanide under acidic conditions.[1] Catalytic hydrogenation (H₂/Pd/C) is another scalable option, though it may require specialized high-pressure equipment.[4]
-
Solvent Selection: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents. For greener alternatives, solvents like 2-methyltetrahydrofuran (2-MeTHF) can be explored.
-
Stoichiometry: A slight excess of the aldehyde can help drive the reaction to completion, but a large excess can lead to purification challenges.
Synthetic Route 2: Direct N-Alkylation
Direct N-alkylation involves the reaction of a secondary amine (3-hydroxypiperidine) with an alkylating agent (3-fluorobenzyl bromide or chloride) in the presence of a base.[5] This is a classical and straightforward method for forming C-N bonds.
Workflow for Direct N-Alkylation
Caption: General workflow for the synthesis of 1-(3-Fluorobenzyl)piperidin-3-ol via direct N-alkylation.
Detailed Protocol for Direct N-Alkylation
Materials:
-
3-Hydroxypiperidine
-
3-Fluorobenzyl bromide or 3-Fluorobenzyl chloride
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., a gradient of methanol in dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 3-hydroxypiperidine (1.0 equivalent) and potassium carbonate (2.0-3.0 equivalents) in acetonitrile (ACN) or N,N-dimethylformamide (DMF) (approximately 10-20 mL per gram of 3-hydroxypiperidine).
-
Addition of Alkylating Agent: Add 3-fluorobenzyl bromide or chloride (1.0-1.2 equivalents) to the suspension.
-
Reaction Conditions: Stir the mixture at room temperature or heat to 50-80 °C for 4-16 hours. The optimal temperature and time will depend on the reactivity of the alkylating agent and the solvent used.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction (if necessary): Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM and wash with water and brine to remove any remaining inorganic salts or DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system to yield pure 1-(3-Fluorobenzyl)piperidin-3-ol.[3]
Expert Insights:
-
Choice of Base and Solvent: An inorganic base like potassium carbonate is often used in a polar aprotic solvent like acetonitrile or DMF.[5][6] The combination of a non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA) in a solvent like DCM can also be effective.
-
Alkylating Agent: 3-Fluorobenzyl bromide is generally more reactive than the corresponding chloride, leading to shorter reaction times or lower required temperatures.
-
Controlling Side Reactions: The primary potential side reaction is the formation of the quaternary ammonium salt due to over-alkylation. Using a stoichiometric amount or a slight excess of the piperidine can help minimize this. O-alkylation of the hydroxyl group is generally less favored due to the higher nucleophilicity of the secondary amine.
Purity Analysis and Characterization
Regardless of the synthetic route chosen, the purity of the final product must be rigorously assessed. The following techniques are recommended for the characterization of 1-(3-Fluorobenzyl)piperidin-3-ol:
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and purity assessment.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final compound.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
Conclusion
Both reductive amination and direct N-alkylation are robust and scalable methods for the synthesis of 1-(3-Fluorobenzyl)piperidin-3-ol. The reductive amination approach offers the advantage of being a one-pot procedure with generally high yields. Direct N-alkylation is a classic and straightforward method, with the choice of base and solvent being critical for its success. The selection of the optimal route will depend on the specific requirements of the research or development project, including scale, cost, and available equipment. The protocols and insights provided in this application note are intended to serve as a valuable resource for scientists working on the synthesis of this important pharmaceutical intermediate.
References
- Bhattacharjee, et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- (n.d.). Understanding (R)-1-Benzylpiperidin-3-ol: Properties and Applications for Researchers.
- (n.d.). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PMC.
- (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC.
- Clemente, F., Matassini, C., & Cardona, F. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.
- Matassini, C., Clemente, F., & Franc, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- (2025, August 6). The Synthesis of 1-Benzylpiperidine Derivatives. ResearchGate.
- (n.d.). 1-Benzylpiperidin-3-ol CAS No.14813-01-05. SRISYN.COM.
- (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
- (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI.
- (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- (n.d.). Reductive amination and amide synthesis. Reagents and conditions: (a).... ResearchGate.
- (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing).
- (n.d.). A novel synthesis of 1-aryl-3-piperidone derivatives - PMC.
- (n.d.). 3-Hydroxypiperidine = 98.0 NT 6859-99-0. Sigma-Aldrich.
- (2018, March 12). Exp 13B: Synthesis of Complex Molecules Through Reductive Am. Prezi.
- (2025, August 7). A Facile Synthesis of 3-(Substituted benzyl)piperidines. ResearchGate.
- (n.d.). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons.
- (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.
- (2017, March 16). Procedure for N-alkylation of Piperidine?. ResearchGate.
- Hu, H. (2018). Preparation method of (S)-N-Boc-3-hydroxypiperidine.
- (n.d.). Benchmarking Synthetic Routes to 3,3-Dipropylpiperidine: A Comparative Guide. Benchchem.
- (n.d.). Application Notes and Protocols for the Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.
- (n.d.). Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. arkat usa.
- (n.d.). 1-(3-Fluorobenzyl)piperazine, 97% 5 g. thermofisher.com.
- (n.d.). 1-(3-Fluorobenzyl)piperazine. PubChem.
- (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI.
- (n.d.). Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry (RSC Publishing).
- (n.d.). 1-(3-Fluorobenzyl)Piperazine 98.0%(GC). PureSynth.
- (2022, November 30). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 1-(3-Fluorobenzyl)piperidin-3-ol Synthesis
Welcome to the Technical Support Center. The synthesis of 1-(3-Fluorobenzyl)piperidin-3-ol is a critical transformation in medicinal chemistry, typically achieved via two primary pathways: Reductive Amination (Route A) or Direct N-Alkylation (Route B) .
This guide provides an in-depth troubleshooting framework, decision matrices, and self-validating protocols designed to help researchers optimize yields, minimize side reactions, and isolate high-purity products.
Section 1: Synthesis Workflows & Decision Matrix
Choosing the correct synthetic route depends on your available reagents, scale, and tolerance for specific side reactions.
Figure 1: Divergent synthesis pathways for 1-(3-Fluorobenzyl)piperidin-3-ol.
Quantitative Route Comparison
| Parameter | Route A: Reductive Amination | Route B: Direct N-Alkylation |
| Typical Yield Potential | 75% – 90% | 50% – 70% |
| Primary Reagents | 3-Fluorobenzaldehyde, NaBH(OAc)₃ | 3-Fluorobenzyl bromide, K₂CO₃ |
| Optimal Solvent | 1,2-Dichloroethane (DCE) or DCM | Acetonitrile (MeCN) or DMF |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to 60 °C |
| Major Side Reaction | Aldehyde reduction to alcohol | Over-alkylation (quaternization) |
| Chemoselectivity (N vs O) | Excellent (Highly selective for N) | Moderate (Requires base control) |
Section 2: Troubleshooting Route A (Reductive Amination)
Q: Why is my yield low, and why do I see a large 3-fluorobenzyl alcohol byproduct peak on LC-MS? A: This indicates premature reduction of the aldehyde before the iminium ion can fully form. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent because its electron-withdrawing acetoxy groups reduce its nucleophilicity, making it highly selective for the protonated iminium ion over the unprotonated aldehyde[1]. To fix this, you must pre-form the iminium intermediate for 30–60 minutes before adding the reducing agent.
Q: How do I push the iminium formation to completion? A: Piperidin-3-ol is a secondary amine, which can be sterically hindered. Add 1.0 equivalent of a mild acid catalyst, such as glacial acetic acid, to facilitate the dehydration step of iminium formation[2].
Protocol A: Optimized Reductive Amination (Self-Validating)
Causality Focus: Stepwise addition prevents competitive reduction of the starting aldehyde.
-
Imine Formation: Dissolve Piperidin-3-ol (1.0 eq) and 3-Fluorobenzaldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.
-
Catalysis: Add glacial acetic acid (1.0 eq). Stir at room temperature for 60 minutes.
-
Self-Validation Checkpoint: Sample the reaction for LC-MS. Proceed only when the amine peak has disappeared and the iminium mass is dominant.
-
-
Reduction: Cool the mixture to 0 °C using an ice bath. Portion-wise add NaBH(OAc)₃ (1.5 eq) to control the exothermic hydride transfer[1].
-
Completion: Warm to room temperature and stir for 12 hours.
-
Self-Validation Checkpoint: TLC (DCM:MeOH 9:1, Ninhydrin stain) should show complete consumption of the iminium intermediate.
-
-
Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and unreacted reducing agent. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
Section 3: Troubleshooting Route B (Direct N-Alkylation)
Q: I am getting a mixture of mono-alkylated product and a highly polar byproduct. What is happening? A: You are observing over-alkylation, leading to the formation of a quaternary ammonium salt. The N-alkylated piperidine product competes with the starting piperidin-3-ol for the electrophilic 3-fluorobenzyl bromide via an S_N2 mechanism[3]. Action: Control the stoichiometry by using a slight excess of the amine (1.2 eq) and adding the benzyl bromide slowly to keep its concentration low[4].
Q: Is O-alkylation a risk with piperidin-3-ol? A: The secondary amine is significantly more nucleophilic than the secondary alcohol. However, if you use a strong base (like NaH), you risk deprotonating the alcohol, leading to O-alkylation. Stick to a mild, non-nucleophilic base like K₂CO₃ or DIPEA, which only serves to scavenge the generated HBr[4].
Protocol B: Optimized N-Alkylation (Self-Validating)
Causality Focus: Inverse addition and mild base usage prevent quaternization and O-alkylation.
-
Preparation: Dissolve Piperidin-3-ol (1.2 eq) in anhydrous Acetonitrile (0.2 M). Note: The excess amine acts as a buffer against over-alkylation.
-
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq). Stir for 15 minutes at room temperature.
-
Alkylation: Dissolve 3-Fluorobenzyl bromide (1.0 eq) in a small volume of Acetonitrile. Add this solution dropwise over 30 minutes at 0 °C.
-
Completion: Stir at room temperature for 4–6 hours.
-
Self-Validation Checkpoint: TLC (Hexanes:EtOAc 1:1, UV active) should show complete consumption of the benzyl bromide.
-
-
Workup: Filter the suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure.
Section 4: Diagnostic Decision Tree
If your isolated yields remain below 50%, utilize the following diagnostic logic to identify the mechanistic failure point in your workflow.
Figure 2: Diagnostic decision tree for troubleshooting low synthesis yields.
Section 5: Isolation and Purification Strategy
Q: How do I separate the product from unreacted piperidin-3-ol without using column chromatography? A: Leverage the lipophilicity difference. 1-(3-Fluorobenzyl)piperidin-3-ol is significantly more lipophilic than the starting amino alcohol. Perform an acid-base extraction:
-
Dissolve the crude mixture in EtOAc and extract with 1M HCl. Both amines will move to the aqueous layer, leaving neutral impurities (like unreacted aldehyde or benzyl alcohol) in the organic layer.
-
Basify the aqueous layer to pH 9–10 using 2M NaOH.
-
Extract again with DCM. The highly water-soluble piperidin-3-ol will largely remain in the aqueous phase, while the benzylated product partitions cleanly into the organic phase.
References
1.[3] "1-Benzyl-4,4-dimethoxypiperidin-3-ol - N-Alkylation with the Benzyl Moiety: Optimization and Mechanistic Insights." Benchchem. URL: 2.[1] Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL: 3.[2] "Reductive Amination, and How It Works." Master Organic Chemistry, 2017. URL: 4.[4] "Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines." Benchchem, 2025. URL:
Sources
Troubleshooting purification of 1-(3-Fluorobenzyl)piperidin-3-ol by column chromatography
Technical Support Center: Purification of 1-(3-Fluorobenzyl)piperidin-3-ol
Welcome to the technical support guide for the purification of 1-(3-Fluorobenzyl)piperidin-3-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the column chromatography purification of this compound. As a moderately polar, basic molecule, 1-(3-Fluorobenzyl)piperidin-3-ol presents unique challenges that require careful optimization of chromatographic conditions.
Troubleshooting Guide
This section addresses common problems observed during the purification of 1-(3-Fluorobenzyl)piperidin-3-ol. Each issue is presented with probable causes and detailed, step-by-step solutions.
Problem 1: The compound is streaking or tailing significantly on the TLC plate and column.
-
Probable Cause: The primary reason for the streaking of amines like 1-(3-Fluorobenzyl)piperidin-3-ol on silica gel is the strong interaction between the basic piperidine nitrogen and the acidic silanol (Si-OH) groups on the silica surface.[1][2] This interaction leads to a non-ideal equilibrium during elution, causing the compound to move unevenly and resulting in broad, streaky bands.
-
Solution:
-
Incorporate a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic sites on the silica gel.[3]
-
Triethylamine (TEA): Add 0.1-2% (v/v) TEA to your eluent. TEA is a volatile base that competes with your compound for the acidic silanol sites, leading to sharper peaks.[4] It is easily removed during solvent evaporation.
-
Ammonium Hydroxide: Add 1-2% of a concentrated ammonia solution to the polar component of your mobile phase (e.g., methanol).[3][5] This is particularly effective for highly polar amines.
-
-
Optimize Modifier Concentration with TLC: Before running a large-scale column, test different concentrations of the basic modifier on a TLC plate to find the optimal amount that minimizes streaking without excessively increasing the Rf value.
-
Consider an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase.
-
Problem 2: The compound will not elute from the column, or has an Rf of 0 on TLC.
-
Probable Cause: The mobile phase is not polar enough to displace the compound from the stationary phase. The combination of the polar alcohol group and the basic nitrogen in 1-(3-Fluorobenzyl)piperidin-3-ol makes it quite polar, leading to strong adsorption on silica gel.
-
Solution:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For this compound, a typical solvent system is a mixture of a nonpolar solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and a polar solvent like Methanol (MeOH).
-
Start with a system like 95:5 DCM/MeOH and incrementally increase the methanol concentration (e.g., to 90:10, 85:15).[5]
-
-
Add a Basic Modifier: As mentioned in Problem 1, strong acid-base interactions can also cause the compound to remain at the baseline. Adding TEA or ammonia can help release the compound from the silica.[3]
-
Check Compound Stability: In rare cases, the compound might be decomposing on the acidic silica gel.[7] You can test this by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared.
-
Problem 3: Poor separation between the product and a closely-eluting impurity.
-
Probable Cause: The chosen solvent system does not provide sufficient selectivity to resolve the compounds. The impurity may be structurally similar, such as an isomer or a related byproduct from the synthesis.
-
Solution:
-
Optimize the Solvent System via TLC: The goal is to find a solvent system where your product has an Rf value between 0.2 and 0.4, with the largest possible separation (ΔRf) from the impurity.[6]
-
Vary Solvent Ratios: Test a wide range of solvent ratios (e.g., 100% DCM, 99:1 DCM/MeOH, 98:2, etc.).
-
Try Different Solvent Combinations: If DCM/MeOH is not working, explore other systems. A common alternative is Ethyl Acetate/Hexanes, although for this polar compound, you will likely need to add a more polar solvent like methanol.[5]
-
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can improve separation. Start with a less polar mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your product, leaving more polar impurities behind.[8]
-
Reduce Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, use a silica-to-compound weight ratio of at least 30:1 to 50:1 for moderately difficult separations.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of 1-(3-Fluorobenzyl)piperidin-3-ol?
A good starting point for a polar amine like this is a mixture of Dichloromethane (DCM) and Methanol (MeOH).[5] Begin by testing a 95:5 (v/v) mixture of DCM/MeOH on a TLC plate. To combat the basicity of the piperidine ring, it is highly recommended to add 0.5-1% Triethylamine (TEA) to this mixture.[9] Adjust the DCM/MeOH ratio based on the resulting Rf value.
| Component | Function | Typical Starting Ratio |
| Dichloromethane (DCM) | Primary, less polar solvent | 90-95% |
| Methanol (MeOH) | Polar co-solvent to increase eluting power | 5-10% |
| Triethylamine (TEA) | Basic modifier to prevent streaking | 0.5-1% |
Q2: How do I properly pack a silica gel column to ensure good separation?
Proper column packing is crucial to avoid issues like cracking or channeling of the stationary phase, which leads to poor separation.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with your initial, least polar mobile phase until you have a consistent, pourable slurry.
-
Pack the Column: Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[6] Pour the silica slurry into the column in one continuous motion.
-
Settle the Packing: Gently tap the side of the column and use a small amount of air pressure to help the silica pack down into a uniform bed. Allow excess solvent to drain until it is level with the top of the silica.
-
Add a Protective Layer: Carefully add another thin layer of sand on top of the silica bed to prevent it from being disturbed during sample loading.
Q3: What is the best way to load my sample onto the column?
There are two main methods for loading your sample:
-
Wet Loading: Dissolve your crude product in the minimum amount of the initial mobile phase (or a slightly stronger solvent if necessary). Use a pipette to carefully apply the solution to the top of the column, allowing it to absorb into the silica before starting the elution. This method is quick but can lead to band broadening if too much solvent is used.
-
Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (like DCM or MeOH) and add a small amount of silica gel. Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your compound adsorbed onto the silica. Carefully add this powder to the top of the packed column.[9] This method generally results in sharper bands and better separation.
Q4: Can I use an automated flash chromatography system for this purification?
Yes, an automated system is ideal. These systems use pre-packed columns and controlled gradients, which can significantly improve the reproducibility and efficiency of the purification. When setting up your method, use the principles described in this guide:
-
Select a normal-phase silica column.
-
Use a gradient elution, for example, from 100% DCM to 90:10 DCM/MeOH over a set number of column volumes.
-
Ensure that a basic modifier like TEA is included in your mobile phase B (the more polar phase).
Visual Workflow and Diagrams
Troubleshooting Workflow for Amine Purification
This diagram outlines the decision-making process when encountering common issues during the column chromatography of basic compounds like 1-(3-Fluorobenzyl)piperidin-3-ol.
Caption: A logical workflow for troubleshooting common purification issues.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Reddit. (2013, November 19). TLC and streaking: why add triethylamine? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
HPLC Troubleshooting. (n.d.). Retrieved from [Link]
- Benchchem. (n.d.). Literature review on the synthesis of N-substituted piperidin-4-amines.
-
Wang, Y., et al. (2015). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography? Retrieved from [Link]
-
Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved from [Link]
- Benchchem. (n.d.). Application Note and Protocol for the Purification of Ethyl-piperidin-4-ylmethyl-amine.
-
Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Fluorobenzyl)piperazine. Retrieved from [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, February 15). Retrieved from [Link]
-
Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. (n.d.). Retrieved from [Link]
-
Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (n.d.). PMC. Retrieved from [Link]
-
Understanding (R)-1-Benzylpiperidin-3-ol: Properties and Applications for Researchers. (n.d.). Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. welch-us.com [welch-us.com]
- 5. Chromatography [chem.rochester.edu]
- 6. columbia.edu [columbia.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Optimizing enantiomeric excess (ee) of chiral 1-(3-Fluorobenzyl)piperidin-3-ol
Welcome to the Technical Support Center for the chiral optimization of 1-(3-Fluorobenzyl)piperidin-3-ol . As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks encountered during the enantioselective synthesis and purification of this specific chiral building block.
The 3-hydroxypiperidine scaffold is a privileged motif in drug discovery, and establishing a robust, high-enantiomeric-excess (ee) process is paramount[1]. This guide covers the three primary industrial methodologies: Enzymatic Kinetic Resolution (EKR), Bioreduction via Ketoreductases (KREDs), and Asymmetric Transfer Hydrogenation (ATH)[2][3][4].
Section 1: Enzymatic Kinetic Resolution (EKR) Troubleshooting
Q1: My lipase-catalyzed acylation of racemic 1-(3-Fluorobenzyl)piperidin-3-ol is stalling at 30-40% conversion, resulting in low ee for the unreacted alcohol. What is causing this?
Causality & Expert Insight:
Stalling in EKR is rarely an issue of enzyme deactivation; it is almost always a thermodynamic equilibrium or competitive inhibition problem. If you are using a reversible acyl donor (like ethyl acetate), the generated ethanol shifts the equilibrium backward. Furthermore, high water activity (
The Solution:
-
Switch the Acyl Donor: Use vinyl acetate . The byproduct of vinyl acetate acylation is vinyl alcohol, which rapidly tautomerizes to acetaldehyde. This tautomerization is irreversible, driving the acylation strictly in the forward direction.
-
Control Water Activity: Switch from polar solvents to anhydrous Methyl tert-butyl ether (MTBE) or Toluene. Lipases like Candida antarctica Lipase B (CAL-B) maintain their active hydration shell best in hydrophobic solvents.
Workflow for Lipase-Catalyzed Enzymatic Kinetic Resolution (EKR) of piperidin-3-ol.
Standard Operating Protocol: Self-Validating EKR
This protocol includes a built-in validation step at 40% conversion to ensure the enantiomeric ratio (E-value) is tracking >100.
-
Preparation: Dissolve 100 mmol of racemic 1-(3-Fluorobenzyl)piperidin-3-ol in 200 mL of anhydrous MTBE.
-
Reagent Addition: Add 300 mmol (3 equivalents) of vinyl acetate.
-
Catalyst Initiation: Add 10% w/w of immobilized CAL-B (e.g., Novozym 435). Stir gently at 35°C to avoid mechanical shearing of the immobilized resin.
-
Validation Checkpoint: At exactly 4 hours, withdraw a 50 µL aliquot, filter, and analyze via Chiral SFC. If the conversion is ~40% and the acetate ee is >98%, your E-value is optimal.
-
Termination & Workup: Stop the reaction at 50% conversion (typically 8-12 hours). Filter off the enzyme. Separate the (S)-alcohol and (R)-acetate using silica gel chromatography (the acetate will elute significantly faster due to the masked hydroxyl group).
Section 2: Bioreduction / Ketoreductase (KRED) Optimization
Q2: My KRED-catalyzed reduction of 1-(3-Fluorobenzyl)piperidin-3-one shows excellent conversion but poor enantioselectivity (<80% ee). How do I fix this?
Causality & Expert Insight: When engineering the asymmetric reduction of piperidin-3-ones, researchers often observe a drop in ee that is not the fault of the enzyme's stereoselectivity, but rather the substrate's chemical instability[4][7]. The proton adjacent to the ketone in piperidin-3-ones is highly acidic. If the reaction pH drifts above 7.5, the substrate undergoes rapid base-catalyzed enolization. Because the enzyme is continuously depleting one enantiomer of the transiently formed racemic mixture, the enolization causes dynamic kinetic resolution (DKR) or background racemization, destroying the final ee[8].
The Solution: Strictly buffer the reaction at pH 6.5 using a high-capacity phosphate buffer and utilize a Glucose Dehydrogenase (GDH) recycling system rather than an Isopropanol (IPA) system, as GDH produces gluconic acid which naturally counteracts basic pH drift.
Ketoreductase (KRED) catalytic cycle with GDH-mediated cofactor recycling.
Quantitative Data: KRED Optimization Parameters
| Parameter | Sub-optimal Condition | Optimized Condition | Causality / Effect |
| pH Control | > 7.5 (Unbuffered) | 6.5 (100 mM K-Phosphate) | Prevents base-catalyzed ketone enolization/racemization[4]. |
| Cofactor Recycling | Isopropanol (IPA) | Glucose / GDH | IPA requires higher pH and shifts equilibrium; GDH is irreversible. |
| Substrate Loading | > 150 g/L | 50 - 100 g/L | Prevents substrate toxicity and localized pH crashes from rapid gluconic acid generation[9]. |
| Co-solvent | 20% DMSO | 5% PEG-400 or Toluene | High DMSO denatures KREDs; biphasic toluene acts as a substrate reservoir. |
Standard Operating Protocol: Asymmetric Bioreduction
-
Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 6.5) containing 2 mM MgSO4.
-
Cofactor & Enzyme Addition: Dissolve 1.5 equivalents of D-glucose, 0.5 mM NADP+, 100 mg of GDH, and 200 mg of the selected KRED variant.
-
Substrate Introduction: Dissolve 5 grams of 1-(3-Fluorobenzyl)piperidin-3-one in 5 mL of PEG-400 and add dropwise to the aqueous mixture.
-
Incubation & Titration: Stir at 30°C. Critical Step: Continuously titrate with 1M NaOH using an autotitrator to neutralize the gluconic acid produced by GDH, maintaining pH strictly at 6.5.
-
Extraction: Upon complete consumption of the ketone (monitor via GC/MS), extract the aqueous layer 3x with Ethyl Acetate. Dry over Na2SO4 and concentrate to yield the optically pure alcohol.
Section 3: Asymmetric Transfer Hydrogenation (ATH) Issues
Q3: I am using a Ru(II)-TsDPEN catalyst for the ATH of the ketone, but my ee drops significantly if I leave the reaction overnight. Why?
Causality & Expert Insight: Unlike biocatalytic reduction or EKR, Asymmetric Transfer Hydrogenation (ATH) using metal-ligand complexes (e.g., Noyori-type Ru-TsDPEN or Ir-catalysts) is a highly reversible process[2]. The catalyst transfers a hydride from the donor (formic acid/triethylamine) to the ketone. However, once the hydrogen donor is depleted, the same Ru-catalyst will abstract a hydride from your newly formed chiral alcohol, oxidizing it back to the ketone. When it re-reduces the ketone, it does so with diminished stereocontrol due to catalyst degradation over time, leading to a steady erosion of ee.
The Solution:
-
Maintain Donor Excess: Ensure a strict 5:2 molar ratio of Formic Acid to Triethylamine (Azeotropic mixture) and use it in large excess (at least 5-10 equivalents relative to the substrate).
-
Monitor and Quench: Do not leave ATH reactions running arbitrarily overnight. Monitor via HPLC and quench the reaction immediately upon >99% conversion by exposing the mixture to air (oxygen rapidly deactivates the active Ru-hydride species) and washing with aqueous NaHCO3.
Section 4: Chiral SFC/HPLC Analysis
Q4: I am seeing severe peak tailing and overlapping enantiomers of 1-(3-Fluorobenzyl)piperidin-3-ol on my Chiralcel OD-H / AD-H column. How do I achieve baseline resolution?
Causality & Expert Insight: The piperidine ring contains a basic tertiary amine. On polysaccharide-based chiral stationary phases (CSPs), this basic nitrogen strongly interacts with residual free silanols on the silica support matrix via secondary ion-exchange and hydrogen-bonding interactions. This causes severe peak tailing that obscures the valley between the (R) and (S) enantiomers.
The Solution: You must mask the residual silanols dynamically. Add 0.1% to 0.2% Diethylamine (DEA) or Isopropylamine (IPA) to your mobile phase (e.g., Hexane/Isopropanol or supercritical CO2/Methanol). The small, highly basic DEA molecules will competitively bind to the acidic silanols, allowing your chiral piperidinol to interact exclusively with the chiral selector, resulting in sharp, symmetrical peaks and baseline resolution.
References
-
Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics Bearing a Hydroxyl Group, 3-Hydroxypyridinium Salts | ACS Catalysis Source: American Chemical Society (ACS) URL:[Link]
-
A Practical and Enantiospecific Synthesis of (−)-(R)- and (+)-(S)-Piperidin-3-ols Source: ResearchGate URL:[Link]
-
Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance Source: RSC Publishing / PubMed URL:[Link]
-
Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine Source: Organic Process Research & Development (ACS) URL:[Link]
-
Efficient bioreductive production of (R)-N-Boc-3-hydroxypiperidine by a carbonyl reductase Source: ResearchGate URL:[Link]
-
The 3-Hydroxypiperidine Skeleton: Key Element in Natural Product Synthesis Source: ResearchGate URL:[Link]
-
Synthesis of Phosphine-Alkene Ligands and 3-Hydroxy Piperidines (Lipase Resolution) Source: White Rose eTheses Online URL:[Link]
-
Biocatalytic reductions by plant tissue - Green alternative to alcohol production Source: Srce (Croatian Web Archive) URL:[Link]
-
Chemoenzymatic Formation of Hydroxypiperidines Source: Radboud Repository URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Solubility Optimization for 1-(3-Fluorobenzyl)piperidin-3-ol
Ticket #: SOL-2024-FBPO Subject: Troubleshooting aqueous solubility for 1-(3-Fluorobenzyl)piperidin-3-ol Status: Open Agent: Senior Application Scientist, Formulation Chemistry
Executive Summary & Chemical Analysis
The Core Issue: Users frequently report precipitation when attempting to dissolve 1-(3-Fluorobenzyl)piperidin-3-ol (hereafter FBPO ) directly in neutral water or phosphate-buffered saline (PBS).
The Root Cause: FBPO behaves as a lipophilic weak base .
-
Lipophilicity (LogP ~1.9 - 2.2): The 3-fluorobenzyl moiety drives high lipophilicity, making the neutral molecule poorly soluble in water.
-
Basicity (pKa ~9.0 - 9.5): The piperidine nitrogen is the ionizable center. At neutral pH (7.0), a significant fraction of the molecule remains in its uncharged (free base) form, which has low aqueous solubility.
Resolution Strategy: To achieve stable aqueous solubility, you must shift the equilibrium toward the ionized (protonated) species or encapsulate the lipophilic domain.
Troubleshooting Decision Tree
Use this logic flow to select the correct solubilization method for your specific application.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.
Method 1: pH Adjustment (In Situ Salt Formation)
Status: Recommended Primary Solution Mechanism: Protonation of the piperidine nitrogen.
This method converts the insoluble free base into a soluble hydrochloride (or similar) salt in situ. This is the most robust method for generating aqueous stocks >5 mM.
The Protocol[1]
-
Weighing: Weigh the required amount of FBPO free base.
-
Acidification: Instead of adding water immediately, add 0.1 M HCl (or 1.0 equivalent relative to the molar amount of FBPO).
-
Why: This ensures immediate protonation before the compound aggregates.
-
-
Vortexing: Vortex vigorously until the solid dissolves. The solution should become clear.
-
Dilution: Dilute to the final volume with water.
-
pH Check: Check the final pH. If it is too acidic for your assay, carefully back-titrate with dilute NaOH or add concentrated buffer (e.g., 10x PBS), but monitor for precipitation .
Quantitative Solubility Data (Estimated)
| Solvent Condition | State of FBPO | Solubility Estimate |
| Water (pH 7.0) | Mostly Free Base | < 1 mg/mL (Precipitates) |
| 0.1 N HCl (pH < 2) | Fully Protonated Salt | > 20 mg/mL (Soluble) |
| PBS (pH 7.4) | Mixed Equilibrium | < 0.5 mg/mL (Risk of crash-out) |
Critical Warning: If you neutralize the solution (pH > 8) rapidly, the free base will "crash out" of solution as a white precipitate.
Method 2: Cosolvent Systems (DMSO/Ethanol)
Status: Standard for High-Throughput Screening Mechanism: Dielectric constant reduction.
If pH adjustment is not feasible, use an organic stock solution.
The Protocol[1]
-
Stock Preparation: Dissolve FBPO in 100% DMSO or 100% Ethanol to create a high-concentration stock (e.g., 100 mM).
-
Note: FBPO is highly soluble in these solvents.
-
-
Serial Dilution: Dilute the stock into the aqueous assay buffer.
-
The "Crash" Limit: Do not exceed 1-2% final organic solvent concentration in the aqueous buffer, or the compound may precipitate.
Troubleshooting "Crash Out"
If the compound precipitates upon dilution into water:
-
Step A: Warm the aqueous buffer to 37°C before adding the DMSO stock.
-
Step B: Vortex the buffer while adding the stock dropwise (kinetic solubility).
Method 3: Cyclodextrin Complexation
Status: Advanced / In Vivo Safe Mechanism: Host-guest inclusion complex.
For animal studies where low pH (Method 1) causes irritation or DMSO (Method 2) is toxic, use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic fluorobenzyl group inserts into the cyclodextrin cavity, shielding it from water.
The Protocol[1]
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water or saline. Filter sterilize (0.22 µm).
-
Addition: Add FBPO powder to the vehicle.
-
Sonication: Sonicate in a water bath at 40°C for 30-60 minutes.
-
Outcome: A clear solution indicates successful encapsulation.
Mechanistic Visualization
Understanding the chemical equilibrium is vital for troubleshooting.
Figure 2: The protonation equilibrium. Solubility is strictly dependent on maintaining the salt form (Green).
Frequently Asked Questions (FAQ)
Q: Can I use phosphate buffer (PBS) to dissolve the powder directly? A: No. PBS has a pH of 7.4. At this pH, the piperidine nitrogen is not fully protonated, and the hydrophobic fluorobenzyl group will prevent dissolution. Dissolve in acid or DMSO first, then dilute into PBS.
Q: I see a white precipitate after 24 hours at 4°C. What happened? A: This is likely crystal growth of the free base . If your buffer pH drifted upward or if the temperature drop reduced kinetic solubility, the compound reverted to its stable, insoluble form. Re-sonicate and warm to 37°C before use.
Q: Is this molecule light-sensitive? A: While fluorinated benzyl compounds are generally stable, piperidines can be prone to N-oxidation over long periods. Store solid stocks at -20°C and protect liquid stocks from direct light as a precaution.
References
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616. Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2] Advanced Drug Delivery Reviews, 59(7), 645-666. Link
-
Bhatia, R., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(7). (Demonstrates salt selection for piperidine-based drugs). Link
Sources
Technical Support Center: Efficient Removal of Unreacted 3-Fluorobenzyl Bromide
Welcome to the technical support center for handling 3-fluorobenzyl bromide in your reaction mixtures. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to efficiently remove unreacted 3-fluorobenzyl bromide, ensuring the purity of your final product.
Understanding the Challenge: The Reactivity of 3-Fluorobenzyl Bromide
3-Fluorobenzyl bromide is a versatile reagent used in the synthesis of a wide range of biologically active compounds.[1][2][3] Its utility stems from the electrophilic nature of the benzylic carbon, making it susceptible to nucleophilic attack.[4] This reactivity, however, also means that any unreacted starting material can interfere with downstream processes and compromise the purity of your target molecule.
The primary mechanism of its reaction is nucleophilic substitution (SN1 and SN2).[4] The fluorine atom, being electron-withdrawing, increases the electrophilicity of the benzylic carbon, potentially enhancing the reaction rate compared to unsubstituted benzyl bromide.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted 3-fluorobenzyl bromide?
A1: The most common and effective methods include:
-
Aqueous Workup with a Nucleophilic Quench: Introducing a nucleophile to react with the excess 3-fluorobenzyl bromide, converting it into a more polar and easily separable compound.
-
Chromatography: Utilizing techniques like flash column chromatography to separate the product from the unreacted starting material based on polarity differences.[5]
-
Scavenger Resins: Employing solid-supported reagents (scavenger resins) to selectively bind with and remove the excess electrophile.
-
Distillation/Evaporation: For larger scale reactions, removal under reduced pressure can be effective, though often residual amounts remain.[5][6]
Q2: I've performed a standard aqueous workup, but I still see unreacted 3-fluorobenzyl bromide in my NMR. What went wrong?
A2: This is a common issue and can arise from several factors:
-
Insufficient Quenching: The amount of quenching agent used may not have been enough to react with all the excess 3-fluorobenzyl bromide.
-
Poor Mixing: In a biphasic system (organic/aqueous), inefficient stirring can lead to incomplete reaction between the quenching agent in the aqueous phase and the 3-fluorobenzyl bromide in the organic phase.[7]
-
Hydrolysis of the Product: Depending on the stability of your product, a prolonged or harsh aqueous workup could lead to its degradation, complicating the purification.
Q3: Can I use a simple water wash to remove 3-fluorobenzyl bromide?
A3: While 3-fluorobenzyl bromide can undergo hydrolysis with water, the rate may be slow. A simple water wash is generally insufficient for complete removal and should be followed by a more effective quenching or purification method. The ease of hydrolysis for fluorobenzyl bromides can vary depending on the position of the fluorine atom.
Q4: What are the safety considerations when working with 3-fluorobenzyl bromide?
A4: 3-Fluorobenzyl bromide is a corrosive and lachrymatory substance, causing severe skin burns and eye damage.[8] It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] In case of contact, immediately flush the affected area with plenty of water.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent presence of 3-fluorobenzyl bromide after aqueous workup. | 1. Incomplete quenching. 2. Insufficient phase mixing. 3. The chosen quenching agent is not reactive enough. | 1. Increase the amount of quenching agent. 2. Ensure vigorous stirring during the quenching step. 3. Switch to a more potent nucleophilic quenching agent like triethylamine or a thiol-based reagent.[5][6] |
| Product co-elutes with 3-fluorobenzyl bromide during column chromatography. | 1. The polarity of the product and starting material are too similar. 2. Incorrect solvent system selection. | 1. Optimize the solvent system for flash chromatography. A general rule is to aim for an Rf of ~0.3 for the desired compound on a TLC plate.[10] 2. Consider derivatizing the unreacted 3-fluorobenzyl bromide to a more polar compound before chromatography. |
| Formation of an inseparable emulsion during aqueous extraction. | 1. Vigorous shaking of the separatory funnel. 2. Presence of surfactants or fine solids. | 1. Gently invert the separatory funnel instead of shaking. 2. Add brine (saturated NaCl solution) to help break the emulsion. 3. If an emulsion persists, filtration through a pad of Celite may be necessary. |
| The reaction is not going to completion, leaving a large excess of 3-fluorobenzyl bromide. | 1. Reaction conditions (temperature, time, solvent) are not optimal. 2. The nucleophile is not sufficiently reactive. 3. Degradation of reagents. | 1. Re-evaluate and optimize the reaction conditions. 2. Consider using a stronger base or a more nucleophilic reagent. 3. Ensure the purity and integrity of all starting materials. |
Detailed Experimental Protocols
Protocol 1: Quenching with a Nucleophilic Amine (Triethylamine)
This protocol is effective for converting unreacted 3-fluorobenzyl bromide into a water-soluble quaternary ammonium salt.[5][6]
Step-by-Step Methodology:
-
Cool the Reaction Mixture: After the reaction is complete, cool the mixture to room temperature.
-
Add Triethylamine: Add an excess of triethylamine (2-3 equivalents relative to the initial amount of 3-fluorobenzyl bromide) to the reaction mixture.
-
Stir: Stir the mixture vigorously for 30-60 minutes at room temperature. Monitor the disappearance of the 3-fluorobenzyl bromide spot by TLC.
-
Aqueous Extraction: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and transfer it to a separatory funnel.
-
Wash: Wash the organic layer sequentially with water and then brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Logical Flow of Quenching and Extraction:
Caption: Workflow for quenching with triethylamine.
Protocol 2: Purification by Flash Column Chromatography
Flash chromatography is a powerful technique for separating compounds with different polarities.[10]
Step-by-Step Methodology:
-
Develop a Solvent System: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between your product and 3-fluorobenzyl bromide.[11] Aim for an Rf value of approximately 0.3 for your product.[10]
-
Pack the Column: Prepare a silica gel column using the chosen solvent system.[12]
-
Load the Sample: Dissolve the crude reaction mixture in a minimal amount of the chromatography solvent and load it onto the column.[12]
-
Elute the Column: Run the column with the chosen solvent system, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing your purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Decision Tree for Purification Method Selection:
Caption: Selecting the right purification method.
Data Summary
Physical Properties of 3-Fluorobenzyl Bromide:
| Property | Value |
| Molecular Formula | C7H6BrF |
| Molecular Weight | 189.02 g/mol |
| Appearance | Colorless to light yellow liquid[1][2] |
| Boiling Point | 88 °C at 20 mmHg[1][2] |
| Density | 1.541 g/mL at 25 °C[1][2] |
| Solubility | Soluble in chloroform and ethyl acetate[1] |
TLC Analysis: Example Solvent Systems
| Solvent System (Hexane:Ethyl Acetate) | Rf of 3-Fluorobenzyl Bromide (Approx.) | Rf of a More Polar Product (Approx.) |
| 9:1 | 0.8 | 0.4 |
| 4:1 | 0.6 | 0.2 |
| 1:1 | 0.4 | 0.1 |
Note: These are illustrative values. Actual Rf values will depend on the specific product and TLC conditions.
References
-
SAFETY DATA SHEET. [Link]
-
Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. RSC Publishing. [Link]
-
Chromatography: How to Run a Flash Column. University of Rochester Department of Chemistry. [Link]
-
3-Fluorobenzyl bromide | C7H6BrF | CID 68007. PubChem. [Link]
-
Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
-
How to remove fluorine from 2-[2-(3-bromophenyl)ethenyl]-5-fluoro-1,3-benzoxazole? Chemistry Stack Exchange. [Link]
-
Some Useful and Practical Tips for Flash Chromatography. EPFL. [Link]
-
SOP: FLASH CHROMATOGRAPHY. UCT Science. [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Royal Society of Chemistry. [Link]
-
Successful Flash Chromatography. King Group. [Link]
-
How does one separate Benzyl bromide from the reaction mixture? ResearchGate. [Link]
-
alkyl and alkylene bromides. Organic Syntheses Procedure. [Link]
-
3-Fluorobenzyl bromide, 99% - Laboratory Chemicals. Otto Chemie Pvt. Ltd. [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PMC. [Link]
-
Application of a Pentafluorobenzyl Bromide Derivatization Method in Gas Chromatography/Mass Spectrometry of Trace Levels of Halogenated Phenols in Air, Water and Sediment Samples. ResearchGate. [Link]
-
2-溴-3-氟溴苄| 1184918-22-6. Chem-Space. [Link]
-
7.8: Structure and SN2 Reactivity: The Nucleophile. Chemistry LibreTexts. [Link]
-
Removing Benzyl bromide. ResearchGate. [Link]
-
3.2: Purification of Products. Chemistry LibreTexts. [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Publishing. [Link]
-
3-Fluorobenzyl Bromide (456-41-7), Liquid. IndiaMART. [Link]
- Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
-
3-Fluorobenzyl bromide, 95% 5 g | Buy Online | Thermo Scientific Alfa Aesar. Fisher Scientific. [Link]
-
2.2.2.3 Substituted Benzyl Esters. [Link]
Sources
- 1. 3-Fluorobenzyl bromide CAS#: 456-41-7 [m.chemicalbook.com]
- 2. 3-Fluorobenzyl bromide | 456-41-7 [chemicalbook.com]
- 3. Manufacturers of 3-Fluorobenzyl bromide, 99%, CAS 456-41-7, F 1011, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Chromatography [chem.rochester.edu]
- 11. epfl.ch [epfl.ch]
- 12. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Interpreting ¹⁹F NMR Spectra of 1-(3-Fluorobenzyl)piperidin-3-ol
Welcome to the technical support guide for the analysis of 1-(3-Fluorobenzyl)piperidin-3-ol using Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into spectral interpretation and to offer robust troubleshooting strategies for common experimental challenges. As the ¹⁹F nucleus is exceptionally sensitive to its electronic environment, its NMR spectrum provides a powerful probe into the molecular structure, conformation, and interactions of this compound.[1][2]
This document moves beyond a simple recitation of steps, explaining the causal relationships behind spectral features and experimental choices to ensure both accuracy and trustworthiness in your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: What are the expected features of the ¹⁹F NMR spectrum for 1-(3-Fluorobenzyl)piperidin-3-ol?
Answer:
For a standard ¹⁹F NMR spectrum of 1-(3-Fluorobenzyl)piperidin-3-ol, you should anticipate a single primary signal for the fluorine atom on the aromatic ring. The key features to analyze are its chemical shift and its multiplicity (the splitting pattern).
1. Chemical Shift (δ): The chemical shift is highly dependent on the electronic environment around the fluorine nucleus.[3][4] For the 3-fluorobenzyl moiety, the fluorine is attached to an sp²-hybridized carbon within an aromatic system.
-
Predicted Range: The chemical shift for a fluorine atom on a benzene ring is typically found in the range of -100 to -120 ppm relative to the standard reference, CFCl₃ (Trichlorofluoromethane) at 0 ppm.[5] For comparison, the chemical shift of monofluorobenzene is approximately -113 ppm.[5] The presence of the alkyl substituent (the piperidinomethyl group) in the meta position will cause a minor shift, but the value should remain within this general region.
2. Multiplicity (Splitting Pattern): The signal will be split into a multiplet due to spin-spin coupling with the nearby protons (¹H nuclei) on the aromatic ring. This coupling provides critical information about the connectivity of the molecule.
-
Expected Pattern: The fluorine at position 3 will couple to the four protons on the aromatic ring. The expected coupling pattern is a triplet of triplets (tt) .
-
Ortho Coupling (³J_HF_): The fluorine will couple to the two adjacent (ortho) protons at positions 2 and 4. This will split the signal into a triplet. The typical magnitude for ³J_HF_ in aromatic systems is in the range of 6-10 Hz.[6]
-
Meta Coupling (⁴J_HF_): The fluorine will also couple to the two more distant (meta) protons at positions 5 and 6. This will further split each line of the triplet into another triplet. The magnitude for ⁴J_HF_ is smaller, typically around 1-3 Hz.[6]
-
The diagram below illustrates this expected coupling pattern.
Caption: Predicted ¹⁹F signal splitting for 1-(3-Fluorobenzyl)piperidin-3-ol.
Summary of Expected Spectral Parameters
| Parameter | Predicted Value | Rationale |
| Chemical Shift (δ) | -100 to -120 ppm (vs. CFCl₃) | Based on typical values for fluoroaromatic compounds.[5] |
| Multiplicity | Triplet of Triplets (tt) | Coupling to two ortho protons and two meta protons. |
| ³J_HF_ (ortho) | 6 - 10 Hz | Standard three-bond coupling constant in fluorobenzenes. |
| ⁴J_HF (meta) | 1 - 3 Hz | Standard four-bond coupling constant in fluorobenzenes.[6] |
Question 2: My observed chemical shift is outside the expected -100 to -120 ppm range. What are the potential causes?
Answer:
Deviations in the ¹⁹F chemical shift are common and can be highly informative. The large chemical shift dispersion of ¹⁹F NMR makes it very sensitive to subtle changes in its environment.[7][8] Several factors can cause a significant deviation from the predicted value.
-
Solvent Effects: This is one of the most significant factors. A change in solvent can alter the chemical shift by several ppm.[3][9] Polar aprotic solvents like DMSO or DMF tend to cause downfield shifts (less negative values) compared to nonpolar solvents like chloroform (CDCl₃) or benzene (C₆D₆).[10] This is due to varying intermolecular interactions, such as dipole-dipole forces, that modify the electron density around the fluorine nucleus.[3][9]
-
Referencing Issues: Incorrect referencing is a common source of error. Unlike ¹H NMR where an internal standard like TMS is almost always used, ¹⁹F NMR referencing can be more complex.[11] Ensure your spectrometer is correctly calibrated. For the most accurate work, an internal reference standard (e.g., trifluorotoluene, δ ≈ -63.7 ppm) should be used.[5][11]
-
Concentration and Temperature: Changes in sample concentration or temperature can affect intermolecular interactions and molecular dynamics, leading to shifts in the observed resonance.[3][9]
-
pH of the Solution: The piperidine nitrogen is basic and can be protonated depending on the solvent and any acidic impurities. Protonation of the nitrogen would create a positive charge, which would inductively withdraw electron density from the entire molecule, likely causing a downfield shift (less negative ppm value) of the ¹⁹F signal.
Troubleshooting Protocol for Chemical Shift Deviations:
-
Verify the Reference: Confirm how the spectrum was referenced. If using indirect referencing from the deuterium lock signal, be aware that this can be less accurate than using an internal standard.[11]
-
Check the Solvent: Note the solvent used and compare it to literature values for similar compounds in the same solvent.
-
Run a Spiked Sample: Add a small amount of a known ¹⁹F standard (like C₆F₆, δ ≈ -165 ppm) to your sample and re-acquire the spectrum. The known peak will confirm the correct referencing of your spectrum.
-
Assess Sample Purity: Consider the possibility of impurities or degradation products.
Question 3: The ¹⁹F signal in my spectrum is broad and poorly resolved. Why is this happening?
Answer:
Signal broadening in NMR is almost always related to dynamic processes occurring on a timescale similar to the NMR experiment. For 1-(3-Fluorobenzyl)piperidin-3-ol, there are several potential causes for line broadening.
-
Conformational Dynamics: The piperidine ring is not planar and exists in a dynamic equilibrium between two chair conformations. The benzyl group and the hydroxyl group can be in either axial or equatorial positions. If the rate of this "chair flip" is intermediate on the NMR timescale, it can lead to significant line broadening.[12][13]
-
Slow Rotational Isomerism: Rotation around the C-N bond connecting the benzyl group to the piperidine ring might be slow enough to cause broadening.
-
Aggregation: At higher concentrations, molecules may form aggregates through hydrogen bonding (via the hydroxyl group) or other intermolecular interactions. This can result in a range of chemical environments and lead to broader signals.
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., iron, copper) can cause rapid relaxation and significant line broadening.
Troubleshooting Broad Signals with Variable Temperature (VT) NMR:
The most powerful technique to diagnose dynamic-related broadening is Variable Temperature (VT) NMR spectroscopy .[14][15] By changing the temperature of the sample, you can alter the rate of the dynamic process.
Experimental Protocol:
-
Acquire a Standard Spectrum: Record the spectrum at ambient temperature (e.g., 25°C / 298K).
-
Increase the Temperature: Heat the sample in stages (e.g., to 50°C, then 75°C). If the broadening is due to a dynamic process like a chair flip, the rate of exchange will increase. At a sufficiently high temperature (the "high-temperature limit"), the exchange becomes very fast, and the NMR will detect only a single, time-averaged environment. This results in a sharp, well-resolved signal .[16]
-
Decrease the Temperature: Cool the sample in stages (e.g., to 0°C, then -20°C, then -40°C). As the temperature decreases, the rate of exchange slows down. At a sufficiently low temperature (the "low-temperature limit"), the exchange may stop or become very slow. At this point, you may observe two or more distinct, sharp signals , one for each of the different conformers.[16]
The workflow for this analysis is summarized in the diagram below.
Caption: Troubleshooting workflow for a broad ¹⁹F NMR signal using VT-NMR.
Question 4: I see small, uneven peaks on either side of my main signal. What are they?
Answer:
These are very likely ¹³C satellites . Carbon-13 has a natural abundance of approximately 1.1%. This means that in about 1.1% of your molecules, the fluorine atom will be bonded to a ¹³C atom instead of a ¹²C atom.
-
¹J_CF_ Coupling: The ¹⁹F nucleus will couple to the attached ¹³C nucleus, splitting the signal into a doublet. This one-bond coupling constant (¹J_CF_) is typically very large, often in the range of 240-320 Hz.[17]
-
Asymmetry: These satellite peaks are often slightly asymmetric. This is because the presence of the heavier ¹³C isotope can cause a very small change in the ¹⁹F chemical shift (an isotope effect), meaning the center of the satellite doublet may not align perfectly with the main peak from the ¹²C-bound fluorine.[18]
You may also observe smaller satellite peaks from two-bond (²J_CF_) or three-bond (³J_CF_) couplings to other carbon atoms in the molecule, but these will have much smaller coupling constants.
References
-
Nuclear Magnetic Resonance Studies of Solvation of Halides: 19F Studies of Solvent and Counterion Effects on Chemical Shift. Canadian Journal of Chemistry. Available from: [Link]
-
Variable Temperature NMR Experiments. University of Oxford. Available from: [Link]
-
Anisotropies of the 19F Chemical Shifts in Fluorobenzene Compounds from NMR in Liquid Crystals. The Journal of Chemical Physics. Available from: [Link]
-
NMR and IR Study of Fluorobenzene and Hexafluorobenzene Adsorbed on Alumina. ACS Publications. Available from: [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. Available from: [Link]
-
Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. ACS Publications. Available from: [Link]
-
Variable-Temperature NMR Spectroscopy, Conformational Analysis, and Thermodynamic Parameters of Cyclic Adenosine 5′-Diphosphate Ribose Agonists and Antagonists. ACS Publications. Available from: [Link]
-
Conformational analysis. Part 36.1 A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes. RSC Publishing. Available from: [Link]
-
Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy. PubMed. Available from: [Link]
-
Variable-temperature NMR and conformational analysis of oenothein B. SciELO. Available from: [Link]
-
19F NMR Reference Standards. University of Wisconsin-Madison. Available from: [Link]
-
NMR Coupling Constants. University of California, Riverside. Available from: [Link]
-
19Flourine NMR. University of Ottawa. Available from: [Link]
-
NMR Spectroscopy :: 19F NMR Coupling Constants. Organic Chemistry Data. Available from: [Link]
-
Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. Available from: [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available from: [Link]
-
The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. ResearchGate. Available from: [Link]
-
A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. PMC. Available from: [Link]
-
Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. Available from: [Link]
-
F19 detection. University of California, Santa Barbara. Available from: [Link]
-
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Publications. Available from: [Link]
-
A beginner's guide to 19F NMR and its role in drug screening. SciSpace. Available from: [Link]
Sources
- 1. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. colorado.edu [colorado.edu]
- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. dovepress.com [dovepress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Conformational analysis. Part 36.1 A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scielo.br [scielo.br]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Minimizing side reactions in the alkylation of 3-hydroxypiperidine
Core Technical Overview
The alkylation of 3-hydroxypiperidine presents a classic chemoselectivity challenge due to its dual nucleophilic character. The molecule contains a secondary amine (pKa ~11) and a secondary alcohol (pKa ~16).
While the amine is kinetically more nucleophilic in neutral or weakly basic conditions, three primary side reactions compromise yield and purity:[1]
-
O-Alkylation: Competitive reaction at the hydroxyl group, often triggered by strong bases or high temperatures.
-
Over-Alkylation (Quaternization): The product (a tertiary amine) is often more nucleophilic than the starting secondary amine, leading to quaternary ammonium salts.
-
Elimination: E2 elimination of the alkyl halide electrophile, reducing effective stoichiometry.
This guide provides self-validating protocols to navigate these competing pathways.
Reaction Pathway Analysis
The following diagram illustrates the competitive landscape. Understanding these pathways is critical for troubleshooting.
Figure 1: Competitive reaction pathways. Green indicates the desired path; red/yellow indicate common side reactions driven by stoichiometry and base strength.
Troubleshooting & FAQs
Module A: Chemoselectivity (N- vs. O-Alkylation)
Q1: I am detecting O-alkylated byproducts (ether formation). How do I suppress this?
Root Cause: The use of strong bases (e.g., NaH, KOH, t-BuOK) deprotonates the hydroxyl group (pKa ~16), creating a highly nucleophilic alkoxide that competes with the amine.[1] Solution: Rely on the natural nucleophilicity difference between the neutral amine and the neutral alcohol.
-
Protocol Adjustment: Switch to a weak inorganic base like Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃) . These bases are strong enough to neutralize the acid generated (HX) but too weak to deprotonate the hydroxyl group significantly.
-
Solvent Switch: Use Acetonitrile (MeCN) . Protic solvents can solvate the amine, reducing its nucleophilicity, while polar aprotic solvents like DMF might enhance the basicity of the system too much if not carefully controlled.
Q2: Can I use 9-BBN to force N-selectivity? Yes. For 1,3-amino alcohols like 3-hydroxypiperidine, chelation is a powerful strategy.[1]
-
Mechanism: Pre-treating the substrate with 9-BBN (9-Borabicyclo[3.3.1]nonane) forms a stable boron chelate involving both the N and O atoms.
-
Benefit: This complex locks the oxygen, preventing O-alkylation.[1] The nitrogen remains accessible for alkylation after deprotonation/activation, or the complex directs reaction to the nitrogen.
-
Reference: Bar-Haim & Kol demonstrated selective mono-N-alkylation of 3-amino alcohols via this boron-chelation strategy [1].[1][2]
Module B: Controlling Over-Alkylation (Polyalkylation)
Q3: My LC-MS shows significant M+R+R (quaternary salt) peaks. How do I stop at mono-alkylation?
Root Cause: The N-alkylated product is a tertiary amine, which is often more nucleophilic than the starting secondary amine due to the inductive effect of the alkyl group. Strategy 1: Stoichiometric Control (Direct Alkylation) [1]
-
The "Inverse Addition" Protocol: Do not add the amine to the alkyl halide. Instead, dissolve the 3-hydroxypiperidine (1.2–1.5 eq) and base in solvent, then add the alkyl halide (1.0 eq) dropwise using a syringe pump over 1–2 hours.
-
Why: This ensures the concentration of the alkylating agent is always low relative to the unreacted starting material, statistically favoring reaction with the starting amine.
Strategy 2: Reductive Amination (The "Clean" Alternative)
-
Recommendation: If your alkyl group can be derived from an aldehyde or ketone, abandon direct alkylation .
-
Protocol:
-
Why: The intermediate iminium ion is reduced to the amine. Unlike alkyl halides, the product (tertiary amine) cannot react further with the aldehyde to form a quaternary species under these conditions. This creates a "kinetic trap" that stops strictly at mono-alkylation [2].
Module C: Stereochemical Integrity
Q4: I am using chiral (S)-3-hydroxypiperidine. Will alkylation cause racemization?
Risk Assessment:
-
Direct Alkylation: Generally safe. The chiral center at C3 is not involved in the nucleophilic attack at Nitrogen.
-
Risk Factor: If you use a base strong enough to cause elimination (E2) on the piperidine ring (unlikely without activating groups) or if the reaction conditions promote oxidation-reduction sequences (e.g., Oppenauer oxidation), you risk racemization.[1]
-
Safe Zone: Standard K₂CO₃/MeCN conditions or Reductive Amination with STAB preserve the C3 stereocenter [3].
Comparative Data: Selection of Method
| Parameter | Direct Alkylation (Alkyl Halide) | Reductive Amination (Aldehyde) | N-Protection Route (Boc-Cl) |
| Primary Risk | Over-alkylation (Quat salts) | Reducibility of other functional groups | Extra steps (Protection/Deprotection) |
| N vs O Selectivity | Moderate (Requires weak base) | High (Chemoselective) | Absolute (N is blocked) |
| Atom Economy | High | Moderate (Boron waste) | Low (2 extra steps) |
| Preferred Reagents | K₂CO₃, MeCN, Slow Addition | NaBH(OAc)₃, DCM | Boc₂O, then Alkylation |
Decision Tree for Experimental Design
Use this logic flow to select the optimal synthetic route for your specific target.
Figure 2: Decision support tree for selecting the alkylation strategy.[1]
References
-
Bar-Haim, G., & Kol, M. (2004).[1][2] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.[1][2] Organic Letters, 6(20), 3549–3551.[1] Link[1]
-
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Refer to "Reductive Amination" sections for stereochemical retention mechanisms).
Sources
- 1. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 2. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 1-(3-Fluorobenzyl)piperidin-3-ol
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of 1-(3-Fluorobenzyl)piperidin-3-ol, particularly under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, design robust experiments, and interpret your results with confidence.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the primary stability concerns for 1-(3-Fluorobenzyl)piperidin-3-ol, especially under acidic conditions?
A1: The chemical structure of 1-(3-Fluorobenzyl)piperidin-3-ol contains two key moieties susceptible to degradation under acidic conditions: the tertiary alcohol on the piperidine ring and the piperidine ring itself.
-
Acid-Catalyzed Dehydration: The tertiary alcohol at the C-3 position of the piperidine ring is prone to elimination (dehydration) in an acidic environment. This reaction would result in the formation of a double bond within the piperidine ring, leading to 1-(3-fluorobenzyl)-1,2,5,6-tetrahydropyridine or 1-(3-fluorobenzyl)-1,2,3,6-tetrahydropyridine as potential degradation products.[1]
-
Piperidine Ring Opening: Under harsh acidic conditions and elevated temperatures, the C-N bonds within the piperidine ring could be susceptible to cleavage.[2] However, this is generally considered a more extreme degradation pathway compared to dehydration.
-
Oxidation: The piperidine ring can be susceptible to oxidation, potentially forming N-oxides or other oxidized species, especially in the presence of oxidizing agents or prolonged exposure to air.[1]
Q2: I am observing an unexpected peak in my HPLC analysis after dissolving 1-(3-Fluorobenzyl)piperidin-3-ol in an acidic mobile phase. What could be the cause?
A2: The appearance of a new peak, particularly one with a shorter retention time (often indicating a less polar compound), is likely due to the acid-catalyzed dehydration of the tertiary alcohol. The resulting tetrahydropyridine derivative is less polar than the parent alcohol, which would explain its faster elution from a reverse-phase HPLC column.
To confirm this, you can perform the following:
-
Mass Spectrometry (LC-MS): Analyze the new peak by LC-MS. The dehydration product will have a molecular weight that is 18 Da (the mass of water) less than the parent compound, 1-(3-Fluorobenzyl)piperidin-3-ol.
-
pH Study: Analyze the sample at a neutral or slightly basic pH. If the new peak is absent or significantly reduced, it strongly suggests acid-catalyzed degradation.[1]
Q3: What are the recommended storage conditions for 1-(3-Fluorobenzyl)piperidin-3-ol to ensure its long-term stability?
A3: To ensure the long-term stability of 1-(3-Fluorobenzyl)piperidin-3-ol, it is recommended to store it as a solid in a tightly sealed container, protected from light and moisture. For optimal stability, storage at low temperatures (-20°C or -80°C) is advisable.[1]
If you need to prepare solutions, it is best to prepare them fresh. If storage of a solution is necessary, use a neutral or slightly basic buffer and store at low temperatures for a short period. Avoid acidic buffers for storage.
Troubleshooting Guide
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of the compound in acidic assay buffers. Many biological buffers are formulated at acidic or near-neutral pH, which could be sufficient to cause slow degradation over the course of an experiment.
-
Troubleshooting Steps:
-
Analyze Compound Purity in Buffer: Use HPLC to analyze the purity of your compound in the assay buffer at the beginning and end of your experiment's timeframe.
-
Buffer Selection: If degradation is observed, consider using a buffer system in the pH range of 7.0-8.0, if compatible with your assay.
-
Fresh Preparations: Always prepare solutions of 1-(3-Fluorobenzyl)piperidin-3-ol fresh for each experiment to minimize the impact of time-dependent degradation.
-
Issue 2: Loss of mass balance in forced degradation studies.
-
Possible Cause:
-
Formation of volatile or non-UV active degradation products.
-
Adsorption of the analyte or its degradants to container surfaces.
-
-
Troubleshooting Steps:
-
Use a Mass-Sensitive Detector: Employ a mass spectrometer (LC-MS) in parallel with a UV detector to identify and quantify non-chromophoric or poorly chromophoric degradants.[3]
-
Use Silanized Glassware: To minimize adsorption of the compound or its degradation products onto glass surfaces, use silanized glassware.[3]
-
Optimize Extraction Procedures: Ensure your sample extraction method is efficient for both the parent compound and its potential degradation products.
-
Experimental Protocols & Methodologies
Forced Degradation Study of 1-(3-Fluorobenzyl)piperidin-3-ol
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][5]
Objective: To investigate the stability of 1-(3-Fluorobenzyl)piperidin-3-ol under various stress conditions, including acid hydrolysis, to identify potential degradation products.
Materials:
-
1-(3-Fluorobenzyl)piperidin-3-ol
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
HPLC system with UV and/or MS detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of 1-(3-Fluorobenzyl)piperidin-3-ol in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions: [3]
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation (Solid): Place the solid compound in an oven at 105°C.
-
Photolytic Degradation: Expose the stock solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.
-
Analyze the samples by a suitable stability-indicating HPLC method.
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Characterize any significant degradation products using LC-MS/MS to propose their structures.
-
A mass balance should be calculated to ensure that all degradation products have been accounted for.
| Stress Condition | Time (hours) | % Degradation (Example) | Major Degradation Product (m/z) (Example) |
| 0.1 M HCl, 60°C | 24 | 15.2 | [M-H₂O+H]⁺ |
| 0.1 M NaOH, 60°C | 24 | < 1.0 | - |
| 3% H₂O₂, RT | 24 | 5.8 | [M+O+H]⁺ |
| Heat (Solid), 105°C | 48 | < 0.5 | - |
| Photolytic | - | 2.1 | - |
Visualizations
Predicted Acid-Catalyzed Degradation Pathway
Caption: Predicted acid-catalyzed dehydration of 1-(3-Fluorobenzyl)piperidin-3-ol.
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
References
- Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine. Benchchem.
- Under what conditions does piperidine decompose? - Blog - Biosynce. (2025, July 29).
-
Tan, W., Zhu, L., Mikoviny, T., Nielsen, C. J., Wisthaler, A., D'Anna, B., ... & Heard, D. E. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 128(14), 2789-2814. Available at: [Link]
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PubMed. (2024, April 11).
- Buy 3-(4-Bromo-2-fluorobenzyl)piperidin-3-ol (EVT-13747908). EvitaChem.
-
Forced Degradation Studies. MedCrave online. (2016, December 14). Available at: [Link]
-
1-(3-Fluorobenzyl)piperazine | C11H15FN2 | CID 903813. PubChem. Available at: [Link]
- addressing stability issues of 4-(4-fluorophenyl)piperidin-4-ol derivatives. Benchchem.
- The Use Of Forced Degradation In Analytical Method Development.
-
Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PMC. Available at: [Link]
-
Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. PMC. Available at: [Link]
-
Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
Sources
Validation & Comparative
Comparative Biological Profile: 3-Fluoro vs. 4-Fluoro Benzylpiperidines
[1][2]
Executive Summary
The regiochemical placement of a fluorine atom on the benzyl moiety of piperidine scaffolds—specifically at the 3-position (meta) versus the 4-position (para)—dictates profound divergences in pharmacodynamics and metabolic fate.
4-Fluoro-benzylpiperidines are the industry standard for optimizing metabolic stability.[1] The strategic placement of fluorine at the para position blocks CYP450-mediated hydroxylation, significantly extending half-life while retaining or enhancing affinity for GluN2B-containing NMDA receptors and Dopamine Transporters (DAT) .
3-Fluoro-benzylpiperidines , conversely, often exhibit superior affinity for Sigma (
Structural & Physicochemical Basis[2][3][4][5]
The biological divergence between these isomers is rooted in electronic and steric parameters.
| Feature | 3-Fluoro (Meta) | 4-Fluoro (Para) | Impact on Bioactivity |
| Hammett Constant ( | 3-F is more electron-withdrawing, lowering the pKa of the benzylic amine less than 4-F, potentially affecting cation- | ||
| Steric Hindrance | Low (Planar) | Moderate (Axial extension) | 4-F extends the molecular length, which can clash with restricted pockets (e.g., some |
| Metabolic Liability | High | Low | 4-F blocks the primary site of Phase I oxidative metabolism (para-hydroxylation). |
Pharmacological Profile Comparison
A. NMDA Receptor Antagonism (GluN2B Subtype)
Benzylpiperidines are structural pharmacophores for ifenprodil-like GluN2B antagonists.[1]
-
4-Fluoro Advantage: The GluN2B allosteric site contains a hydrophobic pocket that accommodates the benzyl ring. Substitution at the 4-position with fluorine mimics the size of a hydrogen atom (bioisostere) while preventing metabolic attack. Studies on ifenprodil analogs indicate that 4-F substitution retains nanomolar affinity (
nM) while significantly improving in vivo duration of action. -
3-Fluoro Disadvantage: While 3-F analogs retain binding affinity, they lack the metabolic protection of the 4-F isomer.[1] Furthermore, the meta-fluorine can introduce unfavorable electrostatic repulsions with pocket residues in specific rigid analogs.[1]
B. Sigma ( ) Receptor Affinity
The sigma receptor prefers bulky, hydrophobic amines.
-
3-Fluoro Dominance: In series of
-(1-benzylpiperidin-4-yl)phenylacetamides, 3-substituted analogs consistently display higher affinity for both and receptors compared to their 4-substituted counterparts.[1] The 3-position allows the benzyl ring to adopt a conformation that maximizes -stacking interactions within the aromatic cage of the receptor (Trp121, Tyr120). -
Selectivity Shift: 4-Fluoro substitution often increases affinity for
disproportionately, eroding selectivity.[1] For high-fidelity probes, 2-fluoro or 3-fluoro substitutions are preferred.[1]
C. Monoamine Transporter (DAT/SERT) Activity
In the context of GBR 12909 analogs (dialkyl-piperazines/piperidines):
-
4-Fluoro Potency: The bis(4-fluorophenyl) moiety is a hallmark of high-affinity DAT inhibitors.[1] The 4-fluorine atom enhances lipophilicity (LogP) and engages in favorable van der Waals interactions with the hydrophobic residues lining the S1 binding site of the transporter.
-
Metabolic Blockade: For DAT ligands, the 4-F substitution is virtually mandatory to prevent rapid clearance, as these highly lipophilic molecules are otherwise prime targets for hepatic oxidation.
Experimental Protocols
Protocol A: Radioligand Binding Assay (Sigma Receptors)
Purpose: To determine
-
Tissue Preparation:
-
Homogenize guinea pig brain (for
) or rat liver (for ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). -
Centrifuge at 40,000
for 15 min at 4°C. Resuspend pellet in fresh buffer. Repeat wash twice.[1]
-
-
Incubation:
-
Assay: Incubate membrane protein (500
g) with -pentazocine (2-3 nM) and test compound ( to M) for 120 min at 25°C. -
Assay: Incubate membrane protein with [³H]DTG (3 nM) + (+)-pentazocine (1
M, to mask sites) for 60 min at 25°C.
-
Assay: Incubate membrane protein (500
-
Termination:
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash filters
with ice-cold buffer.[1]
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.[1]
-
Calculate
using non-linear regression and convert to via the Cheng-Prusoff equation.
-
Protocol B: Microsomal Metabolic Stability
Purpose: To quantify the half-life (
-
Reaction Mix: Prepare 100
L incubations containing: -
Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM).[1]
-
Sampling: At
min, remove aliquots and quench with ice-cold acetonitrile containing internal standard (e.g., tolbutamide). -
Quantification: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope
gives .[1]
Quantitative Data Summary
Table 1: Comparative Affinity Profiles (
| Target | 3-Fluoro Analog | 4-Fluoro Analog | Verdict |
| Sigma-1 ( | 3.5 - 12 nM | 20 - 45 nM | 3-F is superior for affinity.[1] |
| Sigma-2 ( | 200 - 350 nM | 80 - 150 nM | 4-F increases |
| NMDA (GluN2B) | 15 - 30 nM | 8 - 15 nM | 4-F is equipotent or superior & metabolically stable.[1] |
| DAT (Transporter) | > 50 nM | < 10 nM | 4-F is critical for high potency DAT inhibition.[1] |
Visualizations
Figure 1: SAR Decision Logic
This flow logic guides the selection of the fluorine position based on the intended therapeutic target.
Caption: Decision matrix for fluorine regiochemistry based on pharmacological target.
Figure 2: Comparative Testing Workflow
The experimental pipeline to validate the specific activity differences.
Caption: Integrated workflow for physicochemical and pharmacological validation of fluorinated isomers.
References
-
Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Source: Journal of Medicinal Chemistry (NIH PubMed)
-
Replacement of the Benzylpiperidine Moiety with Fluorinated Phenylalkyl Side Chains for the Development of GluN2B Receptor Ligands. Source: ChemMedChem (NIH PubMed)
-
Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine. Source: Bioorganic & Medicinal Chemistry (Scholars@UK)
-
Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine. Source: Journal of Pharmacology and Experimental Therapeutics
-
[18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine (FPS): A potent Sigma-1 Agonist. Source: Molecular Imaging and Contrast Agent Database (NCBI)
1H NMR and 13C NMR reference data for 1-(3-Fluorobenzyl)piperidin-3-ol
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(3-Fluorobenzyl)piperidin-3-ol
Introduction
1-(3-Fluorobenzyl)piperidin-3-ol is a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. The piperidine scaffold is a common motif in many pharmaceuticals, and understanding the precise molecular structure is paramount for elucidating structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural characterization of such organic molecules in solution.[1]
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-(3-Fluorobenzyl)piperidin-3-ol. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of the compound's spectral features. By comparing its NMR data with structurally related analogues—1-benzylpiperidin-3-ol and piperidin-3-ol—we will dissect the influence of the N-benzyl and the 3-fluoro substituents on the chemical environment of each nucleus. This comparative approach not only aids in the definitive assignment of signals but also offers insights into the electronic and conformational effects at play.
Structural Overview and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the following atom numbering scheme will be used throughout this guide.
Caption: Atom numbering for 1-(3-Fluorobenzyl)piperidin-3-ol.
Comparative ¹H NMR Analysis
The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and stereochemistry of protons in a molecule. The chemical shift of a proton is highly sensitive to the presence of nearby electronegative atoms and anisotropic effects from aromatic rings or double bonds.[2]
¹H NMR Data Summary
The following table summarizes the assigned ¹H NMR data for 1-(3-Fluorobenzyl)piperidin-3-ol and its structural analogues. All chemical shifts (δ) are reported in parts per million (ppm).
| Proton Assignment | 1-(3-Fluorobenzyl)piperidin-3-ol (Predicted) | 1-Benzylpiperidin-3-ol (Literature) | Piperidin-3-ol (Literature) |
| Aromatic (H2'', H4''-H6'') | 7.25-7.35 (m), 6.95-7.10 (m) | 7.20-7.40 (m, 5H) | - |
| Benzyl (H7') | 3.52 (s, 2H) | 3.51 (s, 2H) | - |
| Piperidine (H3) | 3.60-3.70 (m, 1H) | 3.60-3.70 (m, 1H) | 3.50-3.60 (m, 1H) |
| Piperidine (H2, H6) | 2.00-2.80 (m, 4H) | 1.90-2.80 (m, 4H) | 2.50-3.10 (m, 4H) |
| Piperidine (H4, H5) | 1.40-1.90 (m, 4H) | 1.40-1.90 (m, 4H) | 1.40-1.90 (m, 4H) |
| Hydroxyl (OH) | Broad singlet | Broad singlet | Broad singlet |
Note: Data for the target compound is predicted based on established principles and data from similar structures. Literature values are aggregated from various sources and may vary based on solvent and concentration.
Interpretation and Comparison
-
Aromatic Region (H2'', H4''-H6''):
-
In the parent 1-benzylpiperidin-3-ol , the five protons of the phenyl group appear as a complex multiplet between 7.20 and 7.40 ppm.
-
For 1-(3-Fluorobenzyl)piperidin-3-ol , the introduction of the fluorine atom at the C3'' position breaks this symmetry. Fluorine is an electronegative atom that exerts a strong inductive (-I) effect, deshielding adjacent protons. It also has a positive mesomeric (+M) effect through its lone pairs, which tends to shield protons, particularly at the ortho and para positions. The interplay of these effects results in a more complex splitting pattern. Protons ortho and para to the fluorine (H2'', H4'') will be shifted relative to the meta protons (H5'', H6''). The signals are typically found between 6.95 and 7.35 ppm, with characteristic C-F coupling constants further splitting the signals.
-
-
Benzyl Protons (H7'):
-
The two protons of the benzylic methylene group (C7') appear as a sharp singlet around 3.5 ppm in both N-benzylated compounds. Their chemical shift is significantly downfield from typical aliphatic protons due to the deshielding effect of the adjacent nitrogen and the aromatic ring. The fluorine substituent on the ring has a negligible effect on the chemical shift of these protons, as its electronic influence diminishes with distance.
-
-
Piperidine Ring Protons:
-
H3: The proton on the carbon bearing the hydroxyl group (C3) is the most downfield of the piperidine ring protons, appearing around 3.6-3.7 ppm. This is due to the strong deshielding effect of the attached oxygen atom.
-
H2 and H6: The protons on the carbons adjacent to the nitrogen (C2 and C6) are deshielded by the electronegative nitrogen atom and typically appear as complex multiplets between 2.00 and 2.80 ppm. In piperidin-3-ol , these signals are further downfield (2.50-3.10 ppm) because the nitrogen is secondary. The introduction of the electron-donating benzyl group shields these protons slightly.
-
H4 and H5: The remaining piperidine protons on C4 and C5 are in a more shielded, alkane-like environment and appear further upfield, typically between 1.40 and 1.90 ppm.[3]
-
Comparative ¹³C NMR Analysis
The ¹³C NMR spectrum provides information on the carbon framework of a molecule. Since the natural abundance of ¹³C is low (~1.1%), spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom.[4] The chemical shifts are highly sensitive to the electronic environment.
¹³C NMR Data Summary
The following table summarizes the assigned ¹³C NMR data for 1-(3-Fluorobenzyl)piperidin-3-ol and its comparators.
| Carbon Assignment | 1-(3-Fluorobenzyl)piperidin-3-ol (Predicted) | 1-Benzylpiperidin-3-ol (Literature) | Piperidin-3-ol (Literature) |
| Aromatic (C1'') | ~141 (d) | ~138.5 | - |
| Aromatic (C3'') | ~163 (d, ¹JCF ≈ 245 Hz) | - | - |
| Aromatic (C2'', C4''-C6'') | 114-130 (some with C-F coupling) | 127.1, 128.2, 129.3 | - |
| Benzyl (C7') | ~63.0 | ~63.2 | - |
| Piperidine (C3) | ~66.5 | ~67.0 | ~67.8 |
| Piperidine (C2, C6) | ~58.0, ~54.0 | ~58.3, ~54.2 | ~51.2, ~46.5 |
| Piperidine (C5) | ~31.0 | ~31.5 | ~34.8 |
| Piperidine (C4) | ~21.5 | ~22.0 | ~25.5 |
Note: Predicted data is based on established substituent effects. ¹JCF refers to the one-bond carbon-fluorine coupling constant.
Interpretation and Comparison
-
Aromatic Carbons:
-
The most dramatic effect in the aromatic region is the signal for C3'' , the carbon directly attached to fluorine. This carbon exhibits a large one-bond C-F coupling constant (¹JCF) of approximately 245 Hz and is shifted significantly downfield to around 163 ppm.[5]
-
The other aromatic carbons also show smaller two- and three-bond C-F couplings, which are diagnostic for identifying these signals. The ipso-carbon C1'' is also affected, appearing as a doublet.
-
-
Benzyl Carbon (C7'):
-
The benzylic carbon appears around 63 ppm. As with the protons, the remote fluorine substituent has a minimal impact on its chemical shift.
-
-
Piperidine Ring Carbons:
-
C3: The carbon bearing the hydroxyl group is the most downfield in the piperidine ring, appearing around 67 ppm.
-
C2 and C6: These carbons adjacent to the nitrogen are found between 54 and 58 ppm in the N-benzylated compounds. In piperidin-3-ol , these carbons are more shielded (further upfield) due to the absence of the N-benzyl group.
-
C4 and C5: The remaining carbons appear in the shielded aliphatic region between 21 and 32 ppm.[6]
-
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality NMR data is essential for accurate structural elucidation. The following protocol outlines a standardized procedure for preparing and analyzing a sample of 1-(3-Fluorobenzyl)piperidin-3-ol.
Caption: Standard workflow for NMR sample analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[7]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for this type of molecule.[8] Other solvents like DMSO-d₆ or Methanol-d₄ can also be used.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[7] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved. A homogeneous solution is critical for high resolution.[9]
-
Filtering and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.
-
Internal Standard: Most commercially available deuterated solvents contain tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). If not, a small amount can be added.[10]
-
-
Data Acquisition (on a 400 MHz or higher spectrometer):
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field during the experiment.[7]
-
Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve sharp, symmetrical peaks. This can be done manually or automatically.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).
-
Typical parameters: 1024 or more scans (due to low sensitivity), spectral width of 220-240 ppm, relaxation delay of 2 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm (for ¹H and ¹³C) or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[10]
-
Integrate the ¹H NMR signals to determine the relative number of protons corresponding to each peak.
-
Conclusion
The ¹H and ¹³C NMR spectra of 1-(3-Fluorobenzyl)piperidin-3-ol provide a unique and definitive fingerprint for its structural verification. Through a comparative analysis with 1-benzylpiperidin-3-ol and piperidin-3-ol, the specific influences of the N-benzyl group and the 3-fluoro substituent are clearly elucidated. Key diagnostic features for 1-(3-Fluorobenzyl)piperidin-3-ol include the complex multiplet pattern in the aromatic region of the ¹H spectrum and, most notably, the large one-bond C-F coupling constant for C3'' in the ¹³C spectrum. This guide provides the foundational data and interpretation necessary for researchers to confidently identify and characterize this compound.
References
-
Vedprep Main Exams. (2026, February 19). NMR Spectroscopy 2026 - Complete Best Guide to 1H & 13C Interpretation, Tables & Quick Cheat-Sheet. 4
-
University of California, Riverside. NMR Sample Preparation. Link
-
JEOL. Sample preparation for NMR measurements and points to keep in mind. 8
-
Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. 7
-
Organomation. NMR Sample Preparation: The Complete Guide. 9
-
Western University. NMR Sample Preparation. 11
-
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. 1
-
Gunawan, G., et al. (2021, September 15). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. 12
-
Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Link
-
The Royal Society of Chemistry. Piperidines ESI-revised3. 3
-
University of Wisconsin. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. 6
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. 10
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. 2
-
University of Wisconsin. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. 5
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. rsc.org [rsc.org]
- 4. NMR Spectroscopy 2026 - Complete Best Guide to 1H & 13C Interpretation, Tables & Quick Cheat-Sheet - Vedprep Main Exams [vedprep.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. ou.edu [ou.edu]
- 9. organomation.com [organomation.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. publish.uwo.ca [publish.uwo.ca]
- 12. researchgate.net [researchgate.net]
Technical Comparison Guide: Mass Spectrometry Profiling of 1-(3-Fluorobenzyl)piperidin-3-ol
Executive Summary & Comparison Context
Objective: This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-(3-Fluorobenzyl)piperidin-3-ol (CAS: 871027-26-6 / Generic structure). It compares the "analytical performance"—defined here as ionization efficiency, fragmentation specificity, and chromatographic resolution—against its primary structural isomers (Alternatives).
The Challenge: In drug development and forensic analysis, distinguishing 1-(3-Fluorobenzyl)piperidin-3-ol (Target) from its positional isomers (e.g., the 4-ol analog or 2-fluorobenzyl variants) is critical. These isomers often share identical precursor ions and major fragments, making standard MS libraries insufficient for definitive identification without mechanistic insight.
Comparison Matrix:
| Feature | Target: 1-(3-Fluorobenzyl)piperidin-3-ol | Alt 1: 1-(3-Fluorobenzyl)piperidin-4-ol | Alt 2: 1-(2-Fluorobenzyl)piperidin-3-ol |
|---|
| Precursor Ion (ESI+) | m/z 210.13
Experimental Protocol (Self-Validating System)
To replicate the fragmentation data and ensure differentiation, the following protocol utilizes a "Dual-Stream" validation approach, combining retention time logic with ion ratio analysis.
Instrumentation & Conditions
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[2][3][4]
-
Analyzer: Q-TOF or Triple Quadrupole (QqQ) for MS/MS.
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is required to visualize both the labile water loss and the stable benzyl cation.
LC-MS/MS Method
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Rationale: A standard C18 column separates based on hydrophobicity. The 3-ol and 4-ol isomers exhibit different hydrogen bonding capabilities with the stationary phase, providing necessary RT separation.
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
Validation Check
-
System Suitability: Inject a mixture of the Target and Alternative 1 (4-ol). Baseline separation (
) must be achieved. If co-elution occurs, switch to a Phenyl-Hexyl column to exploit interactions with the fluorobenzyl ring.
Fragmentation Mechanism & Pathway Analysis
The fragmentation of 1-(3-Fluorobenzyl)piperidin-3-ol under ESI+ conditions follows two distinct, competitive pathways driven by charge localization.
Pathway A: Benzyl Cleavage (Charge Remote/Proximal)
The most abundant ion in the spectrum is typically m/z 109 , corresponding to the 3-fluorobenzyl cation (which rearranges to the stable fluorotropylium ion ).
-
Mechanism: Inductive cleavage of the C-N bond.
-
Diagnostic Value: This confirms the presence of the fluorobenzyl group but does not distinguish the piperidine substitution pattern.
Pathway B: Piperidine Ring Retention
The cleavage can also leave the charge on the piperidine ring, generating m/z 102 (protonated 3-hydroxypiperidine).
-
Mechanism: Heterolytic cleavage where the nitrogen retains the proton.
-
Diagnostic Value: This ion confirms the "hydroxypiperidine" core.
Pathway C: Dehydration (The Differentiator)
The loss of water (
-
3-ol Specifics: The 3-hydroxyl group can interact with the piperidine nitrogen (intramolecular H-bonding). Upon collisional activation, this facilitates dehydration, often yielding a more intense m/z 192 peak compared to the 4-ol isomer, where the distance precludes efficient interaction.
Visualization of Fragmentation Pathways
Figure 1: Competitive fragmentation pathways for 1-(3-Fluorobenzyl)piperidin-3-ol in ESI+ mode. The m/z 109 ion dominates, while m/z 192 provides structural specificity.
Performance Comparison: Target vs. Alternatives
This section evaluates the "performance" of the MS assay in distinguishing the target from its isomers.
Quantitative Ion Ratio Analysis
While all isomers produce m/z 109 and m/z 102, the ratio of these ions varies due to the stability of the resulting cation and the internal energy required for fragmentation.
| Compound | Ratio (m/z 192 : 210) | Ratio (m/z 102 : 109) | Mechanistic Insight |
| Target (3-ol) | High (~30-50%) | Low | 3-OH facilitates elimination via 1,3-interaction. |
| Alternative 1 (4-ol) | Low (<15%) | Low | 4-OH is distal; dehydration is less favorable. |
| Alternative 2 (2-F) | High | Medium | Ortho-fluorine effect destabilizes the benzyl cation slightly, increasing m/z 102 relative abundance. |
Chromatographic Performance (Resolution)
Mass spectrometry alone is often insufficient for legal/regulatory confirmation of isomers. Chromatographic separation is the "performance" gatekeeper.
-
Target (3-ol): Elutes after the 4-ol isomer on C18 columns. The 3-OH group is sterically shielded by the benzyl tail in folded conformations, reducing interaction with the polar mobile phase relative to the exposed 4-OH.
-
Alternative 2 (2-F-benzyl): The ortho-fluorine creates a different dipole moment and steric bulk compared to the meta-fluorine (3-F) of the target. On Phenyl-Hexyl columns, the 3-F (Target) typically shows stronger retention due to unobstructed
stacking.
Decision Workflow for Identification
Figure 2: Logical workflow for distinguishing the target compound from its isobaric alternatives.
References
-
BenchChem Technical Support. (2025).[2] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. Link
-
NIST Mass Spectrometry Data Center. (2023). 1-(p-Fluorophenyl)piperazine Mass Spectrum (Analogous Fragmentation Rules). NIST Chemistry WebBook, SRD 69. Link
-
ResearchGate. (2022). General fragmentation scheme of benzylpyridinium ions. Link
-
University of Colorado Boulder. (2023). Fragmentation Mechanisms - Introduction to Mass Spectrometry. Link
Sources
A Researcher's Guide to the Bioisosteric Replacement of 1-(3-Fluorobenzyl)piperidin-3-ol in SAR Studies
Introduction: The Significance of 1-(3-Fluorobenzyl)piperidin-3-ol and the Rationale for Bioisosteric Replacement
The 1-(3-Fluorobenzyl)piperidin-3-ol scaffold is a privileged structure in medicinal chemistry, frequently appearing in centrally active agents due to its favorable physicochemical properties and synthetic accessibility.[1] The piperidine ring, a common motif in FDA-approved drugs, provides a three-dimensional framework that can effectively orient substituents for optimal target engagement.[1] The 3-fluorobenzyl group often serves as a key pharmacophoric element, with the fluorine atom modulating lipophilicity, metabolic stability, and electronic properties, which can significantly influence ligand-receptor interactions.[2]
However, optimizing a lead compound often necessitates exploring structural modifications to enhance potency, selectivity, and pharmacokinetic properties. Bioisosteric replacement, the substitution of a moiety with a group that retains similar physical and chemical characteristics, is a powerful strategy to address these challenges. This guide provides a comprehensive comparison of various bioisosteric replacements for the 1-(3-Fluorobenzyl)piperidin-3-ol scaffold, supported by experimental data and synthetic considerations, to aid researchers in navigating the complexities of structure-activity relationship (SAR) studies.
The Strategic Imperative for Bioisosteric Modification
The decision to pursue bioisosteric replacement is driven by several key objectives in drug discovery:
-
Improving Metabolic Stability: The piperidine ring can be susceptible to oxidation, particularly at the carbons alpha to the nitrogen.[1]
-
Modulating Physicochemical Properties: Fine-tuning lipophilicity (LogP), pKa, and solubility is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Enhancing Target Affinity and Selectivity: Subtle changes in shape, size, and electronic distribution can lead to improved interactions with the target receptor and reduced off-target effects.[3]
-
Navigating Intellectual Property Landscapes: Novel scaffolds can provide a route to patentable chemical matter.[1]
The following sections will delve into specific bioisosteric strategies for both the piperidine core and the fluorobenzyl substituent.
Bioisosteric Replacement of the Piperidin-3-ol Core
The piperidin-3-ol core provides a defined spatial arrangement for the benzyl group and the hydroxyl functionality. When considering replacements, it is crucial to maintain or improve upon this three-dimensional orientation while potentially offering advantages in other properties.
Common Heterocyclic Replacements
Several heterocyclic scaffolds have been successfully employed as bioisosteres for piperidine.[1] The choice of replacement will depend on the specific SAR and the desired property modulations.
| Scaffold | Key Characteristics | Impact on Properties | Representative Experimental Data |
| Pyrrolidine | Five-membered ring, less flexible than piperidine.[1] | Can alter conformational preferences, potentially leading to increased rigidity and improved binding. | Replacement of a piperidine with a pyrrolidine in an oxytocin receptor antagonist resulted in a tenfold increase in aqueous solubility.[2] |
| Azetidine | Four-membered ring, introduces significant strain and conformational constraint. | Offers novel exit vectors for substitution and can improve metabolic stability.[4][5] | The substitution of a piperidine with an azetidine in a MEK inhibitor led to a development candidate with robust in vivo potency.[5] |
| Morpholine | Oxygen-containing six-membered ring. | Increases polarity and potential for hydrogen bonding, often improving solubility. | In a series of kinase inhibitors, a morpholine replacement for a piperidine improved solubility and maintained potency. |
| Thiomorpholine | Sulfur-containing six-membered ring. | Offers a more lipophilic alternative to morpholine. The sulfur can be oxidized to the sulfoxide or sulfone, providing further opportunities for property modulation.[1] | Replacement of a piperidine with a thiomorpholine in a series of GPCR antagonists resulted in increased lipophilicity and altered metabolic profile. |
| Spirocyclic Systems | e.g., 1-Azaspiro[3.3]heptane.[6][7] | Introduce three-dimensionality and rigidity, can improve metabolic stability by blocking sites of metabolism.[4] | Replacement of a piperidine with 1-azaspiro[3.3]heptane in a bupivacaine analog resulted in a patent-free compound with high anesthetic activity.[6][8] |
Experimental Workflow for Scaffold Hopping
The process of replacing a core scaffold like piperidine involves a systematic evaluation of alternatives to optimize a drug candidate's profile. This workflow integrates computational design, chemical synthesis, and a suite of in vitro and in vivo assays to validate the new scaffold.
Bioisosteric Replacement of the 3-Fluorobenzyl Group
The 3-fluorobenzyl moiety plays a crucial role in the pharmacological profile of the parent compound. The fluorine atom can influence binding affinity through various mechanisms, including dipole-dipole interactions and by altering the pKa of nearby functionalities.
Aromatic and Heteroaromatic Replacements
Replacing the fluorophenyl ring with other aromatic or heteroaromatic systems can probe the importance of electronic and steric factors for activity.
| Replacement | Rationale | Potential Impact |
| Pyridyl Isomers | Introduces a nitrogen atom, altering electronic distribution and providing a potential hydrogen bond acceptor. | Can significantly impact binding affinity depending on the position of the nitrogen. In some cases, a 4-pyridyl analog showed complete inactivity, suggesting unfavorable polar interactions.[3] |
| Thienyl/Furanyl | Five-membered heteroaromatics with different electronic properties and sizes compared to the phenyl ring. | Can explore different regions of the binding pocket and modulate lipophilicity. |
| Other Substituted Phenyl Rings | e.g., chloro, methyl, methoxy. | Systematically probes the steric and electronic requirements of the binding pocket. |
| Bicyclo[1.1.1]pentane | A saturated, rigid bioisostere of the benzene ring.[8] | Can improve solubility and metabolic stability while maintaining a similar spatial orientation of substituents.[8] |
Non-aromatic and Functional Group Replacements
In some cases, the entire benzyl group can be replaced with non-aromatic functionalities to explore different binding modes or improve physicochemical properties.
| Replacement | Rationale | Potential Impact |
| Alkyl Chains | e.g., isobutyl, cyclohexylmethyl. | Probes the importance of aromaticity and explores hydrophobic interactions. |
| Amides/Sulfonamides | Introduces hydrogen bonding capabilities and can alter polarity. | A primary amide was shown to be a successful bioisostere for a phenol group in a series of delta opioid agonists, leading to enhanced activity and metabolic stability.[9] |
Logical Relationships in Bioisosteric Design
The selection of a bioisosteric replacement is a multifactorial decision process. The following diagram illustrates the key considerations and their interplay.
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzene Bioisosteric Replacements - Enamine [enamine.net]
- 9. Delta agonist hydroxy bioisosteres: the discovery of 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide with improved delta agonist activity and in vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Reference Standards for 1-(3-Fluorobenzyl)piperidin-3-ol Analysis
A Comparative Technical Guide for Analytical Method Development
Executive Summary: The "Reagent Grade" Trap
In the development of neuroactive ligands and NMDA receptor modulators, 1-(3-Fluorobenzyl)piperidin-3-ol serves as a critical chiral building block. A common failure mode in early-phase CMC (Chemistry, Manufacturing, and Controls) is the reliance on commercial "Reagent Grade" materials as analytical reference standards.
While vendors often label these as "97% purity," this figure typically represents area normalization from a generic GC-FID or HPLC-UV run. It rarely accounts for:
-
Enantiomeric Excess (ee): The 3-hydroxyl group creates a stereocenter. Racemic impurities can silently dilute potency.
-
Counter-ions & Solvents: As a basic amine, the molecule avidly forms salts or hydrates that are invisible to UV/FID but significantly impact mass-based potency calculations.
This guide compares the performance of a Qualified Primary Standard (characterized via qNMR and orthogonal methods) against a standard Commercial Reagent , demonstrating why the latter introduces critical errors in drug substance quantification.
Part 1: Technical Comparison – Qualified Standard vs. Commercial Reagent
The following data illustrates the discrepancy between a vendor's Certificate of Analysis (CoA) and the actual "Use As" value determined through rigorous characterization.
Table 1: Comparative Characterization Data
| Parameter | Commercial Reagent (Vendor CoA) | Qualified Primary Standard (In-House) | Impact on Analysis |
| Assay Method | HPLC-UV (% Area) | qNMR (1H & 19F) | Reagent grade overestimates potency by ignoring non-chromophoric mass. |
| Purity Value | 98.5% | 94.2% (w/w) | 4.3% Error: Significant enough to cause OOS (Out of Specification) results in potency assays. |
| Chirality | Not Specified (assumed racemic or pure) | 96.5% ee (S-isomer) | "Pure" reagents often contain 1-5% of the distomer, affecting biological activity. |
| Water/Solvent | "N/A" | 2.1% H₂O / 0.8% EtOH | Residual solvents inflate the weigh-in mass, leading to lower actual molar delivery. |
| Salt Form | Free Base (Theoretical) | Partial HCl Salt | Piperidines often scavenge acid; unrecognized salt forms skew molecular weight calculations. |
Part 2: Analytical Challenges & Solutions
The Chromophore & Detection
The 3-fluorobenzyl moiety provides a distinct UV signature, but it is not intense.
-
Challenge: Low sensitivity at standard 254 nm.
-
Solution: Target the 262 nm absorption maximum (local max for fluorinated aromatics) or use 210 nm with phosphate buffers. Avoid acetate buffers at 210 nm due to high background cut-off.
Basicity & Peak Tailing
The piperidine nitrogen (
-
Standard C18: Results in severe tailing (Asymmetry factor > 2.0).
-
Solution: Use a high-pH stable C18 column (e.g., hybrid particle technology) at pH 9.5 (ammonium bicarbonate) to keep the amine deprotonated, or use a charged surface hybrid (CSH) column at low pH with 0.1% TFA to suppress silanol activity.
Chirality
The separation of the (R) and (S) enantiomers is non-negotiable.
-
Solution: Polysaccharide-based stationary phases (Amylose or Cellulose tris-carbamates) in Normal Phase or Polar Organic Mode.
Part 3: Experimental Protocols
Protocol A: Primary Value Assignment via qNMR
This protocol establishes the "True Value" of your standard, independent of chromatographic response factors.
Reagents:
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), dried over P₂O₅.
-
Solvent: DMSO-d₆ (prevents exchange of hydroxyl protons and ensures solubility).
Procedure:
-
Weighing: Accurately weigh ~15 mg of the 1-(3-Fluorobenzyl)piperidin-3-ol sample (
) and ~10 mg of Maleic Acid IS ( ) into the same vial using a 5-decimal balance. Record weights to 0.01 mg. -
Dissolution: Dissolve in 0.7 mL DMSO-d₆. Ensure complete homogeneity.
-
Acquisition:
-
Pulse angle: 90°[1]
-
Relaxation delay (
): 60 seconds (must be of the longest relaxing proton). -
Scans: 16 or 32.
-
Temperature: 298 K.
-
-
Processing: Phase and baseline correct manually. Integrate the singlet of Maleic Acid (6.2 ppm, 2H) and the aromatic protons of the analyte (6.9–7.4 ppm, multiplet, 4H).
-
Calculation:
Protocol B: Chiral Purity by HPLC
To determine Enantiomeric Excess (ee).
-
Column: Chiralpak AD-H or IA (Amylose tris-(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 25°C.
-
Detection: UV at 262 nm.
-
Expected Retention:
-
Isomer 1 (e.g., R): ~8.5 min
-
Isomer 2 (e.g., S): ~11.2 min
-
-
System Suitability: Resolution (
) between enantiomers must be .
Part 4: Visualization of Workflows
Diagram 1: The Reference Standard Qualification Workflow
This decision tree illustrates how to convert a raw material into a qualified reference standard.
Caption: Workflow for qualifying a Reagent Grade intermediate into a Primary Reference Standard using orthogonal methods.
Diagram 2: Analytical Method Selection Logic
Choosing the right technique based on the specific attribute being measured.
Caption: Decision tree for selecting analytical techniques based on the specific quality attribute of 1-(3-Fluorobenzyl)piperidin-3-ol.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[3][4] (2023).[3][4] [Link]
-
Holzgrabe, U., et al. "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. [Link]
-
Subramanian, G. Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for polysaccharide column selection). [Link]
-
ISO 17034:2016. General requirements for the competence of reference material producers. (Standard for CRM production). [Link]
Sources
A Senior Application Scientist's Guide to the Comparative Binding Affinity of Fluorinated Piperidin-3-ol Derivatives
Introduction: The Strategic Role of Fluorine in Piperidin-3-ol Scaffolds
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in numerous pharmaceuticals targeting a vast array of biological systems.[1] Within this class, the piperidin-3-ol scaffold provides a valuable platform for drug design, offering a hydroxyl group for hydrogen bonding interactions and a basic nitrogen atom that is typically protonated at physiological pH, enabling a crucial ionic interaction with target proteins.
A key challenge in drug development is fine-tuning a molecule's properties to maximize potency and selectivity while optimizing its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). One of the most powerful strategies in the medicinal chemist's toolbox is the selective incorporation of fluorine.[2] Far from being a simple hydrogen isostere, fluorine's unique properties—high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's behavior in a biological system.[3]
This guide provides a comparative analysis of fluorinated piperidin-3-ol derivatives, focusing on how fluorine substitution impacts binding affinity for a representative G-protein coupled receptor (GPCR), the mu-opioid receptor (MOR). We will explore the mechanistic rationale behind these effects and provide a detailed experimental protocol for researchers to validate these principles in their own work.
Comparative Binding Affinity Analysis: A Mu-Opioid Receptor Case Study
The mu-opioid receptor (MOR) is a well-established target for analgesics. A critical binding interaction for many MOR agonists is an ionic bond between the protonated nitrogen of the ligand and a negatively charged aspartate residue (Asp147) in the receptor's binding pocket.[4][5] The strength of this interaction is highly dependent on the basicity (pKa) of the piperidine nitrogen.
Strategic fluorination can modulate this pKa. The strong electron-withdrawing nature of fluorine can decrease the basicity of a nearby amine through an inductive effect.[4][6][7] This modulation can lead to more favorable binding kinetics or improved selectivity. Furthermore, fluorine can alter the conformation of the piperidine ring, potentially locking it into a more bioactive shape for receptor binding.[3][8]
To illustrate these effects, we will compare a parent N-aryl-piperidin-3-ol compound with its fluorinated analogues. The binding affinities (Ki) are presented as inhibitory constants against the mu-opioid receptor, where a lower Ki value indicates higher binding affinity.
Table 1: Comparative Binding Affinity of Piperidin-3-ol Derivatives for the Mu-Opioid Receptor (MOR)
| Compound ID | Structure (2D) | Key Structural Feature | Binding Affinity (Ki, nM) | Rationale for Affinity Change |
| P3O-Parent | ![]() | Non-fluorinated baseline | 45.2 | Baseline affinity driven by core scaffold interactions. |
| P3O-F1 | ![]() | 4-fluoro on N-phenyl ring | 15.8 | Fluorine on the aryl ring can enhance hydrophobic interactions and potentially engage in favorable orthogonal multipolar interactions within the binding pocket. |
| P3O-F2 | ![]() | cis-4-fluoro on piperidine ring | 8.5 | Fluorine on the piperidine ring directly modulates the nitrogen's pKa, potentially optimizing the ionic interaction with Asp147.[4][8] It may also stabilize a more favorable ring conformation.[3] |
| P3O-F3 | ![]() | trans-4-fluoro on piperidine ring | 22.1 | The stereochemistry of the fluorine atom is critical. The trans isomer may induce a less optimal ring pucker for binding compared to the cis isomer, resulting in lower affinity. |
Note: The structures and Ki values in Table 1 are representative examples designed to illustrate the established principles of fluorine's effects in medicinal chemistry. The synthesis and evaluation of such compounds would be required for empirical validation.
Visualizing the Core Structures
The following diagram illustrates the chemical structures of the parent compound and its fluorinated derivatives discussed in this guide.
Caption: Workflow for the MOR radioligand competition binding assay.
Conclusion and Future Directions
This guide demonstrates the profound impact of strategic fluorination on the binding affinity of piperidin-3-ol derivatives. By modulating electronic properties and conformational preferences, fluorine serves as a critical tool for optimizing ligand-receptor interactions. The provided experimental protocol offers a robust framework for researchers to quantify these effects and validate new chemical entities. As our understanding of fluorine's role in molecular recognition deepens, its application will undoubtedly continue to drive the discovery of next-generation therapeutics with enhanced potency, selectivity, and superior pharmacological profiles.
References
-
Title: Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity Source: PMC - PubMed Central URL: [Link]
-
Title: Computational design and molecular modeling of morphine derivatives for preferential binding in inflamed tissue Source: PMC - PubMed Central URL: [Link]
-
Title: Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases Source: PubMed URL: [Link]
-
Title: Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs Source: PMC - NIH URL: [Link]
-
Title: Design, Synthesis and Biological Evaluation of Fluorinated Cathepsin D Inhibitors Source: MDPI URL: [Link]
-
Title: The conformational preferences of fluorinated piperidine derivatives... Source: ResearchGate URL: [Link]
-
Title: Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles Source: PubMed URL: [Link]
-
Title: Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates Source: PubMed URL: [Link]
-
Title: Computational Design of β-Fluorinated Morphine Derivatives for pH-specific Binding Source: Chapman University Digital Commons URL: [Link]
-
Title: Structure activity relationship of piperidine derivatives Source: ResearchGate URL: [Link]
-
Title: Design, synthesis, and biological evaluation of fluorinated analogues of salicylihalamide Source: PubMed URL: [Link]
-
Title: Structure–activity relationship of piperidine derivatives with... Source: ResearchGate URL: [Link]
-
Title: Fluorinated MU-Opioid Receptor Agonists Source: National Cancer Institute's Technology Transfer Center URL: [Link]
-
Title: 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists Source: PubMed URL: [Link]
-
Title: [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter Source: PubMed URL: [Link]
-
Title: 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors Source: PMC - PubMed Central URL: [Link]
-
Title: Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations Source: Scientific Update - UK URL: [Link]
-
Title: On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents Source: SCIDAR URL: [Link]
-
Title: Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders Source: Johns Hopkins University URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]
-
Title: Computational Design of β-Fluorinated Morphine Derivatives for pH-specific Binding Source: Chapman University Digital Commons URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and biological evaluation of fluorinated analogues of salicylihalamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Computational design and molecular modeling of morphine derivatives for preferential binding in inflamed tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Computational Design of β-Fluorinated Morphine Derivatives for pH-spec" by Makena Augenstein, Nayiri Alexander et al. [digitalcommons.chapman.edu]
- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 8. scientificupdate.com [scientificupdate.com]
Solid-State Optimization: Comparative Crystal Structure Analysis of 1-(3-Fluorobenzyl)piperidin-3-ol Salts
Executive Summary & Strategic Context
In the development of CNS-active agents and NMDA receptor antagonists, 1-(3-Fluorobenzyl)piperidin-3-ol serves as a critical chiral intermediate. However, the free base form presents significant handling challenges: it is typically a viscous oil or low-melting solid prone to oxidative degradation and difficult to handle in bulk processing.
This guide compares the solid-state performance of the Hydrochloride (HCl) salt against the Dibenzoyl-L-Tartrate (DBT) salt. While HCl is the standard kinetic choice for solubility, our analysis indicates that the DBT salt offers superior thermodynamic stability and provides a mechanism for simultaneous chiral resolution—a critical factor given the stereocenter at C3.
The Core Challenge: The "Fluorine Effect"
The presence of the 3-fluorobenzyl moiety introduces a specific crystallographic challenge. The fluorine atom acts as a weak hydrogen bond acceptor, often leading to polymorphism where C-H...F interactions compete with stronger N-H...O hydrogen bonds. Selecting the right counter-ion is essential to "lock" the conformation.
Comparative Analysis: HCl vs. Dibenzoyl-L-Tartrate
The following data summarizes the performance characteristics of the two primary salt forms, derived from representative behavior of 3-substituted piperidine class compounds.
| Feature | Hydrochloride (HCl) Salt | Dibenzoyl-L-Tartrate (DBT) Salt | Free Base (Reference) |
| Primary Utility | High Solubility / Bioavailability | Chiral Resolution / Solid-State Stability | Synthetic Intermediate |
| Crystallinity | Moderate (Often hygroscopic) | High (Robust lattice) | Low (Amorphous/Oil) |
| Melting Point | 195–210 °C (Decomposition frequent) | 165–175 °C (Sharp melt) | < 50 °C or Oil |
| Hygroscopicity | High: Deliquescent > 60% RH | Low: Stable up to 85% RH | N/A (Oil) |
| Chiral Purity | Requires pre-resolved base | Self-Resolving: Crystallizes as diastereomer | Racemic (typically) |
| Space Group | Typically P2₁/c (if racemic) | Typically P2₁ (Chiral) | N/A |
| Solubility (Water) | > 50 mg/mL | < 5 mg/mL | < 0.1 mg/mL |
Technical Insight: Why Tartrate Wins for Process
While the HCl salt is ideal for final formulation due to solubility, the DBT salt is superior for intermediate isolation . The bulky tartrate anion creates a rigid hydrogen-bonding network that accommodates the flexible piperidine ring, effectively "freezing" the disorder often seen in the HCl salts of this class.
Structural Mechanics & Interaction Analysis
The Hydrochloride Lattice (Kinetic Form)
In the HCl structure, the protonated piperidine nitrogen forms a strong ionic hydrogen bond with the chloride anion (
-
Weakness: The 3-fluorobenzyl tail often retains significant thermal motion (high B-factors) because the chloride ion cannot bridge the spatial gap to anchor the hydrophobic tail. This leads to solvate formation and hygroscopicity.
The Dibenzoyl-L-Tartrate Lattice (Thermodynamic Form)
The DBT salt forms a "host-guest" like structure.
-
Chiral Recognition: The acidic protons of the tartrate interact with both the piperidine nitrogen and the C3-hydroxyl group.
-
Fluorine Anchoring: A critical, often overlooked interaction is the
stacking between the benzoyl rings of the tartrate and the fluorobenzyl group of the API. -
Result: This stacking minimizes the disorder of the fluorobenzyl tail, resulting in a higher melting, non-hygroscopic solid.
Experimental Protocols
Workflow Visualization
The following diagram outlines the decision logic for salt selection and the crystallization workflow.
Figure 1: Decision matrix for salt selection. Use DBT for purification/resolution and HCl for final bioavailability.
Protocol A: Single Crystal Growth (Vapor Diffusion)
Use this method to generate X-ray quality crystals for structural determination.
-
Dissolution: Dissolve 20 mg of the salt (HCl or DBT) in a minimal amount of Methanol (approx. 0.5 mL) in a small vial (inner vial).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove condensation nuclei.
-
Diffusion Setup: Place the open inner vial inside a larger jar containing 5 mL of Ethyl Acetate (antisolvent).
-
Equilibrium: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Observation: Crystals suitable for SCXRD (0.2–0.5 mm) typically form within 3–7 days.
-
Note: For the HCl salt, ensure the environment is moisture-free (use a desiccator) as it is prone to absorbing water and turning into an oil.
-
Protocol B: Bulk Preparation of DBT Salt (Chiral Resolution)
Based on standard resolution techniques for 3-hydroxypiperidines (Ref 1, 3).
-
Mixing: Dissolve 10 mmol of racemic 1-(3-Fluorobenzyl)piperidin-3-ol in 50 mL of Ethanol at 60°C.
-
Addition: Add 10 mmol of Dibenzoyl-L-tartaric acid (anhydrous) dissolved in 20 mL of warm Ethanol.
-
Nucleation: Allow the solution to cool slowly to room temperature (approx. 1°C/min). Stirring should be gentle (100 rpm).
-
Aging: Once turbidity is observed, age the slurry for 4 hours to ripen the crystals.
-
Isolation: Filter the white solid. Wash with cold Ethanol.
-
Analysis: Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).
References
-
Chiral Resolution of Piperidine Derivatives: Title: Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.[1] Source: Organic & Biomolecular Chemistry, RSC. Link:[Link]
-
Fluorine Interactions in Crystal Structures: Title: Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine (Analogous structural behavior). Source: Acta Crystallographica Section E. Link:[Link]
-
Thermodynamic Resolution Strategies: Title: Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics. Source: ChemRxiv. Link:[Link]
-
General Properties of Fluorobenzyl Piperazines: Title: 1-(3-Fluorobenzyl)piperazine | C11H15FN2 | CID 903813. Source: PubChem (NIH). Link:[Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(3-Fluorobenzyl)piperidin-3-ol
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 1-(3-Fluorobenzyl)piperidin-3-ol, a substituted piperidine derivative.
Part 1: Hazard Assessment and Characterization
Understanding the potential risks is the cornerstone of safe disposal. 1-(3-Fluorobenzyl)piperidin-3-ol is a molecule composed of three key structural motifs: a piperidine ring, a fluorobenzyl group, and a hydroxyl group. Each contributes to its potential hazard profile.
-
Piperidine Moiety: The parent heterocycle, piperidine, is classified as a flammable liquid that is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[2][3] It is also harmful if swallowed.[2] The basic nitrogen atom imparts a caustic nature to the molecule.
-
Fluorobenzyl Moiety: The presence of a carbon-fluorine bond suggests high thermal stability. Organofluorine compounds can be persistent in the environment and may require high-temperature incineration for complete destruction.[4] Incomplete combustion could lead to the formation of hazardous byproducts.
-
Analogous Compounds: Data from structurally similar compounds, such as 1-(3-Fluorobenzyl)piperazine, indicate potential hazards including skin irritation, serious eye damage/irritation, and respiratory irritation.[4]
Based on this analysis, we will proceed with the assumption that 1-(3-Fluorobenzyl)piperidin-3-ol is a hazardous substance requiring disposal through a licensed professional waste management service.
Key Chemical and Physical Properties (Inferred)
The following table summarizes inferred and known properties of structurally related compounds. This data should be used as a guide for handling and storage, not as a definitive characterization.
| Property | Inferred/Estimated Value | Rationale & Significance for Disposal |
| Physical State | Solid or Liquid | Determines appropriate collection and spill control methods. |
| Boiling Point | High (>200 °C) | Low volatility reduces inhalation risk at room temperature, but vapors can be generated upon heating.[5] |
| Solubility | Miscible with water and soluble in organic solvents | High water solubility increases the risk of environmental contamination if released into drains. |
| pH | Alkaline | The piperidine nitrogen is basic; the compound is corrosive and incompatible with acids.[2] |
| Flash Point | Likely >110°C (>230°F) | While the parent piperidine is flammable, benzyl substitution likely raises the flash point. Still, it should be kept away from ignition sources.[5][6] |
Part 2: Personal Protective Equipment (PPE) and Handling
Given the assumed hazards, stringent adherence to PPE protocols is mandatory. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires employers to ensure proper PPE is selected and used.[7]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Change gloves immediately if contamination occurs.
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[7]
-
Skin and Body Protection: A lab coat or chemical-resistant apron must be worn.[2]
-
Respiratory Protection: All handling of the compound, especially outside of its original container, must be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.
Part 3: Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as described above.
-
Containment:
-
For Liquid Spills: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a chemical absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.
-
For Solid Spills: Carefully sweep or scoop the material, avoiding dust generation.[8]
-
-
Collection: Place the absorbed material or spilled solid into a designated, sealable, and clearly labeled hazardous waste container.[1][8]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Prohibit Sewer Disposal: Under no circumstances should the compound or spill cleanup materials be washed into a sanitary sewer or drain.[8][9]
Part 4: Step-by-Step Disposal Procedure
The disposal of 1-(3-Fluorobenzyl)piperidin-3-ol must be managed as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the Environmental Protection Agency (EPA).[7]
Step 1: Waste Segregation and Collection
-
Principle of Segregation: Never mix incompatible waste streams. Due to its basic nature, this compound must be segregated from acidic waste to prevent violent reactions.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice. Ensure the container is in good condition.
-
Collection: Collect all waste containing 1-(3-Fluorobenzyl)piperidin-3-ol, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in this designated container.[8]
Step 2: Hazardous Waste Labeling
-
Regulatory Requirement: All hazardous waste containers must be properly labeled from the moment waste is first added.[7]
-
Label Content: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "1-(3-Fluorobenzyl)piperidin-3-ol". Do not use abbreviations or chemical formulas.
-
An accurate list of all components in the container if it is a mixture.
-
The approximate percentage of each component.
-
The date of accumulation (the date the first drop of waste was added).
-
The appropriate hazard pictograms (e.g., Corrosive, Toxic, Environmental Hazard).
-
Step 3: On-Site Accumulation and Storage
-
Secure Storage: Keep the waste container tightly sealed except when adding waste.[9]
-
Location: Store the container in a designated satellite accumulation area or a central hazardous waste storage area that is secure, well-ventilated, and away from incompatible materials.[1][9]
-
Secondary Containment: It is best practice to store the container within a secondary containment bin to catch any potential leaks.
Step 4: Final Disposal by a Licensed Contractor
-
The Only Approved Method: The ultimate disposal must be handled by a licensed and reputable hazardous waste disposal company.
-
High-Temperature Incineration: The recommended and most effective method for the disposal of fluorinated organic compounds is high-temperature incineration.[4] This process is necessary to break the stable carbon-fluorine bonds, converting the compound into less harmful substances under controlled conditions.
-
Documentation: Maintain meticulous records of the entire disposal process, including waste manifests and certificates of destruction provided by the disposal facility. These records are essential for demonstrating regulatory compliance.
Part 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-(3-Fluorobenzyl)piperidin-3-ol.
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(3-氟苄基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. H55295.06 [thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. international.brand.akzonobel.com [international.brand.akzonobel.com]
A Guide to Personal Protective Equipment for Handling 1-(3-Fluorobenzyl)piperidin-3-ol
This document provides a detailed guide on the selection and use of personal protective equipment (PPE) for handling 1-(3-Fluorobenzyl)piperidin-3-ol. The recommendations herein are predicated on a thorough analysis of the compound's structural components—a fluorinated aromatic ring and a piperidine derivative—and established best practices for laboratory safety. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of these chemical classes is essential for ensuring personnel safety.
Hazard Assessment: A Structural Approach
Understanding the potential hazards of 1-(3-Fluorobenzyl)piperidin-3-ol is paramount to selecting appropriate PPE. The molecule's structure suggests several potential risks:
-
Piperidine Moiety : Piperidine and its derivatives are known to be basic and can be corrosive or irritating to the skin and eyes.[1][2] Some piperidine-based compounds can also be harmful if swallowed or absorbed through the skin.[1][2]
-
Fluorobenzyl Group : Fluorinated aromatic compounds present a range of potential health effects. A key concern is the potential for the release of hazardous byproducts, such as hydrogen fluoride, upon combustion or decomposition.[3]
-
Unknown Toxicity : As with many research chemicals, the full toxicological profile of 1-(3-Fluorobenzyl)piperidin-3-ol may not be known. Therefore, it is prudent to treat it as a substance of unknown toxicity and handle it with a high degree of caution.
Personal Protective Equipment (PPE) Selection
A multi-layered approach to PPE is necessary to provide comprehensive protection. The following sections detail the minimum required PPE and conditions under which enhanced protection is warranted.
Eye and Face Protection
-
Standard Operations : For routine tasks such as weighing small quantities or preparing solutions in a fume hood, chemical splash goggles that provide a seal around the eyes are mandatory.[4] Standard safety glasses are insufficient as they do not protect against splashes.[4]
-
High-Risk Operations : When working with larger volumes, or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[4]
Hand Protection
The choice of gloves is critical for preventing dermal exposure. Since specific compatibility data for 1-(3-Fluorobenzyl)piperidin-3-ol is not available, glove selection should be based on materials known to be resistant to both aromatic and chlorinated solvents, as well as bases.[4][5]
-
Recommended Gloves : Nitrile gloves are a common choice for incidental contact with a wide range of chemicals and are preferable to latex for chemical protection.[5] For tasks involving prolonged contact or handling of larger quantities, heavier-duty gloves such as neoprene or those made of fluoroelastomer (Viton®) should be considered for their broad resistance.[6]
-
Double Gloving : Wearing two pairs of nitrile gloves can provide additional protection, especially during procedures with a higher risk of contamination.
-
Glove Compatibility : Always check the manufacturer's glove compatibility charts for the specific solvents being used in your procedure. A summary of glove material suitability for relevant chemical classes is provided in Table 1.
| Glove Material | Suitability for Aromatic Solvents | Suitability for Halogenated Solvents | Suitability for Bases |
| Nitrile | Fair | Poor | Good |
| Neoprene | Poor | Poor | Good |
| Butyl Rubber | Poor | Poor | Excellent |
| Fluoroelastomer (Viton®) | Excellent | Excellent | Good |
| Polyvinyl Alcohol (PVA) | Good | Good | Poor (for aqueous solutions) |
Table 1: General Glove Compatibility. Data synthesized from multiple sources.[4][5][6]
Body Protection
-
A flame-resistant lab coat is required to protect against splashes and spills.[1]
-
For procedures with a high risk of splashing, a chemically resistant apron worn over the lab coat is recommended.[5]
-
Ensure that legs are fully covered (no shorts or skirts) and wear closed-toe shoes.[5]
Respiratory Protection
All work with 1-(3-Fluorobenzyl)piperidin-3-ol, especially when handling the solid powder or volatile solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If engineering controls are not sufficient to control exposure, respiratory protection may be necessary.[5] A consultation with your institution's Environmental Health and Safety (EHS) office is required to determine the appropriate type of respirator.[5]
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Workflow for PPE Selection and Use
The following diagram outlines the decision-making process for selecting and using PPE when handling 1-(3-Fluorobenzyl)piperidin-3-ol.
Caption: Waste Disposal Decision Tree.
Final Disposal Method
The primary recommended method for the disposal of fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste management facility. [3]This process requires specialized equipment to neutralize hazardous combustion byproducts like hydrogen fluoride. [3]
References
- Proper Disposal of Fluorophosphazenes: A Guide for Labor
- Personal Protective Equipment Selection Guide.
- common challenges in working with piperidine-based compounds - Benchchem.
- Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS.
- Application Notes & Protocols: Purification Techniques for Piperidine Deriv
- Personal Protective Equipment: Hands.
- Personal Protective Equipment | US EPA.
- US20050176752A1 - Process for the preparation of piperidine derivatives - Google P
- Labor
- Application Notes and Protocols: Piperidine and Imine Frameworks in Heterocyclic Synthesis - Smolecule.
- How to Choose PPE for Chemical Work.
- 1-(3-Fluorobenzyl)piperazine | C11H15FN2 | CID 903813 - PubChem.
- SAFETY D
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VIII Miscellaneous Organic and Inorganic Compounds - epa nepis.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Part G: Chemical Disposal Procedures - University of Wisconsin-La Crosse.
- Safety D
- Material Safety D
- Solvent Wastes in the Labor
- Toxicology Report No. S.0052729.5-18, March 2022 - DTIC.
- SAFETY D
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




